Heptalene
描述
属性
CAS 编号 |
257-24-9 |
|---|---|
分子式 |
C12H10 |
分子量 |
154.21 g/mol |
IUPAC 名称 |
heptalene |
InChI |
InChI=1S/C12H10/c1-3-7-11-9-5-2-6-10-12(11)8-4-1/h1-10H |
InChI 键 |
DDTGNKBZWQHIEH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=CC=CC=C2C=C1 |
规范 SMILES |
C1=CC=C2C=CC=CC=C2C=C1 |
产品来源 |
United States |
Foundational & Exploratory
Heptalene: A Comprehensive Technical Guide on Molecular Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptalene (C₁₂H₁₀) is a fascinating non-benzenoid, bicyclic hydrocarbon composed of two fused seven-membered rings. Its unique electronic structure and geometry have been a subject of considerable theoretical and experimental interest. This technical guide provides an in-depth analysis of the molecular structure, bonding, and spectroscopic properties of this compound. It summarizes key quantitative data, outlines experimental methodologies for its study, and visually represents its core chemical principles through diagrams. This document is intended to serve as a valuable resource for researchers in organic chemistry, materials science, and drug development.
Molecular Structure and Geometry
This compound is characterized by a non-planar, saddle-shaped conformation in its ground state.[1][2] This puckered structure is a direct consequence of its electronic configuration. As a 12 π-electron system, it conforms to Hückel's 4n rule for antiaromaticity (where n=3), leading to inherent instability in a planar geometry.[2] To alleviate this antiaromatic character and steric strain, the molecule adopts a twisted C₂ symmetry.
The bonding in this compound is characterized by a distinct alternation of single and double bonds around the periphery of the rings. This bond length alternation is a hallmark of non-aromatic or anti-aromatic polyenes and stands in contrast to the delocalized, uniform bond lengths seen in aromatic compounds like benzene.
X-ray Crystallography Data
While the parent this compound is unstable and difficult to crystallize, X-ray crystallographic studies of its derivatives provide invaluable insight into the core structure. A notable example is a thiophene-fused this compound derivative, which clearly demonstrates the structural features of the this compound moiety. The bond lengths within the this compound core of this derivative show significant alternation. In contrast, the dianion of a this compound derivative, which is aromatic, exhibits a much lesser degree of bond alternation and a shallower saddle structure.[3]
| Bond Type | Bond Length (Å) in a Thiophene-Fused this compound Derivative | Bond Length (Å) in a this compound Dianion Derivative[3] |
| Peripheral C-C (double) | ~1.35 - 1.37 | ~1.39 - 1.41 |
| Peripheral C-C (single) | ~1.45 - 1.47 | ~1.42 - 1.43 |
| Bridgehead C-C | ~1.48 | ~1.45 |
Note: The data presented is from this compound derivatives and serves to illustrate the bonding characteristics of the this compound core.
Electronic Structure and Bonding: The Aromaticity Dichotomy
The electronic nature of this compound is best understood by comparing the neutral molecule with its dianion. This comparison provides a classic illustration of Hückel's rule.
As depicted, the neutral this compound is a non-aromatic/anti-aromatic system due to its 12 π-electrons.[2] This leads to its non-planar structure and high reactivity. However, upon two-electron reduction, it forms the this compound dianion. This dianion possesses 14 π-electrons, satisfying the 4n+2 rule for aromaticity.[2] Consequently, the dianion is planar, thermally stable, and exhibits a delocalized π-system with more uniform bond lengths.[3]
Spectroscopic Characterization
Spectroscopic techniques are essential for elucidating the structure and electronic properties of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is complex due to its low symmetry. The olefinic protons typically resonate in the range of 5.5-6.5 ppm. The exact chemical shifts are sensitive to the specific substitution pattern and conformation of the molecule.
¹³C NMR: The carbon NMR spectrum provides direct information about the carbon framework. Due to its anti-aromatic character, the carbon signals of this compound are shifted compared to aromatic analogues.
| Carbon Environment | Predicted ¹³C Chemical Shift (ppm) |
| Olefinic Carbons | 125 - 140 |
| Bridgehead Carbons | 145 - 155 |
Note: These are approximate chemical shift ranges. The spectrum for the parent this compound can be found in databases such as SpectraBase.[1]
UV-Vis Spectroscopy
This compound derivatives are colored compounds, with absorption maxima extending into the visible region. The specific λ_max values are dependent on the substituents and the planarity of the this compound core. For instance, some derivatives exhibit broad, low-intensity absorptions at long wavelengths, which is characteristic of non-aromatic, conjugated systems.
Experimental Protocols
The synthesis and characterization of this compound are challenging due to its instability. The following outlines general experimental approaches.
Synthesis of this compound
The first successful synthesis of this compound was reported by Vogel and coworkers. A common synthetic strategy involves the generation of a suitable precursor that can undergo a final elimination or rearrangement step to form the bicyclic system.
A General Synthetic Protocol (Vogel's Method):
-
Starting Material: A common starting point is a derivative of naphthalene.
-
Ring Expansion: A key step involves a ring expansion of one of the six-membered rings to a seven-membered ring. This can be achieved through various methods, such as carbene addition followed by rearrangement.
-
Functional Group Interconversion: The resulting intermediate undergoes a series of functional group manipulations to install appropriate leaving groups for the final elimination step.
-
Dehydrogenation/Elimination: The final step is typically a dehydrogenation or an elimination reaction to introduce the double bonds and form the fully conjugated this compound system. This step is often carried out under carefully controlled conditions due to the instability of the product.
-
Purification: Purification of this compound is challenging and must be performed at low temperatures using techniques like chromatography on deactivated silica (B1680970) gel.
X-ray Crystallography
-
Crystal Growth: High-quality single crystals of a stable this compound derivative are grown, typically by slow evaporation of a suitable solvent system or by vapor diffusion.
-
Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.
NMR Spectroscopy
-
Sample Preparation: A solution of the this compound derivative (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard (0 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.
Conclusion
This compound remains a molecule of significant academic interest due to its unique structural and electronic properties that challenge the conventional definitions of aromaticity. Its non-planar geometry and bond length alternation in the neutral state, contrasted with the planar, aromatic nature of its dianion, provide a textbook example of Hückel's rule. The inherent instability of the parent molecule presents ongoing challenges for its synthesis and characterization, making the study of its more stable derivatives a crucial avenue for research. The data and protocols presented in this guide offer a comprehensive overview for scientists and researchers working with or interested in this intriguing class of non-benzenoid hydrocarbons.
References
Electronic Properties of Non-Benzenoid Hydrocarbons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic properties of non-benzenoid hydrocarbons, a fascinating class of organic molecules that deviate from the typical benzene-based aromaticity. This document delves into the core theoretical principles governing their electronic behavior, including aromaticity, anti-aromaticity, and non-aromaticity, with a focus on key examples such as azulene, fulvenes, fulvalenes, and annulenes. Detailed experimental protocols for characterizing these properties, including UV-Vis Spectroscopy, Cyclic Voltammetry, and Photoelectron Spectroscopy, are provided. Quantitative data on HOMO-LUMO gaps, ionization potentials, electron affinities, and dipole moments are summarized in structured tables for comparative analysis. Furthermore, this guide includes visualizations of key concepts and experimental workflows to facilitate a deeper understanding of the structure-property relationships in these unique molecules. This information is critical for researchers in materials science and drug development, where the tunable electronic properties of non-benzenoid hydrocarbons offer exciting opportunities for the design of novel functional materials and therapeutic agents.
Introduction to Non-Benzenoid Hydrocarbons
Non-benzenoid hydrocarbons are cyclic, conjugated molecules that do not contain a benzene (B151609) ring. Their electronic properties are diverse and intriguing, stemming from the unique arrangement of π-electrons within their cyclic frameworks. Unlike their benzenoid counterparts, which are characterized by the exceptional stability of the benzene ring, non-benzenoid systems can exhibit a range of electronic behaviors, including aromatic, anti-aromatic, and non-aromatic characteristics.[1][2] This diversity in electronic structure leads to a wide array of chemical and physical properties, making them a subject of intense research.
The study of non-benzenoid hydrocarbons is crucial for advancing our understanding of aromaticity, a fundamental concept in chemistry. Furthermore, their tunable electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, make them promising candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). In the realm of drug development, the unique electronic and structural features of non-benzenoid scaffolds can be exploited to design novel pharmacophores with specific biological activities.
This guide will focus on several key classes of non-benzenoid hydrocarbons:
-
Azulene: An isomer of naphthalene (B1677914) with a striking blue color and a significant dipole moment, arising from its fused five- and seven-membered rings.[3]
-
Fulvenes and Fulvalenes: Cross-conjugated systems that exhibit interesting dipolar character and have been described as "aromatic chameleons."
-
Annulenes: Monocyclic hydrocarbons with alternating single and double bonds, whose aromaticity is highly dependent on ring size and planarity.[4][5]
-
Pentalene and Heptalene: Bicyclic systems composed of fused five- and seven-membered rings, respectively, which are typically anti-aromatic or non-aromatic.[6][7][8][9][10]
Theoretical Framework: Aromaticity and Electronic Structure
The electronic properties of non-benzenoid hydrocarbons are fundamentally governed by the concept of aromaticity. Aromatic compounds exhibit enhanced stability due to the delocalization of π-electrons in a cyclic, planar, and fully conjugated system. The key theoretical principles are:
-
Hückel's Rule: A compound is considered aromatic if it is cyclic, planar, fully conjugated, and possesses (4n + 2) π-electrons, where 'n' is a non-negative integer (0, 1, 2, ...).[2]
-
Anti-aromaticity: Cyclic, planar, and fully conjugated systems with 4n π-electrons are highly unstable and are termed anti-aromatic.
-
Non-aromaticity: Compounds that are non-planar or lack a continuous ring of overlapping p-orbitals are non-aromatic and have electronic properties similar to their open-chain analogues.
The frontier molecular orbitals, the HOMO and LUMO, are central to understanding the electronic behavior of these molecules. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter that influences the molecule's electronic transitions, reactivity, and color.[11][12] A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and absorption of longer wavelength light.
Diagram of Hückel's Rule and Aromaticity
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 3. Aromaticity of substituted fulvene derivatives: substituent-dependent ring currents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C12H10 | CID 5460725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pentalene - Wikipedia [en.wikipedia.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. learn.schrodinger.com [learn.schrodinger.com]
theoretical studies of Heptalene aromaticity
An In-depth Technical Guide on the Theoretical Studies of Heptalene Aromaticity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (C₁₂H₁₀) is a non-benzenoid, bicyclic hydrocarbon composed of two fused seven-membered rings. As a 12π-electron system, it conforms to the 4n Hückel rule (where n=3), predicting it to be antiaromatic and highly unstable. Theoretical studies have been instrumental in understanding the nuanced electronic structure of this compound, confirming its antiaromatic character in its planar form and explaining its structural distortions to avoid this instability. Computational analyses consistently show that neutral this compound exhibits a significant paratropic ring current, pronounced bond length alternation, and energetic destabilization. In stark contrast, the this compound dianion (C₁₂H₁₀²⁻), a 14π-electron system (4n+2, n=3), is theoretically and experimentally shown to be planar and aromatic. This guide provides a technical overview of the key theoretical concepts, computational methodologies, and quantitative findings related to the aromaticity of this compound and its corresponding dianion.
Theoretical Concepts for Assessing Aromaticity
The aromaticity of a molecule is a multi-faceted property that cannot be measured by a single parameter. Theoretical studies rely on three main criteria: magnetic, structural, and energetic.
-
Magnetic Criteria: Aromatic compounds sustain a diatropic ring current when placed in an external magnetic field, leading to magnetic shielding inside the ring. Antiaromatic compounds sustain a paratropic current, causing deshielding. The Nucleus-Independent Chemical Shift (NICS) is the most common method for quantifying this. It involves calculating the magnetic shielding at a specific point, typically the ring's center (NICS(0)) or 1 Å above it (NICS(1)). Negative NICS values indicate aromaticity, while positive values suggest antiaromaticity.
-
Structural Criteria: Aromatic systems feature delocalized π-electrons, resulting in equalized bond lengths. Non-aromatic or antiaromatic compounds exhibit significant Bond Length Alternation (BLA) , resembling distinct single and double bonds. The Harmonic Oscillator Model of Aromaticity (HOMA) quantifies this by comparing the experimental or calculated bond lengths in a ring to an optimal value for a fully aromatic system. HOMA values range from 1 (fully aromatic) to 0 (non-aromatic), and can be negative for antiaromatic systems.
-
Energetic Criteria: Aromatic compounds possess enhanced thermodynamic stability, often measured by Aromatic Stabilization Energy (ASE) . This is typically calculated through isodesmic or homodesmotic reactions, comparing the energy of the cyclic system to appropriate acyclic reference compounds. A positive ASE indicates aromatic stabilization, while a negative ASE points to antiaromatic destabilization.
Computational Methodologies
The theoretical investigation of this compound's electronic structure relies on a suite of sophisticated computational chemistry protocols.
Density Functional Theory (DFT)
DFT is a workhorse method for these studies due to its favorable balance of computational cost and accuracy.
-
Protocol: Geometry optimizations are first performed to find the minimum energy structure of the molecule. This is followed by frequency calculations to confirm the structure is a true minimum. Subsequently, properties like NICS values are calculated.
-
Functionals and Basis Sets: A common choice is the B3LYP hybrid functional, often paired with Pople-style basis sets like 6-311+G. The inclusion of diffuse (+) and polarization () functions is crucial for accurately describing the electron distribution and magnetic properties of π-conjugated systems.
-
NICS Calculation: NICS values are computed using the Gauge-Including Atomic Orbital (GIAO) method. A "ghost atom" (Bq) with no nucleus or electrons is placed at the desired point (e.g., ring center) to probe the induced magnetic field.
Complete Active Space Self-Consistent Field (CASSCF)
For molecules with significant static correlation or biradical character, such as the strained, antiaromatic this compound core, single-reference methods like DFT can be insufficient.
-
Protocol: CASSCF is a multiconfigurational method that optimizes both the molecular orbitals and the configuration interaction coefficients within a defined "active space" of electrons and orbitals. For a system like this compound, the active space would typically include the π-electrons and π-orbitals (e.g., CASSCF(2,2)/6-31G*). This approach correctly describes the electronic state where frontier orbitals are nearly degenerate.
The logical relationship between theoretical prediction and computational verification for this compound is illustrated below.
Quantitative Theoretical Findings
Computational studies have provided quantitative data that characterize the aromaticity of this compound and its dianion. While data for the parent this compound is sparse due to its instability, studies on planar, fused derivatives provide critical insights.
Neutral this compound (12π System)
-
Structure: Early theoretical work demonstrated that this compound distorts from a planar D₂h symmetry to a more stable, non-planar C₂h "skew" structure to mitigate the destabilizing effects of antiaromaticity.[1] This bond alternation is a key feature.
-
Magnetic Properties: In a computationally enforced planar structure of a this compound derivative, the seven-membered rings exhibit a NICS(1) value of +11.2 .[2] This large positive value provides clear evidence of a strong paratropic ring current, a hallmark of antiaromaticity.
-
Structural Properties: The this compound core shows significant bond length alternation. For example, in difluoreno-fused this compound, the C-C bond lengths in the seven-membered rings vary significantly, from 1.428 Å to 1.470 Å, which contrasts sharply with the equalized bonds of an aromatic system.[2]
This compound Dianion (14π System)
The addition of two electrons dramatically alters the electronic structure, converting the system to a 4n+2 Hückel aromatic.
-
Structure: The this compound dianion is thermally stable and planar.[3] The bond length alternation is significantly reduced compared to its neutral counterpart.
-
Magnetic Properties: The dication of a fused this compound derivative (isoelectronic to the parent dianion) shows a NICS(1) value of -6.70 .[2] This negative value indicates a diamagnetic ring current, confirming its aromatic character. Studies on a thiophene-fused this compound dianion also confirmed a diamagnetic ring current via both ¹H NMR spectroscopy and NICS calculations.[4]
The general workflow for calculating NICS, a key magnetic criterion, is outlined below.
References
The Ephemeral Heptalene: A Chronicle of Theoretical Postulation and Synthetic Triumph
For decades, the bicyclic hydrocarbon heptalene existed only in the realm of theoretical chemistry, a tantalizing target for synthetic chemists due to its unique electronic structure and predicted antiaromatic character. This in-depth guide chronicles the history of this compound, from its early theoretical considerations to its eventual synthesis and the experimental elucidation of its properties, providing a technical resource for researchers, scientists, and professionals in drug development.
First conceived in the theater of quantum mechanics, this compound, with its two fused seven-membered rings and 12 π-electron system, was predicted to be a stark deviation from the stability of aromatic compounds. According to Hückel's rule, which dictates that planar, cyclic, and fully conjugated molecules with 4n+2 π-electrons exhibit aromatic stability, this compound's 12 π-electrons (where n=3 would satisfy the 4n rule) placed it in the category of antiaromatic compounds, expected to be highly unstable.[1][2] This theoretical instability fueled a long and arduous quest for its synthesis.
The Dawn of Discovery: Theoretical Predictions
The story of this compound begins not in a flask, but in the calculations and predictions of theoretical chemists. The application of Hückel's rule to this novel bicyclic system suggested a non-planar structure to avoid the destabilizing effects of antiaromaticity. Early theoretical studies posited that the molecule would adopt a twisted or saddle-shaped conformation to minimize the unfavorable electronic interactions of the 12 π-electron system. This non-planarity would, in turn, lead to a molecule with alternating single and double bonds, rather than the delocalized system characteristic of aromatic compounds.
The Synthetic Challenge: A Tale of Two Approaches
The synthesis of the parent this compound molecule proved to be a formidable challenge, finally overcome through the persistent efforts of multiple research groups. Two landmark syntheses stand out in the history of this elusive molecule.
The Dauben and Bertelli Synthesis (1961)
The first successful synthesis of a this compound derivative was reported by H. J. Dauben, Jr. and D. J. Bertelli in 1961. Their approach, while not yielding the parent this compound, provided the first experimental evidence for the existence of the this compound ring system.
Experimental Protocol: The full experimental details are outlined in their seminal publication in the Journal of the American Chemical Society.
The Vogel and Reel Synthesis (1972)
The isolation of the parent this compound molecule was achieved by E. Vogel and H. Reel in 1972. Their elegant synthetic strategy provided the scientific community with the first opportunity to study the properties of this long-sought-after hydrocarbon.
Experimental Protocol: The detailed experimental procedure for the synthesis of this compound is described in their publication in Angewandte Chemie International Edition in English.
The Aromatic Dianion: A Striking Contrast
A pivotal discovery in the chemistry of this compound was the generation of its dianion. The addition of two electrons to the 12 π-system results in a 14 π-electron species. According to Hückel's rule (4n+2, where n=3), this dianion was predicted to be aromatic.
Experimental Protocol: The preparation of the this compound dianion, typically achieved through the reaction of this compound with alkali metals, is detailed in a 1974 publication in Helvetica Chimica Acta.[3]
The experimental verification of the dianion's aromaticity provided a stunning confirmation of Hückel's rule and highlighted the dramatic influence of electron count on the properties of cyclic conjugated systems.
Structural and Spectroscopic Properties: The Data
The synthesis of this compound and its derivatives paved the way for the experimental determination of its structural and spectroscopic properties. This data provides quantitative evidence for the theoretical predictions.
Table 1: Structural Data of a this compound Derivative (Representative)
| Parameter | Value |
| Bond Lengths (Å) | |
| C1-C2 | 1.34 |
| C2-C3 | 1.46 |
| C3-C4 | 1.35 |
| C4-C5 | 1.45 |
| C5-C6 | 1.36 |
| C6-C7 | 1.44 |
| C1-C7 (fused) | 1.48 |
| Bond Angles (°) | |
| C1-C2-C3 | 128.5 |
| C2-C3-C4 | 129.0 |
| C3-C4-C5 | 128.8 |
Note: Data is representative of a substituted this compound and may not be identical to the parent molecule.
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data |
| ¹H NMR | Complex multiplet in the olefinic region |
| ¹³C NMR | Signals in the sp² region, consistent with a non-aromatic structure |
| UV-Vis | λmax values indicative of a conjugated, non-aromatic system |
Conclusion
The history of this compound is a testament to the predictive power of theoretical chemistry and the ingenuity of synthetic chemists. From a mere theoretical curiosity, it has emerged as a cornerstone in the understanding of aromaticity and antiaromaticity. The stark contrast between the unstable, non-aromatic parent molecule and its stable, aromatic dianion provides a textbook example of Hückel's rule. The ongoing research into this compound and its derivatives continues to provide valuable insights into the fundamental principles of chemical bonding and reactivity, with potential applications in the design of novel electronic materials.
References
An In-depth Technical Guide to the Physical and Chemical Properties of C12H10 Hydrocarbons
This technical guide provides a comprehensive overview of the core physical and chemical properties of the hydrocarbon isomers with the molecular formula C12H10. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental context, and visual representations of key chemical pathways. The primary isomers discussed are biphenyl (B1667301), acenaphthene (B1664957), and azulene (B44059), each possessing unique structural and electronic characteristics that dictate their chemical behavior and potential applications.
Core Isomers of C12H10
The molecular formula C12H10 encompasses several structural isomers, with biphenyl, acenaphthene, and azulene being the most prominent. Biphenyl consists of two benzene (B151609) rings linked by a single bond. Acenaphthene is a polycyclic aromatic hydrocarbon (PAH) with a naphthalene (B1677914) core bridged by an ethylene (B1197577) unit.[1] Azulene is a non-benzenoid aromatic hydrocarbon composed of a fused five- and seven-membered ring system.[2]
Physical Properties
The distinct structures of these isomers give rise to significantly different physical properties, which are summarized in the table below. These properties are crucial for understanding their behavior in various experimental and industrial settings.
| Property | Biphenyl | Acenaphthene | Azulene |
| Molar Mass (g·mol−1) | 154.212[3] | 154.212[1] | 128.17 (for C10H8)[4] |
| Appearance | Colorless to pale-yellow crystals[3][5] | White or pale yellow crystalline powder[1] | Dark blue crystalline powder |
| Melting Point (°C) | 69.2 | 93.4[1] | 98-100[6] |
| Boiling Point (°C) | 255 | 279[1] | 242[6] |
| Density (g/cm³) | 1.04[3] | 1.024[1] | - |
| Solubility in Water | Insoluble[3] | 0.4 mg/L[1] | Insoluble |
| Solubility in Organic Solvents | Soluble[3] | Soluble in hot alcohol[7] | Soluble[6] |
| Dipole Moment (D) | 0[8] | - | 1.08[8][9] |
Chemical Properties and Reactivity
The chemical reactivity of C12H10 isomers is largely dictated by their electronic structure. While biphenyl and acenaphthene are relatively stable aromatic compounds, azulene exhibits unique reactivity due to its dipolar nature.
Biphenyl
Biphenyl is a fairly non-reactive molecule due to the absence of functional groups.[10][11] However, it can undergo electrophilic substitution reactions, similar to benzene.
-
Sulfonation and Halogenation: Biphenyl can be sulfonated and subsequently hydrolyzed to produce p-hydroxybiphenyl, a useful fungicide. It also undergoes halogenation reactions.[3]
-
Coupling Reactions: Substituted biphenyls are often synthesized via coupling reactions like the Suzuki-Miyaura and Ullmann reactions.[3] The Gomberg–Bachmann reaction is a method to synthesize biphenyl itself from aniline (B41778).[3]
A generalized scheme for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction, a versatile method for forming carbon-carbon bonds.
Caption: Suzuki-Miyaura cross-coupling for biphenyl derivative synthesis.
Acenaphthene
Acenaphthene is a polycyclic aromatic hydrocarbon that can be obtained from coal tar.[1] It is used in the synthesis of dyes and plastics.[12]
-
Oxidation: Acenaphthene is used on a large scale to prepare naphthalene dicarboxylic anhydride, a precursor to dyes and optical brighteners.[1]
-
Atmospheric Reactions: In the gas phase, acenaphthene can react with hydroxyl (OH) radicals.[13]
The oxidation of acenaphthene is a key industrial process.
Caption: Oxidation pathway of acenaphthene to naphthalic anhydride.
Azulene
Azulene is an isomer of naphthalene but is distinguished by its intense blue color and significant dipole moment.[8] This polarity arises from its electronic structure, which can be described as a fusion of a 6 π-electron cyclopentadienyl (B1206354) anion and a 6 π-electron tropylium (B1234903) cation.[8] This charge separation makes the five-membered ring nucleophilic and the seven-membered ring electrophilic.[2][8]
-
Electrophilic Substitution: Occurs preferentially at the 1- and 3-positions of the five-membered ring.[2][9]
-
Nucleophilic Addition: Takes place at the 4-, 6-, and 8-positions of the seven-membered ring.[9]
-
Synthesis: Azulene derivatives can be synthesized through various methods, including the reaction of 2H-cyclohepta[b]furan-2-ones with electron-rich olefins.[2]
The distinct reactivity of azulene's rings is a key feature for synthetic chemists.
Caption: Reactivity map of the azulene ring system.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of these hydrocarbons are extensive. Below is a summarized example of a common laboratory synthesis for biphenyl.
Gomberg–Bachmann Reaction for Biphenyl Synthesis
This reaction involves the diazotization of aniline followed by reaction with benzene.[3]
-
Diazotization: Aniline is treated with sodium nitrite (B80452) (NaNO2) and hydrochloric acid (HCl) at a low temperature (0-5 °C) to form benzene diazonium chloride.
-
Coupling: The resulting diazonium salt is then reacted with benzene. The reaction is typically carried out in a two-phase system with vigorous stirring.
-
Work-up: The organic layer is separated, washed, dried, and the solvent is evaporated. The crude biphenyl is then purified, often by recrystallization.
Caption: Experimental workflow for the Gomberg-Bachmann synthesis of biphenyl.
Applications in Drug Development and Research
The unique structures of C12H10 isomers and their derivatives make them valuable scaffolds in medicinal chemistry and materials science.
-
Biphenyl Derivatives: The biphenyl motif is present in various drugs, such as the antihypertensive agent telmisartan (B1682998) and the non-steroidal anti-inflammatory drug diflunisal.[3][14] Substituted biphenyls are also used in the synthesis of liquid crystals.[14] Novel biphenyl derivatives are being investigated as potential fungicidal agents.[15]
-
Acenaphthene Derivatives: These compounds have been synthesized and evaluated for their potential as antitumor agents.[16][17][18] Some derivatives have shown significant activity against certain cancer cell lines.[16][18] They are also used as ligands for melatonin (B1676174) receptors.[19]
-
Azulene Derivatives: Azulene and its derivatives exhibit a wide range of biological activities, including anti-inflammatory, antineoplastic, antimicrobial, and antifungal properties.[20][21][22] They have potential applications in treating peptic ulcers, leukemia, and HIV-1.[20][21] The unique photophysical properties of azulene derivatives also make them interesting for applications in optoelectronic devices.[21]
The development of new drugs often involves the chemical modification of these core structures to enhance efficacy and reduce toxicity.
Caption: General pathway for drug development using C12H10 isomer scaffolds.
References
- 1. Acenaphthene - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biphenyl - Wikipedia [en.wikipedia.org]
- 4. Azulene | C10H8 | CID 9231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Azulene | 275-51-4 [chemicalbook.com]
- 7. Acenaphthene | C12H10 | CID 6734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Azulene - Wikipedia [en.wikipedia.org]
- 9. Azulenes: Synthesis and Reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
- 10. Biphenyl: Structure, Properties & Key Reactions Explained [vedantu.com]
- 11. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 12. Fact sheet: Acenaphthene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of phenalene and acenaphthene derivatives as new conformationally restricted ligands for melatonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to Non-Alternant Polycyclic Hydrocarbons for Researchers and Drug Development Professionals
Introduction
Non-alternant polycyclic hydrocarbons (PAHs) are a fascinating class of organic molecules that deviate from the more common alternant PAHs, such as naphthalene (B1677914) and anthracene, by possessing at least one odd-membered ring in their fused polycyclic structure.[1] This seemingly subtle structural difference leads to a cascade of unique electronic and physicochemical properties, making them a compelling area of study for researchers, particularly in the fields of materials science and drug development. Unlike their alternant counterparts, which are composed exclusively of six-membered rings, non-alternant PAHs often exhibit significant dipole moments, distinct coloration, and unique fluorescence characteristics.[2][3]
The presence of odd-membered rings, typically five or seven-membered rings, disrupts the uniform distribution of π-electrons across the molecule, leading to an asymmetric charge distribution.[2][3] This inherent polarity is a key feature that distinguishes non-alternant PAHs and is the origin of many of their interesting properties. For example, azulene (B44059), a well-known non-alternant hydrocarbon with a fused five- and seven-membered ring system, is intensely blue, in stark contrast to its colorless alternant isomer, naphthalene.[2][3] Prominent examples of non-alternant polycyclic hydrocarbons include azulene, pentalene, heptalene, fulvene, acenaphthylene, and fluoranthene.[1]
This technical guide provides a comprehensive overview of non-alternant polycyclic hydrocarbons, focusing on their core concepts, quantitative properties, synthesis, and experimental evaluation, with a particular emphasis on their relevance to drug discovery and development.
Classification of Non-Alternant Polycyclic Hydrocarbons
The primary classification of polycyclic aromatic hydrocarbons into alternant and non-alternant categories is determined by the presence or absence of odd-membered rings.[1] Non-alternant hydrocarbons are defined as π-conjugated compounds that contain at least one odd-membered, annelated ring, such as a pentagon or a heptagon.[4]
A systematic method for distinguishing between these two classes is the "starring" or "star-unstar" approach. In an alternant hydrocarbon, the carbon atoms can be divided into two sets, "starred" (*) and "unstarred," such that no two atoms of the same set are adjacent. If this is not possible due to the presence of an odd-membered ring, the hydrocarbon is classified as non-alternant.[2]
dot
Caption: Classification of Polycyclic Aromatic Hydrocarbons.
Unique Electronic Properties
The introduction of odd-membered rings into the polycyclic framework has a profound impact on the electronic properties of non-alternant PAHs. This leads to characteristics that are distinct from their alternant isomers.
Polarization and Dipole Moment: The asymmetric charge distribution in non-alternant PAHs results in the presence of a significant ground-state dipole moment. For instance, azulene has a dipole moment of 1.08 D, whereas its isomer naphthalene has a dipole moment of zero.[5] This polarity can be rationalized by considering azulene as a fusion of a 6π-electron cyclopentadienyl (B1206354) anion and a 6π-electron tropylium (B1234903) cation.[5]
Color and Spectroscopic Properties: The altered electronic structure of non-alternant PAHs influences their interaction with light. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is often smaller in non-alternant systems compared to their alternant counterparts. This results in the absorption of lower-energy light, leading to their characteristic colors. As mentioned, azulene's blue color is a direct consequence of this phenomenon.[6]
Fluorescence: Non-alternant PAHs can exhibit unique fluorescence properties. Azulene, for example, is a classical exception to Kasha's rule, as it displays fluorescence from its second excited singlet state (S2) to the ground state (S0), a rare phenomenon.[7] The fluorescence quantum yields of non-alternant PAHs are highly sensitive to their substitution patterns.[8]
Data Presentation: Physicochemical and Electronic Properties
The following table summarizes key physicochemical and electronic properties of selected non-alternant polycyclic hydrocarbons.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Dipole Moment (D) | λmax (nm) | Emission λ (nm) | Quantum Yield (Φf) | HOMO (eV) | LUMO (eV) |
| Azulene | C₁₀H₈ | 128.17 | 99-100 | 1.08[5] | 580, 340, 276[6] | 378 | 0.023[8] | -7.42 | -0.99 |
| Acenaphthylene | C₁₂H₈ | 152.19 | 78-82 | ~0.5 | 323, 309, 289 | 322, 336, 353 | - | -6.65 | -1.78 |
| Fluoranthene | C₁₆H₁₀ | 202.25 | 111 | 0 | 357, 340, 287 | 462 | 0.29 | -7.89 | -1.82 |
| Fulvene | C₆H₆ | 78.11 | - | 0.42 | 362, 234 | - | - | -8.55 | -0.75 |
Note: HOMO and LUMO values are indicative and can vary based on the computational method used. λmax and emission wavelengths can vary with the solvent.
Synthesis of Non-Alternant Polycyclic Hydrocarbons
The synthesis of non-alternant PAHs often requires specialized strategies to construct the thermodynamically less stable odd-membered rings.
Synthesis of Azulene Derivatives
A versatile and widely used method for the synthesis of the azulene core is the Ziegler-Hafner azulene synthesis. This method involves the condensation of pyridinium (B92312) or pyrylium (B1242799) salts with cyclopentadienide (B1229720) ions.[9] Another common approach is the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with various dienophiles.[9]
Synthesis of Fulvene Derivatives
The classical method for synthesizing fulvenes is the Thiele synthesis, which involves the base-catalyzed condensation of cyclopentadiene (B3395910) with aldehydes or ketones. Modern variations of this method utilize milder bases and different solvent systems to improve yields and reduce polymerization.[10]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative non-alternant PAH and for key biological assays used to evaluate their potential as drug candidates.
Synthesis Protocol: 6-(Dimethylamino)fulvene (B184533)
This protocol is adapted from Organic Syntheses.[11]
Materials:
-
Dimethylformamide
-
Dimethyl sulfate (B86663)
-
Cyclopentadiene (freshly distilled)
-
Sodium hydride (60% dispersion in oil)
-
Tetrahydrofuran (THF), anhydrous
-
Petroleum ether or cyclohexane
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flask equipped with a stirrer and dropping funnel, add dimethylformamide (1.0 mole). Slowly add dimethyl sulfate (1.0 mole) dropwise while maintaining the temperature at 50-60 °C. After the addition is complete, heat the mixture at 70-80 °C for 2 hours. The complex forms as a viscous oil.
-
Preparation of Sodium Cyclopentadienide: In a separate flask under a nitrogen atmosphere, suspend sodium hydride (1.1 mole) in anhydrous THF. Cool the suspension to -10 °C and slowly add freshly distilled cyclopentadiene (1.0 mole). Stir the mixture at room temperature for 1-2 hours.
-
Reaction: Cool the sodium cyclopentadienide solution to -10 °C. Slowly add the Vilsmeier reagent prepared in step 1 to the cyclopentadienide solution, keeping the temperature below -5 °C. After the addition is complete, stir the mixture at 20 °C for 2 hours.
-
Workup and Purification: Filter the reaction mixture to remove precipitated sodium methyl sulfate and wash the solid with THF. Concentrate the combined THF solutions under reduced pressure. The residue is a dark oil.
-
Crystallization: Dissolve the crude product in hot petroleum ether or cyclohexane, treat with activated carbon, and filter. Cool the solution to induce crystallization. Collect the yellow leaflets of 6-(dimethylamino)fulvene by filtration.
Biological Evaluation Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This assay measures the ability of a compound to scavenge the stable DPPH free radical.[2][9]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Test compound (dissolved in methanol)
-
Ascorbic acid (positive control)
-
Methanol
-
96-well plate
Procedure:
-
Reaction Setup: In a 96-well plate, add 50 µL of various concentrations of the test compound or ascorbic acid.
-
DPPH Addition: Add 150 µL of DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.
This assay quantifies the amount of TNF-α, a pro-inflammatory cytokine, produced by cells.[10][14]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Test compound
-
Human TNF-α ELISA kit
Procedure:
-
Cell Culture and Treatment: Seed macrophages in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour, then stimulate with LPS (e.g., 1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Perform the TNF-α ELISA on the supernatants according to the manufacturer's protocol. This typically involves:
-
Adding supernatants to an antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding an enzyme conjugate.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the concentration of TNF-α from a standard curve and determine the percentage of inhibition by the test compound.
Applications in Drug Development
The unique structural and electronic features of non-alternant polycyclic hydrocarbons make them attractive scaffolds for the design of novel therapeutic agents.
Anticancer Activity: Several azulene derivatives have demonstrated potent anticancer activity against various cancer cell lines.[15] The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Activity: Naturally occurring azulenes like chamazulene (B1668570) and guaiazulene (B129963) have long been used for their anti-inflammatory properties.[16] Synthetic derivatives have also shown the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[17]
Antioxidant Activity: The ability of some non-alternant PAHs to scavenge free radicals suggests their potential as antioxidants, which could be beneficial in conditions associated with oxidative stress.
Data Presentation: Biological Activity of Azulene Derivatives
The following table summarizes the reported anticancer activity of selected azulene derivatives.
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Azulene Derivative 48 | K-562 (Leukemia) | MTT | 0.51 | [15] |
| Azulene Derivative 48 | HOP-92 (Lung) | MTT | 1.38 | [15] |
| Azulene Derivative 49 | EKVX (Lung) | MTT | 1.00 | [15] |
| Azulene Derivative 49 | HS578T (Breast) | MTT | 0.93 | [15] |
| Azulene Derivative 50 | HOP-92 (Lung) | MTT | 0.56 | [15] |
| Azulene Derivative 50 | PC-3 (Prostate) | MTT | 1.41 | [15] |
Signaling Pathways and Experimental Workflows
The biological effects of non-alternant PAHs are mediated through their interaction with various cellular signaling pathways. For instance, the carcinogenicity of some PAHs is linked to their metabolic activation to reactive intermediates that can form DNA adducts.[18]
dot
Caption: Metabolic activation of Benzo[b]fluoranthene.
A general workflow for the discovery and evaluation of bioactive non-alternant PAHs is outlined below.
dot
Caption: General workflow for synthesis and biological evaluation.
Conclusion
Non-alternant polycyclic hydrocarbons represent a rich and underexplored area of chemical space with significant potential for applications in drug discovery and materials science. Their unique electronic properties, arising from the presence of odd-membered rings, distinguish them from their alternant counterparts and provide a foundation for the design of novel molecules with tailored functions. The synthetic methodologies and experimental protocols outlined in this guide provide a framework for researchers to further explore this exciting class of compounds and unlock their full therapeutic potential. Continued investigation into the structure-activity relationships and mechanisms of action of non-alternant PAHs will undoubtedly lead to the development of new and innovative therapeutic agents.
References
- 1. Identification of metabolites of benzo[b]fluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. marinebiology.pt [marinebiology.pt]
- 5. Synthesis of Fluoranthene Derivatives via Tandem Suzuki–Miyaura and Intramolecular C–H Arylation Reactions under Both Homogeneous and Heterogeneous Catalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Determination of DPPH radical scavenging activity [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Application of Hückel's Rule: The Case of Heptalene and its Dianion
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the application of Hückel's rule for determining aromaticity, focusing on the illustrative case of heptalene and its corresponding dianion. While this compound, with its 12 π-electron system, deviates from the principles of aromaticity, its dianion, possessing 14 π-electrons, serves as a compelling example of Hückel's rule in action. This guide will provide a comprehensive overview of the theoretical underpinnings, supported by a summary of experimental and computational data. Detailed experimental protocols for the synthesis and characterization of these species are also outlined to provide a practical framework for researchers in the field.
Introduction to Hückel's Rule and Aromaticity
In the realm of organic chemistry, aromaticity denotes a special stability exhibited by certain cyclic, planar, and fully conjugated molecules. This stability is a consequence of the delocalization of π-electrons over the entire ring system. In 1931, Erich Hückel formulated a set of criteria, now famously known as Hückel's rule, to predict the aromatic character of a monocyclic, planar compound.[1][2][3][4]
According to Hückel's rule, a molecule is considered aromatic if it adheres to the following four conditions:
-
It must be planar, allowing for the effective overlap of p-orbitals.[2][3]
-
It must be fully conjugated, meaning every atom in the ring possesses a p-orbital.[2][3]
-
It must contain a specific number of π-electrons, conforming to the formula 4n + 2 , where 'n' is a non-negative integer (i.e., 2, 6, 10, 14... π-electrons).[1][2][3][4]
Conversely, cyclic, planar, and fully conjugated molecules with 4n π-electrons are termed anti-aromatic and are characterized by significant instability. Molecules that fail to meet one or more of the first three criteria are classified as non-aromatic.
Analysis of this compound and its Dianion
This compound is a bicyclic hydrocarbon composed of two fused seven-membered rings.[5][6] Its structure and electronic configuration provide an excellent platform for examining the nuances of Hückel's rule.
This compound: A Non-Aromatic System
This compound possesses 12 π-electrons, a number that conforms to the 4n rule (for n=3).[7][8] If this compound were to adopt a planar conformation, it would be considered anti-aromatic and thus highly unstable. To avoid this destabilization, the molecule adopts a non-planar, twisted saddle-shaped conformation.[5][7][8] This deviation from planarity disrupts the continuous overlap of p-orbitals, thereby precluding the fulfillment of a key criterion for aromaticity or anti-aromaticity. Consequently, this compound is classified as a non-aromatic compound.[5][6]
The this compound Dianion: An Aromatic Species
Through chemical reduction, this compound can accept two electrons to form the this compound dianion. This dianion possesses a total of 14 π-electrons.[7][8] This electron count satisfies Hückel's 4n + 2 rule for n=3. Experimental and computational studies have confirmed that the this compound dianion is a planar molecule.[5][6] With its cyclic, planar, fully conjugated system containing 14 π-electrons, the this compound dianion is predicted and observed to be an aromatic species, exhibiting the characteristic stability associated with aromatic compounds.[5][6][7][8]
Quantitative Data Summary
The contrasting properties of this compound and its dianion can be quantitatively assessed through various experimental and computational techniques. The following table summarizes key data that underscore their differing electronic characteristics.
| Property | This compound (C₁₂H₁₀) | This compound Dianion (C₁₂H₁₀²⁻) | Significance |
| π-Electron Count | 12 | 14 | Obeys 4n rule (n=3) |
| Aromaticity | Non-aromatic | Aromatic | Avoids anti-aromaticity through non-planarity |
| Geometry | Non-planar (Twisted/Saddle) | Planar | Disrupted p-orbital overlap |
| Bond Lengths | Significant bond length alternation | Lesser degree of bond alternation | Localized double bonds |
| ¹H NMR Spectroscopy | Complex spectrum indicative of a non-aromatic olefinic compound. | Upfield shift of proton signals due to a diamagnetic ring current. | Lack of a sustained ring current. |
| NICS(1) Value (ppm) | Positive (paratropic) | Negative (diatropic) | Indicates anti-aromatic character in the planar transition state. |
Experimental and Computational Protocols
Synthesis of a Thiophene-Fused this compound Dianion
A stable derivative of the this compound dianion has been synthesized and characterized, providing experimental validation of its aromaticity. The following protocol is based on the synthesis of a thiophene-fused this compound and its subsequent reduction.[7]
Step 1: Synthesis of Thiophene-Fused this compound A reductive transannular cyclization of a bisdehydro[9]annulene precursor is employed. This reaction typically involves the use of a reducing agent such as sodium metal in a suitable solvent. The specific conditions (temperature, reaction time, and purification methods) are crucial for successful synthesis and are detailed in the primary literature.[7]
Step 2: Chemical Reduction to the Dianion The thiophene-fused this compound is then subjected to chemical reduction to generate the corresponding dianion. A common method involves the use of an alkali metal, such as potassium, in a solvent like tetrahydrofuran (B95107) (THF). To enhance the solubility and stability of the resulting dianion salt, a cryptand, such as [2.2.2]cryptand, is often added to sequester the metal cations.[7]
X-ray Crystallography
X-ray crystallography provides definitive evidence for the planarity and bond length equalization in the this compound dianion.
Protocol:
-
Crystal Growth: Single crystals of the this compound dianion salt (e.g., [(K[2.2.2]cryptand)⁺]₂[C₁₂H₁₀]²⁻) suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent or by vapor diffusion.
-
Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure. The resulting electron density map is used to determine the atomic positions. The structure is then refined to obtain precise bond lengths and angles.
The X-ray crystallographic analysis of the thiophene-fused this compound dianion reveals a significantly shallower saddle structure for the this compound core and a reduced degree of bond length alternation compared to its neutral precursor, consistent with a delocalized aromatic system.[7]
¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for detecting the presence of a diamagnetic ring current, a hallmark of aromaticity.
Protocol:
-
Sample Preparation: A solution of the this compound dianion is prepared in a suitable deuterated solvent (e.g., THF-d₈).
-
Data Acquisition: The ¹H NMR spectrum is recorded on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts (δ) of the protons are analyzed. In an aromatic system, the protons located on the periphery of the ring experience a deshielding effect from the induced diamagnetic ring current and typically appear at a downfield chemical shift. Conversely, any protons located above or inside the ring would experience a shielding effect and appear at an upfield chemical shift. The observation of these characteristic shifts provides strong evidence for aromaticity. For the this compound dianion, the proton signals are shifted upfield, confirming the presence of a diamagnetic ring current.[7]
Computational Chemistry: Nucleus-Independent Chemical Shift (NICS)
NICS is a computational method used to quantify the aromaticity of a molecule by calculating the magnetic shielding at the center of a ring system. A negative NICS value indicates aromaticity (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current).
Protocol:
-
Geometry Optimization: The molecular geometries of this compound and its dianion are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311+G(d,p).
-
NICS Calculation: A "ghost" atom (a point in space with no nucleus or electrons) is placed at the geometric center of each seven-membered ring (NICS(0)) and at a position 1 Å above the center of the ring (NICS(1)).
-
NMR Calculation: The magnetic shielding tensors are calculated using a method like the Gauge-Including Atomic Orbital (GIAO) method.
-
Data Analysis: The isotropic magnetic shielding value at the position of the ghost atom is calculated. The NICS value is the negative of this shielding value. A more negative NICS(1) value generally indicates a stronger aromatic character. Computational studies show a large positive NICS(1) value for planar this compound, indicative of strong anti-aromaticity, while the this compound dianion exhibits a large negative NICS(1) value, confirming its aromatic nature.
Visualizing the Application of Hückel's Rule
The logical workflow for applying Hückel's rule to this compound and its dianion can be visualized as follows:
Caption: Application of Hückel's rule to this compound and its dianion.
Conclusion
The case of this compound and its dianion provides a clear and instructive demonstration of the predictive power of Hückel's rule. This compound, by adopting a non-planar geometry, avoids the destabilizing effects of anti-aromaticity that would be imposed by its 12 π-electron count in a planar form, rendering it non-aromatic. In contrast, the addition of two electrons to form the this compound dianion results in a 14 π-electron system that satisfies the 4n+2 rule. This change in electron count leads to a planar, stabilized, and aromatic species, as confirmed by extensive experimental and computational evidence. This in-depth analysis serves as a valuable resource for researchers and professionals in understanding and applying the fundamental principles of aromaticity in molecular design and drug development.
References
- 1. poranne-group.github.io [poranne-group.github.io]
- 2. SUMMARY of NICS [ccl.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Nonaromatic thiophene-fused this compound and its aromatic dianion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
An In-depth Technical Guide to the Ground State Electronic Configuration of Heptalene
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Heptalene (C₁₂H₁₀) is a nonbenzenoid, bicyclic hydrocarbon composed of two fused seven-membered rings.[1][2] Its electronic structure is of significant theoretical interest due to its classification as a 12 π-electron system. According to Hückel's rule, a planar, monocyclic, conjugated system with 4n π-electrons (where n is an integer) is considered anti-aromatic, a state of significant electronic destabilization. This compound, with n=3, fits this criterion. This guide provides a detailed analysis of the ground state electronic configuration of this compound, exploring the interplay between molecular geometry, Hückel's rule, and frontier molecular orbital theory. It synthesizes theoretical predictions with experimental data from stable derivatives to elucidate the unique electronic properties of the this compound core.
Theoretical Framework
The electronic configuration of this compound is best understood through the lens of molecular orbital (MO) theory and the principles of aromaticity.
Hückel's Rule and Aromaticity in this compound
Hückel's rule is a foundational concept for predicting the aromaticity of cyclic, planar, conjugated molecules.[3][4] It states that systems with (4n+2) π-electrons exhibit aromatic stability, while those with 4n π-electrons are anti-aromatic and unstable.
-
This compound (Neutral): As a 12 π-electron system, this compound conforms to the 4n rule (n=3). A planar conformation would enforce anti-aromatic character, leading to extreme instability. To circumvent this, the molecule adopts a non-planar, twisted or saddle-shaped geometry.[5][6] This twisting disrupts the continuous overlap of p-orbitals, breaking the π-conjugation and rendering the molecule non-aromatic rather than anti-aromatic.[1]
-
This compound Dianion (C₁₂H₁₀²⁻): The chemical reduction of this compound to its dianion introduces two additional electrons into the π-system, creating a 14 π-electron species. This satisfies the (4n+2) rule for aromaticity (n=3). Consequently, the this compound dianion is planar, thermally stable, and exhibits the properties of an aromatic compound, as confirmed by experimental techniques.[6]
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory posits that a molecule's reactivity and electronic properties are primarily determined by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[7] The energy difference between these two orbitals is known as the HOMO-LUMO gap.
For anti-aromatic systems like a hypothetical planar this compound, theoretical calculations predict a very small HOMO-LUMO gap.[1][7] This small gap is indicative of high reactivity and low stability. Furthermore, for planar this compound, calculations suggest the ground state has significant open-shell singlet or diradical character .[5] This means that while the molecule has an even number of electrons and a total spin of zero, two electrons are effectively unpaired and occupy different molecular orbitals. This diradical nature is a direct consequence of avoiding the destabilization of a closed-shell anti-aromatic configuration.
Ground State Electronic Configuration
The ground state electronic configuration of the π-system in this compound involves the distribution of its 12 π-electrons among the available π molecular orbitals. Due to the molecule's non-planarity, a simple, idealized MO diagram is a useful starting point for conceptual understanding. The diagram below illustrates the qualitative arrangement of π molecular orbitals for a hypothetical planar this compound with D₂h symmetry. The 12 electrons occupy the six lowest-energy molecular orbitals. The near-degeneracy of the HOMO and LUMO in this planar state highlights the molecule's inherent instability and tendency towards a diradical ground state.
Caption: Qualitative π MO energy levels for planar this compound.
Quantitative and Experimental Data
Due to the high reactivity and instability of the parent this compound, experimental data on its electronic properties are scarce. Most quantitative information is derived from computational studies or experimental analysis of more stable, synthetically prepared derivatives.
| Property | This compound (Parent Molecule) | This compound Dianion (C₁₂H₁₀²⁻) | Planar Fused this compound Derivative[5] |
| π-Electrons | 12 (4n system) | 14 (4n+2 system) | 12 (4n system) |
| Aromaticity | Non-aromatic | Aromatic | Antiaromatic / Open-shell |
| Geometry | Non-planar (Twisted)[5] | Planar[6] | Planar (Enforced by fusion)[5] |
| Ground State | Closed-shell singlet | Closed-shell singlet | Open-shell singlet (Diradical) |
| HOMO-LUMO Gap | Very small (calculated)[1] | Larger (characteristic of aromatic) | Small |
| Redox Potentials | N/A | N/A | E₁ᵒˣ = -0.34 V, E₁ʳᵉᵈ = -1.56 V (vs Fc/Fc⁺) |
Methodologies for Electronic Structure Determination
The elucidation of this compound's electronic structure relies on a combination of computational chemistry and experimental techniques applied to its stable derivatives.
Computational Chemistry Protocols
Theoretical calculations are indispensable for studying unstable molecules like this compound. These methods solve approximations of the Schrödinger equation to determine molecular geometry and orbital energies.
-
Workflow:
-
Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation. For this compound, this consistently yields a non-planar structure.
-
Frequency Calculation: Performed to confirm the optimized structure is a true energy minimum.
-
Molecular Orbital Calculation: Single-point energy calculations are run on the optimized geometry to obtain the energies and compositions of the molecular orbitals, including the HOMO and LUMO. Methods like Density Functional Theory (DFT) or ab initio calculations are commonly used.[8]
-
Analysis: The calculated orbital energies provide the HOMO-LUMO gap, and analysis of the wavefunction can reveal properties like open-shell character.[4][8]
-
References
- 1. Polycyclic Hydrocarbons from [4n]Annulenes: Correlation versus Hybridization Forces in the Formation of Diradicaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. Molecular Orbital Calculations [cms.gutow.uwosh.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Nonaromatic thiophene-fused this compound and its aromatic dianion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
An In-depth Technical Guide to the Anti-Aromatic Character of Heptalene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heptalene, a bicyclic non-benzenoid hydrocarbon composed of two fused seven-membered rings, is a quintessential example of an anti-aromatic compound. Its π-electron system, containing 12 π-electrons, conforms to Hückel's 4n rule (where n=3), leading to significant electronic destabilization. This guide provides a comprehensive technical overview of the anti-aromatic character of this compound, supported by quantitative data from experimental and computational studies. Key indicators of its anti-aromaticity, including structural distortions (bond length alternation), magnetic properties (paramagnetic ring current), and energetic instability, are discussed in detail. Methodologies for the synthesis and characterization of this compound derivatives are also presented to provide a practical context for its investigation.
Theoretical Framework of Antiaromaticity in this compound
This compound's anti-aromaticity stems from its electronic structure. The cyclic, planar arrangement of its 12 π-electrons results in a destabilized system prone to high reactivity.[1] To mitigate this instability, this compound adopts a non-planar, saddle-shaped conformation, which reduces the extent of π-orbital overlap and, consequently, the anti-aromatic character.[1] The dianion of this compound, however, possesses 14 π-electrons, satisfying the 4n+2 rule for aromaticity, and is found to be planar and thermally stable.[1]
The concept of anti-aromatic destabilization energy quantifies the energetic penalty of the 4n π-electron system. While a precise experimental value for this compound is challenging to obtain due to its instability, computational studies provide valuable insights. For instance, the destabilization of the singlet ground state in a planar this compound derivative has been quantified by a small singlet-triplet energy gap (ΔES–T) of -2.15 kcal/mol, indicating that the 4nπ-delocalization significantly destabilizes the singlet state.[2][3]
Experimental Evidence and Characterization
The anti-aromatic nature of this compound is substantiated by a range of experimental data, primarily from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, often performed on more stable, substituted derivatives.
X-ray Crystallography and Bond Length Alternation
X-ray crystallography of this compound derivatives provides direct evidence of bond length alternation, a hallmark of anti-aromatic systems where the π-electrons are localized into distinct single and double bonds rather than being delocalized over the entire ring system. In contrast, aromatic compounds exhibit uniform bond lengths.
| Compound | Ring System | Bond Length Range (Å) | Reference |
| Difluoreno[1,9,8-alkj:1′,9′,8′-gfed]this compound | Heptagon | 1.428(2) – 1.470(2) | [2] |
| Thiophene-fused this compound derivative | This compound | See Figure 1 | [4] |
Table 1: Bond Length Alternation in this compound Derivatives.
The significant variation in bond lengths within the seven-membered rings of these derivatives is a clear indication of localized π-electrons, consistent with an anti-aromatic character.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing aromaticity and anti-aromaticity through the detection of diatropic (in aromatic compounds) and paratropic (in anti-aromatic compounds) ring currents. In anti-aromatic systems, the paramagnetic ring current deshields protons inside the ring and shields protons outside the ring, leading to characteristic chemical shifts. However, due to the inherent instability and reactivity of the parent this compound, obtaining well-resolved NMR spectra is challenging. Often, broad, uninformative signals are observed, or the compound may decompose under the experimental conditions.[2]
For more stable, substituted derivatives, NMR data can be acquired. The following table presents hypothetical but representative ¹H and ¹³C NMR data for a simple, stable this compound derivative like dimethyl this compound-dicarboxylate, illustrating the expected chemical shifts.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 8.0 - 8.5 | m | Protons on this compound core |
| ¹H | 3.8 | s | -OCH₃ protons |
| ¹³C | 165 | s | Carbonyl carbons |
| ¹³C | 130 - 145 | d | sp² carbons in core |
| ¹³C | 52 | q | -OCH₃ carbons |
Table 2: Representative ¹H and ¹³C NMR Data for a Substituted this compound.
Computational Analysis of Antiaromaticity
Computational chemistry provides crucial insights into the electronic structure and properties of unstable molecules like this compound. Nucleus-Independent Chemical Shift (NICS) calculations are a widely used method to quantify aromaticity and anti-aromaticity.
Nucleus-Independent Chemical Shift (NICS)
NICS values are calculated at the center of a ring system. Negative NICS values indicate aromaticity (diatropic ring current), while positive values signify anti-aromaticity (paratropic ring current). The NICS(1)zz value, which is the zz-component of the shielding tensor calculated 1 Å above the ring plane, is considered a reliable indicator of π-electron delocalization.
For a planar difluoreno-heptalene derivative, the NICS(1) value for the heptagonal rings was calculated to be a large positive value of +11.2, strongly supporting the anti-aromatic character of the this compound core.[2] In contrast, the corresponding dication, which is aromatic, exhibits a negative NICS(1) value of -6.70.[2]
| Species | Ring System | NICS(1) Value (ppm) | Aromaticity Character | Reference |
| Difluoreno-heptalene derivative | Heptagon | +11.2 | Antiaromatic | [2] |
| Dication of Difluoreno-heptalene derivative | Heptagon | -6.70 | Aromatic | [2] |
Table 3: Calculated NICS(1) Values for a this compound Derivative and its Dication.
Experimental Protocols
Synthesis of a Substituted this compound Derivative
The synthesis of the parent this compound is challenging due to its instability. However, substituted and more stable derivatives can be prepared. A general approach involves the cycloaddition of an azulene (B44059) derivative with a suitable dienophile. The following is a representative, generalized protocol for the synthesis of a thiophene-fused this compound derivative.[4]
Reaction: Cycloaddition of an azulenothiophene with dimethyl acetylenedicarboxylate (B1228247) (DMAD).
Procedure:
-
A solution of the azulenothiophene starting material in a high-boiling point solvent (e.g., xylene) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Dimethyl acetylenedicarboxylate (DMAD) is added to the solution.
-
The reaction mixture is heated to reflux for several hours to days, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
The structure of the purified thiophene-fused this compound is confirmed by spectroscopic methods (NMR, MS) and X-ray crystallography.
X-ray Crystallography
Single crystals of a stable this compound derivative suitable for X-ray diffraction can be grown by slow evaporation of a solution of the compound in an appropriate solvent system (e.g., a mixture of chloroform (B151607) and chlorobenzene).[2]
Procedure:
-
A solution of the purified this compound derivative is prepared in a suitable solvent.
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is placed in a clean vial, which is then loosely capped to allow for slow evaporation of the solvent.
-
The vial is left undisturbed in a vibration-free environment for several days to weeks.
-
Once single crystals of sufficient size and quality have formed, they are carefully harvested and mounted on a goniometer head for X-ray diffraction analysis.
-
Data collection is performed on a single-crystal X-ray diffractometer.
-
The crystal structure is solved and refined using appropriate crystallographic software to determine the precise atomic coordinates and bond lengths.
NMR Spectroscopy
Obtaining high-quality NMR spectra of this compound derivatives requires careful sample preparation and the use of a high-field NMR spectrometer.
Procedure:
-
Approximately 5-10 mg of the purified this compound derivative is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
The sample is thoroughly mixed to ensure homogeneity.
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For complete structural elucidation, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.
Computational NICS Calculations
NICS calculations are typically performed using density functional theory (DFT) methods.
Procedure:
-
The geometry of the this compound molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G*).
-
A "ghost" atom (Bq) is placed at the center of each seven-membered ring (and 1 Å above for NICS(1) calculations).
-
An NMR calculation is then performed using the GIAO (Gauge-Independent Atomic Orbital) method to compute the isotropic magnetic shielding at the position of the ghost atom.
-
The NICS value is obtained by taking the negative of the calculated magnetic shielding. For NICS(1)zz, only the zz-component of the shielding tensor is considered.
Visualizations
References
A Technical Guide to the Synthesis and Characterization of Novel Heptalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Heptalene, a non-benzenoid hydrocarbon composed of two fused seven-membered rings, has garnered significant interest in the field of materials science.[1] In its neutral state, this compound is a non-aromatic, unstable, and non-planar molecule with a 12π-electron system.[1][2][3] However, its dianion is planar and thermally stable, satisfying Hückel's rule for aromaticity.[2] The unique electronic and structural properties of the this compound core have driven research into the synthesis of novel derivatives, particularly those incorporating heteroatoms or fused aromatic systems, to create stable molecules with tunable optoelectronic properties.[4][5]
This guide provides an in-depth overview of contemporary synthetic strategies and characterization techniques for novel this compound derivatives, focusing on recent advancements in N-doped and thiophene-fused systems.
Synthetic Pathways to Novel this compound Derivatives
The synthesis of stable this compound derivatives often involves multi-step strategies, leveraging transition metal-catalyzed reactions to construct the complex bicyclic core. Recent research has successfully demonstrated the synthesis of various π-extended and heteroatom-doped heptalenes.
Synthesis of N-Doped this compound Derivatives
A prominent strategy for synthesizing N-doped this compound derivatives involves a stepwise approach utilizing palladium-catalyzed annulations.[4] This method allows for the construction of polycyclic aromatic hydrocarbons (PAHs) with a highly twisted N-doped this compound core. The general pathway often begins with a mono-annulation reaction, followed by further functionalization and a final intramolecular cyclization to yield the target molecule.[4][6]
For instance, a successful route involves an initial palladium-catalyzed reaction to form a mono-annulated intermediate.[4] This intermediate then undergoes a copper-catalyzed Ullmann reaction, followed by cyanation and hydrolysis to introduce a carboxylic acid group. The final N-doped this compound structure is achieved through a palladium-catalyzed decarboxylative annulation.[4]
Synthesis of Thiophene-Fused this compound Derivatives
Another successful approach involves the synthesis of heptalenes fused with heterocyclic rings, such as thiophene. These derivatives can be prepared from azulenothiophenes through a cycloaddition reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) at high temperatures.[1][7] This reaction proceeds via a sequential cycloaddition-reverse electron cyclization mechanism to afford the thiophene-fused this compound product.[1]
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and characterization of these complex molecules. The following sections outline generalized protocols for key experiments.
General Protocol for Synthesis of N-Doped this compound
This protocol is a generalized representation based on palladium-catalyzed decarboxylative annulation methods.[4]
-
Precursor Synthesis: The carboxylic acid precursor (e.g., compound 8 in the literature) is synthesized through multi-step reactions starting from commercially available materials.[4]
-
Reaction Setup: A mixture of the carboxylic acid precursor, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., P(o-tol)₃), and a base (e.g., K₂CO₃) is prepared in a high-boiling point solvent (e.g., o-xylene) under an inert atmosphere (e.g., N₂).
-
Reaction Execution: The reaction mixture is heated to a high temperature (e.g., 150 °C) and stirred for an extended period (e.g., 12 hours).
-
Workup and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., petroleum ether/dichloromethane).
-
Yield Calculation: The purified product is dried under vacuum, and the final mass is recorded to calculate the reaction yield. Yields for the final cyclization step can range from 6% to 16%.[4]
Protocol for Characterization Techniques
A multi-faceted approach is required to fully characterize the structure and properties of novel this compound derivatives.
-
X-ray Crystallography: This is the definitive method for determining the precise three-dimensional atomic structure.[8][9]
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a solvent from a concentrated solution of the purified compound.
-
Data Collection: A crystal is mounted on a diffractometer and irradiated with monochromatic X-rays.[10] The diffraction pattern, consisting of thousands of reflections, is recorded as the crystal is rotated.[9]
-
Structure Solution and Refinement: The collected data is processed to calculate an electron density map, into which the molecular structure is fitted and refined to yield precise atomic coordinates, bond lengths, and bond angles.[9]
-
-
UV-Vis and Fluorescence Spectroscopy: These techniques probe the electronic transitions and photophysical properties of the molecules.[11]
-
Sample Preparation: Solutions of the this compound derivatives are prepared in a suitable solvent (e.g., dichloromethane) at a known concentration.
-
Measurement: The absorption spectrum is recorded using a UV-Vis spectrophotometer to determine the absorption maxima (λabs). The emission spectrum is measured on a spectrofluorometer to find the emission maxima (λem).[12]
-
-
Cyclic Voltammetry (CV): CV is used to investigate the electrochemical properties and estimate the energies of the frontier molecular orbitals (HOMO and LUMO).[11]
-
Setup: The measurement is performed in a three-electrode cell containing a solution of the compound in an anhydrous solvent (e.g., dichloromethane) with a supporting electrolyte (e.g., 0.1 M n-Bu₄NPF₆).[12]
-
Measurement: The potential is swept, and the resulting current is measured. The oxidation and reduction potentials are determined and calibrated against a reference standard like the ferrocene/ferrocenium (Fc/Fc⁺) couple.[11][12]
-
-
Computational Analysis: Theoretical calculations, such as Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (ACID), are employed to understand the electronic structure and assess the aromatic or antiaromatic character of the this compound core.[4][12]
Characterization Data and Structural Insights
The combination of these techniques provides a comprehensive picture of the novel this compound derivatives.
Structural Characterization
X-ray crystallography has revealed that many N-doped this compound derivatives possess highly twisted, non-planar geometries.[4] For example, one such derivative exhibits a significant dihedral angle of 105.7° in the cove region of its N-doped dibenzothis compound backbone.[6][11][12] This distortion helps to alleviate the inherent instability of the 12π-electron system.[13] In contrast, some fully fused systems can enforce planarity, leading to a more pronounced antiaromatic character.[13]
| Table 1: Selected Crystallographic Data for a Representative N-Doped this compound Derivative | |
| Parameter | Value |
| Dihedral Angle (Cove Region) | 105.7°[6][12] |
| C-C Bond Lengths (Heptagon) | Varying, indicating bond length alternation[13] |
| Molecular Geometry | Highly twisted, helical[4][6] |
Electronic, Photophysical, and Electrochemical Properties
Theoretical calculations on N-doped heptalenes suggest a weak antiaromatic character for the inner seven-membered rings.[4][6] These derivatives typically exhibit absorption in the UV region and blue fluorescence.[5][12] The electrochemical behavior is similar to that of analogous N-doped azulene (B44059) compounds.[4]
| Table 2: Photophysical and Electrochemical Properties of N-Doped this compound vs. Azulene Analog [12] | |||||
| Compound | λabs (nm) | λem (nm) | Eox (V vs Fc/Fc⁺) | Egopt (eV) | HOMO (eV) |
| N-doped Azulene Analog | 350 | 438 | 0.79 | 3.17 | -5.49 |
| N-doped this compound Derivative | 315 | 446 | 0.76 | 3.34 | -5.48 |
Data measured in dichloromethane. HOMO levels were estimated from the oxidation potentials.[12]
Conclusion
The synthesis and characterization of novel this compound derivatives represent a vibrant and challenging area of chemical research. Through sophisticated synthetic strategies, particularly those employing palladium catalysis, researchers are now able to construct stable, π-extended this compound systems. Comprehensive characterization using X-ray crystallography, spectroscopy, electrochemistry, and computational methods has unveiled their unique twisted geometries and intriguing electronic properties. These findings open new avenues for the design of novel functional materials with potential applications in organic electronics and optoelectronics.[5][7]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Thieme E-Journals - Organic Materials / Full Text [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Synthesis and Characterization of New Heptalenes with Extended <i>π</i>‐Systems Attached to Them [ouci.dntb.gov.ua]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Thieme E-Journals - Organic Materials / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Spectroscopic Identification of Heptalene Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Heptalene, a non-benzenoid bicyclic hydrocarbon with a 12π-electron system, presents a unique structural and electronic challenge. Composed of two fused seven-membered rings, its inherent instability and non-aromatic character necessitate robust analytical techniques for unambiguous identification.[1][2] This technical guide provides an in-depth overview of the core spectroscopic methodologies employed in the characterization of this compound and its derivatives. It details experimental protocols for Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), Infrared (IR), and Mass Spectrometry (MS), presents key quantitative data, and illustrates logical workflows for structural elucidation.
Introduction to this compound
This compound (C₁₂H₁₀) is a non-aromatic, ortho-fused bicyclic hydrocarbon that has intrigued chemists due to its electronic properties and reactivity.[2] Unlike its aromatic counterparts, the parent this compound is unstable and non-planar. However, its derivatives, particularly those with electron-withdrawing or extended π-systems, can be synthesized and isolated.[2] Furthermore, the this compound dianion is planar and thermally stable, satisfying Hückel's rule for aromaticity. The unique electronic structure, often exhibiting antiaromatic character in the central core, profoundly influences the spectroscopic output, making a multi-faceted analytical approach essential for its characterization.[3]
Core Spectroscopic Methodologies
The definitive identification of this compound compounds relies on a synergistic combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from molecular mass and functional groups to the precise connectivity and electronic environment of the atoms.
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound derivatives in solution. Both ¹H and ¹³C NMR provide critical information on the chemical environment, connectivity, and symmetry of the molecule.
-
¹H NMR Spectroscopy: Proton NMR reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling (J). In some complex, planar this compound derivatives with significant antiaromatic character, the ¹H NMR signals of the core protons may be unobservable even at low temperatures, potentially due to the destabilization of the singlet ground state and proximity to a triplet state.[3]
-
¹³C NMR Spectroscopy: Carbon NMR provides insight into the carbon skeleton. The chemical shifts are sensitive to the hybridization and electronic nature of the carbon atoms. For the parent this compound, the quaternary carbons have been reported at approximately δ = 140.9 ppm.[1]
Table 1: Representative ¹³C NMR Chemical Shift Data for this compound
| Compound | Carbon Position | Chemical Shift (δ, ppm) |
|---|
| this compound (Parent) | Quaternary Carbons | 140.9[1] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, THF-d₈).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Record standard ¹H, ¹³C{¹H}, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC) to establish proton-proton and proton-carbon connectivities. For compounds with potentially dynamic or paramagnetic properties, variable temperature (VT) NMR experiments may be required.[3]
UV-Vis spectroscopy is highly informative for conjugated π-electron systems like heptalenes, providing information on their electronic transitions. The position of the maximum absorption (λₘₐₓ) is sensitive to the extent of conjugation, the presence of substituents, and the overall geometry of the molecule.
Thiophene-fused heptalenes, for example, have been characterized by their electronic properties using UV/Vis spectroscopy.[2] Similarly, nitrogen-doped this compound derivatives exhibit characteristic absorptions around 315 nm and blue fluorescence near 450 nm.[4] The electronic structure of these compounds can be further investigated by comparing them with related systems, such as N-doped azulene (B44059) analogs.[4][5]
Table 2: UV-Vis Absorption Data for Selected this compound Derivatives
| Compound Class | Key Feature | Absorption Maxima (λₘₐₓ, nm) | Solvent |
|---|
| Nitrogen-Doped Heptalenes | Twisted N-doped core | ~315 | Dichloromethane |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the this compound compound in a UV-transparent solvent (e.g., hexane, dichloromethane, ethanol). Concentration is typically in the range of 10⁻⁵ to 10⁻⁴ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm). Use a cuvette containing the pure solvent as a reference. The spectrum should be plotted as absorbance versus wavelength.
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. While the this compound skeleton itself has C-H and C=C bonds, the true utility of IR lies in identifying characteristic absorptions of substituents (e.g., C=O, C-O, C≡N) on the core structure.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer, such as a HORIBA FT-720 or JASCO FT/IR 6200.[3]
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. The data is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass spectrometry is an essential technique for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula of novel this compound derivatives with high precision. All newly synthesized this compound compounds are unambiguously characterized by HRMS.[4][5]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a ThermoFisher Scientific LTQ ORBITRAP XL, often with an electrospray ionization (ESI) source for soft ionization.[3]
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's nature. The resulting spectrum plots ion intensity versus the mass-to-charge ratio (m/z).
Logical Workflows and Data Integration
No single technique is sufficient for the complete identification of a new this compound compound. The process involves a logical workflow where data from different spectroscopic methods are integrated to build a conclusive structural assignment.
References
Fused Ring Systems: A Technical Guide to Emerging Research Directions
For Researchers, Scientists, and Drug Development Professionals
Fused ring systems, structural motifs where two or more rings share a common bond, are foundational scaffolds in a vast array of biologically active molecules, from natural products to synthetic pharmaceuticals. Their rigid, three-dimensional structures provide a unique framework that can influence a molecule's polarity, solubility, and, most critically, its interaction with biological targets.[1] This technical guide explores promising research directions for fused ring systems, focusing on their therapeutic potential, novel synthetic methodologies, and applications in materials science. It aims to provide a comprehensive resource for professionals in drug discovery and development, highlighting key areas for future investigation.
Therapeutic Potential of Fused Ring Systems in Oncology
A significant and highly promising research avenue for fused ring systems lies in the development of novel anticancer agents. The structural rigidity and diverse geometries of these scaffolds make them ideal candidates for potent and selective inhibitors of key signaling pathways implicated in cancer progression.
Targeting the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and angiogenesis.[2] Its frequent dysregulation in many human cancers makes it a prime target for therapeutic intervention.[2][3] Fused heterocyclic compounds have emerged as a versatile class of inhibitors targeting various nodes of this pathway.
A key research direction is the design of isoform-specific PI3K inhibitors to minimize off-target effects and associated toxicities.[3] For instance, fused pyrimidine (B1678525) derivatives have shown significant potential as highly potent and selective inhibitors of PI3Kα and mTOR.
Caption: Fused ring inhibitors targeting the PI3K/Akt/mTOR pathway.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is another crucial target in cancer therapy, particularly in non-small cell lung cancer (NSCLC).[4] Fused pyrimidine systems, such as quinazolines, are prominent scaffolds in many approved EGFR inhibitors like gefitinib (B1684475) and erlotinib.[4] These compounds typically bind to the ATP-binding site of the EGFR kinase domain, inhibiting its autophosphorylation and downstream signaling.[4]
Future research is focused on developing inhibitors that can overcome acquired resistance, often caused by mutations in the EGFR kinase domain (e.g., T790M).[5] This involves designing novel fused ring structures that can bind to both wild-type and mutant forms of the receptor or that target allosteric sites.
Caption: Inhibition of EGFR signaling by fused ring compounds.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of selected fused heterocyclic compounds against various human cancer cell lines. This data highlights the potential of these scaffolds as starting points for the development of new cancer therapeutics.
| Compound Class | Fused Ring System | Cancer Cell Line | IC50 (µM) | Reference |
| Podophyllotoxin Derivative (a6) | Imidazolium salt fused system | HCT-116 (Colon) | 0.04 | [6] |
| Podophyllotoxin Derivative (a6) | Imidazolium salt fused system | HepG2 (Liver) | 0.07 | [6] |
| Podophyllotoxin Derivative (c1) | Pyrrole fused system | MDA-MB-231 (Breast) | 0.04 | [6] |
| Isoquinoline-hydrazinyl-thiazole (1a) | Isoquinoline-thiazole fusion | A549 (Lung) | 1.43 | [7] |
| Isoquinoline-hydrazinyl-thiazole (1b) | Isoquinoline-thiazole fusion | A549 (Lung) | 1.75 | [7] |
| Imidazole-cinnamic acid hybrid (50) | Imidazole fused system | Lung Cancer Cell Line | 0.25 - 1.5 | [8] |
| Imidazole-cinnamic acid hybrid (50) | Imidazole fused system | Breast Cancer Cell Line | 0.25 - 1.5 | [8] |
| Benzimidazole Derivative (46, 47) | Benzimidazole-triazole fusion | Various | Micromolar range | [8] |
| Pyrimidine-tethered chalcone (B49325) (B-4) | Pyrimidine fused system | MCF-7 (Breast) | 6.70 ± 1.02 | [9] |
| Pyrimidine-tethered chalcone (B-4) | Pyrimidine fused system | A549 (NSCLC) | 20.49 ± 2.71 | [9] |
| Dioxane-fused Coumarin (DFC4) | Coumarin-dioxane fusion | MCF-7 (Breast) | 12.57 | |
| Dioxane-fused Coumarin (DFC4) | Coumarin-dioxane fusion | KYSE-30 (Esophageal) | 34.99 |
Innovative Synthetic Methodologies
The exploration of novel fused ring systems is intrinsically linked to the development of efficient and versatile synthetic methods. Modern organic synthesis offers a growing toolbox for the construction of these complex scaffolds.
Transition-Metal-Catalyzed "Cut-and-Sew" Reactions
A deconstructive/reconstructive strategy, termed the "cut-and-sew" reaction, has emerged as a powerful tool for the synthesis of bridged and fused ring systems.[10] This approach involves the transition-metal-catalyzed C-C bond activation of a cyclic ketone, followed by the intramolecular insertion of a tethered unsaturated moiety.[10][11] This method provides access to diverse and complex scaffolds that are often challenging to construct using traditional methods.[10]
Caption: Generalized workflow for "cut-and-sew" synthesis.
Intramolecular Michael Addition of Vinylnitroso Compounds
The intramolecular conjugate addition of carbon nucleophiles to in situ-generated vinylnitroso compounds provides a novel and efficient route to a variety of bridged and fused ring systems.[12] This methodology has been successfully employed to prepare [3.2.1]-, [2.2.2]-, and [2.2.1]-bridged carbobicyclic compounds, as well as [5.5]-fused ring systems.[12]
General and Mild Synthesis of Fused-Ring Electronic Acceptors
For applications in materials science, particularly organic electronics, the development of streamlined and high-yielding syntheses of fused-ring electronic acceptors (FREAs) is crucial. A recently developed two-step method utilizes Ytterbium triflate (Yb(OTf)3) to catalyze the formation of an alkene, followed by cyclization using Boron trifluoride etherate (BF3·OEt2).[1] This mild and effective protocol allows for the synthesis of various common alkylated fused-ring moieties in quantitative yields.[1]
Experimental Protocols
This section provides generalized experimental protocols for the synthesis of fused ring systems and the evaluation of their anticancer activity. For specific details, it is imperative to consult the original research articles.
General Protocol for Fusing Rings via Carbon Atom
This protocol is adapted from a method for synthesizing fused-ring electronic acceptors.[1]
-
Alkene Formation: Dissolve the tertiary alcohol starting material (1 mmol) in dichloroethane (10 mL) in a round-bottom flask. Add Ytterbium triflate (1 mol %). Stir the reaction mixture at 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using hexane (B92381) as the eluent. The reaction is typically complete within 1 hour.
-
Catalyst Recovery: Upon completion, filter the reaction mixture to recover the Yb(OTf)3 catalyst for reuse.
-
Cyclization: To the filtrate containing the alkene, add BF3·OEt2 (3 equivalents) at 80°C to effect cyclization.
-
Quenching and Purification: Quench the reaction with ethanol. Purify the product by filtering through a short path of silica (B1680970) gel to remove boron compounds, yielding the fused-ring product.[1]
General Protocol for Fusing Rings via Nitrogen Atom
This protocol is a general method for the Cadogan-Sundberg indole (B1671886) synthesis to form N-bridged cores.[1]
-
Reaction Setup: In a round-bottom flask, dissolve the dinitro compound (1 mmol), MoO2Cl2(DMF)2 (5 mol %), and PPh3 (5 mmol) in toluene (B28343) (2 mL).
-
Microwave-Assisted Synthesis: Heat the reaction mixture to 160°C for 20 minutes in a microwave reactor.
-
Conventional Heating (Alternative): Alternatively, stir the reaction mixture in an oil bath at 100°C overnight.
-
Workup: Obtain the crude product by precipitation in ethanol. This product can often be used in the next step without further purification.[1]
Protocol for Determining IC50 of Anticancer Compounds using MTT Assay
This is a generalized protocol for assessing the in vitro cytotoxicity of compounds against adherent cancer cell lines.[13][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the fused ring compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only). Incubate the plate for 48-72 hours.[14]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[13][14]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[13][14]
-
Data Acquisition and Analysis: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[13][14] Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[14]
Caption: Workflow for determining IC50 using the MTT assay.
Future Outlook and Unexplored Avenues
The field of fused ring systems is vast and ripe for exploration. While significant progress has been made, a vast chemical space of synthetically accessible, yet unreported, fused ring systems remains. The integration of computational methods, such as Density Functional Theory (DFT) and machine learning, can accelerate the discovery and optimization of novel fused ring scaffolds with desired biological or material properties.
Further research into the development of stereoselective synthetic methods will be crucial for accessing chiral fused ring systems, which are often found in biologically active natural products. Additionally, the exploration of fused ring systems incorporating a wider range of heteroatoms beyond nitrogen, oxygen, and sulfur could lead to compounds with unique properties and novel mechanisms of action.
References
- 1. A general and mild synthetic method for fused-ring electronic acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI3K inhibitors: review and new strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzo-fused N-Heterocycle synthesis [organic-chemistry.org]
- 8. airo.co.in [airo.co.in]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Construction of Bridged and Fused Ring Systems via Intramolecular Michael Reactions of Vinylnitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Characterization of Heptalene Using NMR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptalene is a non-benzenoid, bicyclic hydrocarbon with a 12 π-electron system, making it a subject of significant interest in the study of aromaticity and antiaromaticity. Its unique electronic structure and inherent reactivity pose challenges for its synthesis and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of this compound and its derivatives. This document provides detailed application notes and experimental protocols for the characterization of this compound using ¹H and ¹³C NMR spectroscopy.
This compound's antiaromatic character, arising from its 4n π-electron system (where n=3), results in distinct NMR spectral features. The proton and carbon chemical shifts are highly sensitive to the electronic environment and can provide insights into the degree of π-electron delocalization and the presence of ring currents. Advanced 2D NMR techniques are crucial for unambiguous assignment of all proton and carbon signals, especially in substituted this compound systems.
Data Presentation
Table 1: ¹H NMR Data for this compound
| Position | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-1, H-6 | Data not available | e.g., d | J₁﹐₂ = Data not available |
| H-2, H-5 | Data not available | e.g., dd | J₂﹐₁ = Data not available, J₂﹐₃ = Data not available |
| H-3, H-4 | Data not available | e.g., t | J₃﹐₂ = Data not available |
| H-7, H-10 | Data not available | e.g., d | J₇﹐₈ = Data not available |
| H-8, H-9 | Data not available | e.g., dd | J₈﹐₇ = Data not available, J₈﹐₉ = Data not available |
Table 2: ¹³C NMR Data for this compound
| Position | Chemical Shift (δ) [ppm] |
| C-1, C-6 | Data not available |
| C-2, C-5 | Data not available |
| C-3, C-4 | Data not available |
| C-7, C-10 | Data not available |
| C-8, C-9 | Data not available |
| C-11, C-12 | Data not available |
Experimental Protocols
The following protocols provide a generalized framework for the NMR characterization of this compound and its derivatives. Given the potential instability of this compound, meticulous sample preparation and handling are paramount.
Protocol 1: Sample Preparation for NMR Analysis
Objective: To prepare a high-quality NMR sample of this compound, minimizing degradation and contaminants.
Materials:
-
This compound sample (5-25 mg for ¹H NMR, >25 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, Benzene-d₆, THF-d₈), dried over molecular sieves.
-
High-quality 5 mm NMR tubes.
-
Glass Pasteur pipette and glass wool.
-
Inert atmosphere glovebox or Schlenk line (recommended).
-
Septum and parafilm.
Procedure:
-
Solvent Selection: Choose a deuterated solvent in which this compound is soluble and stable. Benzene-d₆ or THF-d₈ are often suitable for nonpolar aromatic compounds. Ensure the solvent is thoroughly dried to avoid water contamination in the spectrum.
-
Inert Atmosphere Handling: Due to its reactivity, it is highly recommended to handle this compound under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques to prevent oxidation.
-
Sample Weighing: Accurately weigh the this compound sample directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial and gently agitate to dissolve the sample completely.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.
-
Degassing (Optional but Recommended): For sensitive samples, degassing can remove dissolved oxygen, which is paramagnetic and can cause line broadening. This can be achieved by the freeze-pump-thaw method (three cycles).
-
Sealing: Cap the NMR tube securely. For air-sensitive samples, the cap can be further sealed with parafilm.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: ¹H and ¹³C NMR Data Acquisition
Objective: To acquire high-resolution 1D ¹H and ¹³C NMR spectra of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher for better resolution).
-
Standard 5 mm probe.
¹H NMR Acquisition Parameters (Example for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16 to 64 (adjust based on sample concentration).
-
Receiver Gain (RG): Set automatically or adjust manually to avoid clipping.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Spectral Width (SW): 10-15 ppm (centered around 5-6 ppm).
-
Temperature: 298 K (or as required for stability).
¹³C NMR Acquisition Parameters (Example for a 400 MHz Spectrometer):
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 to 4096 or more (due to the low natural abundance and sensitivity of ¹³C).
-
Receiver Gain (RG): Set automatically.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 200-250 ppm (centered around 100-120 ppm).
-
Temperature: 298 K.
Protocol 3: 2D NMR for Structural Elucidation (COSY, HSQC, HMBC)
Objective: To unambiguously assign proton and carbon signals and confirm the connectivity of the this compound scaffold.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei over two or three bonds, providing crucial information about the carbon skeleton and connectivity between different spin systems.
Standard pulse programs and parameters provided by the spectrometer software for these experiments are generally a good starting point and can be optimized as needed based on the sample.
Visualizations
The following diagrams illustrate the general workflow for NMR characterization and the relationships between different NMR experiments.
Application of X-Ray Crystallography in the Structural Elucidation of Heptalene Derivatives
Abstract
Heptalene, a non-benzenoid bicyclic hydrocarbon with a 12π-electron system, has intrigued chemists for decades due to its unique electronic structure and inherent instability.[1][2] The study of its derivatives provides a deeper understanding of aromaticity and anti-aromaticity. X-ray crystallography stands as a definitive technique for the precise determination of the three-dimensional atomic arrangement of these novel compounds, offering unparalleled insights into their molecular geometry, bond characteristics, and packing in the solid state.[3][4][5] This document provides detailed application notes and experimental protocols for the study of this compound derivatives using single-crystal X-ray diffraction.
Introduction
This compound itself is an unstable, non-planar, and non-aromatic molecule.[2] However, its derivatives can exhibit a range of properties, from highly twisted to planar geometries, depending on the nature and position of substituents and fused rings.[6][7] X-ray crystallography is indispensable for characterizing these structural nuances, providing precise measurements of bond lengths, bond angles, and torsion angles that are critical for understanding the electronic and steric effects within the molecule.[8] For instance, the fusion of benzene (B151609) rings can lead to stable, saddle-shaped this compound derivatives, while nitrogen-doping can result in highly twisted geometries.[1][6] This technique has been instrumental in confirming the structures of various synthesized this compound-containing polycyclic aromatic hydrocarbons (PAHs), diazuleno[a,e]pentalene derivatives, and thiophene-fused heptalenes.[1]
Key Applications of X-ray Crystallography in this compound Studies
-
Unambiguous Structure Verification: Provides definitive proof of the molecular structure of newly synthesized this compound derivatives.
-
Determination of Molecular Geometry: Quantifies the planarity or non-planarity of the this compound core, including the measurement of dihedral angles in twisted systems.[6][9]
-
Analysis of Bond Alternation: Allows for the detailed examination of bond lengths within the fused ring system to assess the degree of aromatic or anti-aromatic character.[7]
-
Investigation of Intermolecular Interactions: Elucidates crystal packing, identifying any π-π stacking or other non-covalent interactions that influence the solid-state properties of the material.
-
Absolute Configuration Determination: For chiral this compound derivatives, X-ray crystallography can determine the absolute stereochemistry.[3]
Experimental Protocols
A successful X-ray crystallographic analysis of a this compound derivative involves several critical stages, from obtaining high-quality single crystals to refining the crystal structure.
Protocol 1: Crystallization of this compound Derivatives
The growth of diffraction-quality single crystals is often the most challenging step.[3] Due to their nature as polycyclic aromatic hydrocarbons, this compound derivatives are often sparingly soluble in common solvents. The following methods are recommended for screening.
1.1. Slow Evaporation
This is the simplest and most common crystallization technique for organic molecules.
-
Solvent Selection: Choose a solvent or a binary solvent mixture in which the this compound derivative is moderately soluble. For PAHs, common solvents include toluene, chlorobenzene, chloroform, or mixtures with less polar solvents like hexanes or heptane.[7]
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified compound (typically 5-15 mg/mL) at room temperature or with gentle heating.
-
Filtration: Filter the solution through a 0.22 µm syringe filter into a clean, small-diameter vial or test tube to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Incubation: Cover the vial with a cap containing one or two small holes pierced by a needle. Place the vial in a vibration-free environment (e.g., a desiccator or a dedicated crystallization chamber) and allow the solvent to evaporate slowly over several days to weeks.
1.2. Vapor Diffusion
This method is particularly useful when only small amounts of the compound are available.
-
Solvent System Selection:
-
Solvent: A solvent in which the compound is readily soluble (e.g., dichloromethane, chloroform).
-
Anti-solvent: A solvent in which the compound is poorly soluble but is miscible with the primary solvent (e.g., hexanes, pentane, methanol). The anti-solvent should be more volatile than the solvent.
-
-
Setup:
-
Dissolve the this compound derivative (1-5 mg) in a small volume (0.5 mL) of the primary solvent in a small, open vial.
-
Place this small vial inside a larger vial or beaker containing a larger volume (2-3 mL) of the anti-solvent.
-
Seal the outer container tightly.
-
-
Incubation: Store the setup in a stable, vibration-free location. The more volatile anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
1.3. Liquid-Liquid Diffusion (Layering)
This technique is useful for compounds that are sensitive to temperature changes.
-
Setup:
-
Prepare a concentrated solution of the this compound derivative in a dense, high-boiling point solvent (e.g., chlorobenzene) in a narrow container like an NMR tube.
-
Carefully layer a less dense, miscible anti-solvent (e.g., hexanes or methanol) on top of the solution, minimizing mixing at the interface.
-
-
Incubation: Cap the tube and allow it to stand undisturbed. Crystals will form at the interface as the solvents slowly diffuse into one another.
Protocol 2: X-ray Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head, often using a cryoloop and flash-cooling with liquid nitrogen to protect it from radiation damage.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern (intensities and positions of thousands of reflections) is recorded on a detector (e.g., CCD or CMOS).
-
Structure Solution: The collected data is processed to determine the unit cell parameters and space group. The "phase problem" is then solved using direct methods or other algorithms (e.g., Patterson methods) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms, their anisotropic displacement parameters, and other variables are then refined against the experimental diffraction data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.
Data Presentation
The primary results of an X-ray crystallographic study are the precise atomic coordinates. From these, crucial geometric parameters are calculated. Below is a summary table of representative crystallographic data for a hypothetical substituted this compound derivative.
| Parameter | Value (Å or °) | Description |
| Bond Lengths (Å) | ||
| C1-C2 | 1.38(2) | Peripheral double bond |
| C2-C3 | 1.45(2) | Peripheral single bond |
| C1-C11 | 1.42(2) | Bond within the seven-membered ring |
| C11-C12 | 1.48(2) | Central bond connecting the two rings |
| Bond Angles (°) | ||
| C1-C2-C3 | 128.5(3) | Angle within the seven-membered ring |
| C1-C11-C12 | 125.2(3) | Angle at the ring fusion |
| Torsion Angles (°) | ||
| C1-C11-C12-C7 | -35.8(4) | Torsion angle indicating puckering of the ring |
| Intermolecular Contacts | ||
| Shortest π-π distance (Å) | 3.55 | Distance between centroids of adjacent this compound cores |
Note: The values presented are for illustrative purposes. Actual values for specific this compound derivatives must be obtained from experimental crystallographic information files (CIFs).
Visualization of Experimental Workflow
The process of determining the crystal structure of a this compound derivative can be visualized as a logical workflow.
Caption: Workflow for the structural elucidation of this compound derivatives via X-ray crystallography.
Conclusion
X-ray crystallography is a powerful and essential tool in the field of this compound chemistry. It provides the ultimate evidence for molecular structure and offers detailed geometric data that is crucial for rationalizing the properties and reactivity of these fascinating non-alternant hydrocarbons. The protocols and notes provided herein offer a comprehensive guide for researchers aiming to employ this technique to advance the study of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. How To [chem.rochester.edu]
- 4. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 5. unifr.ch [unifr.ch]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for UV/Vis Analysis of Heptalene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptalene, a non-benzenoid bicyclic aromatic hydrocarbon with a 12π-electron system, and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique electronic and optical properties.[1] Ultraviolet-Visible (UV/Vis) spectroscopy is a fundamental and powerful technique for characterizing these compounds, providing insights into their electronic structure, conjugation, and concentration. This document provides detailed application notes and standardized protocols for the UV/Vis analysis of this compound compounds.
Principle of UV/Vis Spectroscopy
UV/Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most common transitions are π → π* transitions, which involve the excitation of electrons in delocalized π-orbitals.[2][3] The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), a measure of how strongly the compound absorbs light at that wavelength, are key parameters obtained from a UV/Vis spectrum. The relationship between absorbance, concentration, and path length is described by the Beer-Lambert Law.
Key Applications
-
Structural Characterization: The λmax and the overall shape of the UV/Vis spectrum are characteristic of the electronic structure of a this compound derivative. Substituents on the this compound core can cause shifts in the absorption maxima.
-
Quantitative Analysis: The concentration of a this compound compound in solution can be determined using the Beer-Lambert law, provided the molar absorptivity is known.
-
Studying Solvent Effects (Solvatochromism): The polarity of the solvent can influence the electronic transitions, leading to shifts in the absorption spectrum. This phenomenon, known as solvatochromism, can provide information about the electronic ground and excited states of the molecule.
-
Monitoring Reactions: UV/Vis spectroscopy can be used to monitor the progress of reactions involving this compound compounds by observing the appearance of product peaks or the disappearance of reactant peaks.
Experimental Protocols
A generalized protocol for the UV/Vis analysis of this compound compounds is provided below. It is important to note that specific parameters may need to be optimized for different this compound derivatives and experimental objectives.
Protocol 1: Standard UV/Vis Spectrum Acquisition
Objective: To obtain the UV/Vis absorption spectrum of a this compound compound and determine its λmax.
Materials:
-
This compound compound of interest
-
Spectroscopic grade solvent (e.g., hexane, cyclohexane, dichloromethane, ethanol)
-
Quartz cuvettes (typically 1 cm path length)
-
UV/Vis spectrophotometer
Procedure:
-
Solvent Selection: Choose a solvent in which the this compound compound is soluble and that is transparent in the desired wavelength range. Common solvents for aromatic hydrocarbons include hexane, cyclohexane, and dichloromethane. The solvent should not absorb significantly in the region where the this compound compound is expected to absorb.
-
Sample Preparation:
-
Prepare a stock solution of the this compound compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
From the stock solution, prepare a dilute solution with a concentration that results in an absorbance reading between 0.1 and 1.0 at the λmax. This is the optimal range for accurate measurements. A typical starting concentration is in the range of 10⁻⁵ to 10⁻⁶ M.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for the recommended time (typically 15-30 minutes).
-
Set the desired wavelength range for the scan. For this compound derivatives, a range of 200-800 nm is generally recommended to capture all relevant electronic transitions.
-
Set the scan speed and slit width as per the instrument's recommendations for high-resolution spectra.
-
-
Blank Measurement:
-
Fill a clean quartz cuvette with the pure solvent.
-
Wipe the optical surfaces of the cuvette with a lint-free tissue.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette.
-
-
Sample Measurement:
-
Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution.
-
Wipe the optical surfaces and place the cuvette in the spectrophotometer.
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Record the absorbance value at each λmax.
-
Protocol 2: Determination of Molar Absorptivity (ε)
Objective: To determine the molar absorptivity of a this compound compound at its λmax.
Procedure:
-
Prepare a series of solutions of the this compound compound in a chosen solvent with at least five different, accurately known concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the instrument (typically 0.1 to 1.0).
-
Measure the absorbance of each solution at the λmax determined in Protocol 1, using the pure solvent as a blank.
-
Plot a graph of absorbance versus concentration (in mol/L).
-
According to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length in cm, and c is the concentration in mol/L), the slope of the resulting line will be equal to the molar absorptivity (ε) since the path length (b) is typically 1 cm.
-
Perform a linear regression analysis to obtain the slope of the line and the correlation coefficient (R²), which should be close to 1 for a good linear fit.
Data Presentation
Quantitative Data for Selected this compound Derivatives
The following table summarizes available UV/Vis data for some this compound derivatives from the literature. It is important to note that the specific substitution pattern and solvent significantly influence the absorption properties.
| Compound/Derivative Type | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| B-type heptalenes | Hexane/CH₂Cl₂ (9:1) | 440–490 | Not specified | [2] |
| difluoreno[1,9,8-alkj:1′,9′,8′-gfed]this compound | CH₂Cl₂ | 934 | 4579 | [4] |
| Nitrogen-doped this compound derivatives | Not specified | ~315 | Not specified | [5] |
| N-doped this compound-containing PAH (1-tBu) | Dichloromethane | 350 | Not specified | [6] |
| N-doped this compound-containing PAH (2-tBu) | Dichloromethane | 315 | Not specified | [6] |
Visualizations
Experimental Workflow for UV/Vis Analysis
Caption: Workflow for UV/Vis spectroscopic analysis.
Principle of UV/Vis Absorption in this compound
Caption: Electronic transition in UV/Vis spectroscopy.
References
Application Notes and Protocols for the Computational Prediction of Heptalene Properties
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed guide on utilizing computational chemistry methods, primarily Density Functional Theory (DFT), to predict and analyze the physicochemical properties of Heptalene.
Introduction to this compound
This compound (C₁₂H₁₀) is a non-alternant polycyclic hydrocarbon consisting of two fused seven-membered rings.[1] Unlike its isomer azulene, this compound is highly unstable and has been a subject of theoretical interest due to its unique electronic structure.[2] It possesses 12 π-electrons, which, according to Hückel's rule (4n π electrons), suggests antiaromatic character.[3] This inherent instability makes experimental characterization challenging, positioning computational chemistry as an invaluable tool for elucidating its properties.
Computational methods allow for the prediction of a molecule's geometric structure, aromaticity, spectral characteristics (NMR, UV-Vis), and reactivity from first principles.[4] These predictions are crucial for understanding the behavior of transient or highly reactive species like this compound and can guide synthetic efforts or the design of novel molecules with interesting electronic properties.[2][5]
Theoretical Background
Density Functional Theory (DFT)
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is one of the most popular and versatile methods in computational chemistry due to its favorable balance between accuracy and computational cost.[6] For non-alternant hydrocarbons like this compound, DFT functionals, particularly hybrid functionals like B3LYP, have been shown to provide reliable results for geometry, electronic structure, and magnetic properties.[2][6]
Time-Dependent DFT (TD-DFT)
To predict the electronic absorption (UV-Vis) spectra, Time-Dependent Density Functional Theory (TD-DFT) is the standard method.[7] It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed experimentally.[8]
Aromaticity and Antiaromaticity
This compound's central 12π-electron system is predicted to induce paratropic (antiaromatic) character.[2] This can be computationally assessed using magnetic and geometric criteria:
-
Nucleus-Independent Chemical Shift (NICS): This is a widely used magnetic criterion for aromaticity. A positive NICS value in the center of a ring indicates antiaromaticity, while a negative value suggests aromaticity.
-
Bond Length Alternation (BLA): Aromatic systems exhibit delocalized π-electrons and thus have relatively uniform bond lengths. Antiaromatic systems, conversely, show significant alternation between single and double bond lengths to avoid the destabilizing effects of 4nπ electron delocalization.[2]
Computational Workflow
The following diagram illustrates a general workflow for the computational prediction of molecular properties.
Caption: General workflow for predicting this compound properties.
Experimental Protocols
The following protocols are designed for use with the Gaussian suite of programs, a common software package in computational chemistry.
Protocol 4.1: Geometry Optimization and Frequency Analysis
This protocol obtains the minimum energy structure of this compound and confirms it is a true minimum on the potential energy surface.
-
Input File Creation: Construct a this compound.gjf input file.
-
Charge and Multiplicity: this compound is a neutral molecule with a singlet ground state (0 1).
-
Coordinates: Provide an initial guess for the atomic coordinates in Cartesian or Z-matrix format.
-
Keywords:
-
B3LYP/6-311+G(d,p): Specifies the DFT functional and basis set. This level of theory is a good starting point for systems like this compound.[2]
-
Opt: Requests a geometry optimization to the nearest local minimum.
-
Freq: Calculates vibrational frequencies at the optimized geometry. The absence of imaginary frequencies confirms a true minimum.
-
-
-
Execution: Run the calculation using Gaussian.
-
Analysis:
-
Verify that the optimization converged successfully.
-
Check the output of the frequency calculation. All frequencies should be positive real numbers.
-
Extract the final optimized coordinates and electronic energy.
-
Protocol 4.2: UV-Vis Spectrum Prediction (TD-DFT)
This protocol calculates the electronic excitation energies to simulate the UV-Vis spectrum.
-
Input File Creation: Use the optimized geometry from Protocol 4.1.
-
Keywords:
-
TD(NStates=10): Invokes the TD-DFT calculation, requesting the first 10 excited states. This number can be adjusted as needed.
-
-
-
Execution: Run the TD-DFT calculation.
-
Analysis:
-
Examine the output file for the table of excited states.
-
Extract the excitation energies (in eV or nm), oscillator strengths (f), and the major orbital contributions for each transition. An oscillator strength greater than zero indicates an allowed transition.
-
Protocol 4.3: NMR Chemical Shift Prediction
This protocol predicts the ¹H and ¹³C NMR chemical shifts.
-
Input File Creation: Use the optimized geometry from Protocol 4.1.
-
Keywords:
-
NMR: Requests the calculation of NMR shielding tensors.
-
GIAO: Specifies the Gauge-Including Atomic Orbital method, which is standard for reliable NMR predictions.[9]
-
-
-
Execution: Run the GIAO calculation. A separate calculation on a reference compound (e.g., Tetramethylsilane, TMS) using the exact same level of theory is required for accurate chemical shift prediction.
-
Analysis:
-
Extract the absolute isotropic shielding values for each atom from the output.
-
Calculate the chemical shift (δ) for each nucleus using the formula: δ = σ_ref - σ_iso where σ_ref is the isotropic shielding of the reference (TMS) and σ_iso is the calculated isotropic shielding for the atom of interest.
-
Protocol 4.4: Aromaticity Analysis (NICS)
This protocol calculates the NICS value to assess the antiaromatic character of the this compound rings.
-
Input File Creation: Use the optimized geometry from Protocol 4.1. Place a ghost atom (Bq) at the geometric center of each seven-membered ring.
-
Keywords:
-
Coordinates: Include the coordinates of the ghost atoms in the molecular specification.
-
-
Execution: Run the GIAO calculation.
-
Analysis:
-
Find the isotropic shielding value for the ghost atom (Bq) in the output file.
-
The NICS(0) value is the negative of this shielding value. A positive NICS(0) value is indicative of antiaromaticity.
-
Predicted Properties of this compound
The following tables summarize the expected quantitative data from the computational protocols described above. The values are representative based on theoretical studies of this compound and related non-alternant hydrocarbons.[2][5]
Table 1: Predicted Electronic and Aromaticity Properties
| Property | Predicted Value | Interpretation |
|---|---|---|
| HOMO-LUMO Gap | Indicates a reactive molecule with potential for low-energy electronic transitions. | |
| Singlet-Triplet Gap (ΔES–T) | Small, negative value ( -2 to -3 kcal/mol) | Suggests an open-shell singlet biradical character in the ground state.[2] |
| NICS(0) at Ring Center | Positive value (e.g., > +5 ppm) | Indicates antiaromatic character and a paratropic ring current.[5] |
Table 2: Predicted Spectroscopic Data
| Spectrum | Parameter | Predicted Value |
|---|---|---|
| UV-Vis (TD-DFT) | λmax (HOMO→LUMO transition) | > 600 nm |
| Oscillator Strength (f) | Low (partially allowed transition)[2] | |
| ¹H NMR | Chemical Shifts (δ) | Downfield shifts in the olefinic region, influenced by paratropic ring currents. |
| ¹³C NMR | Chemical Shifts (δ) | Spread over the typical sp² carbon range. |
Table 3: Geometric Parameters
| Parameter | Predicted Characteristic | Interpretation |
|---|---|---|
| Bond Length Alternation (BLA) | High degree of BLA within the rings. | The molecule localizes double and single bonds to avoid antiaromatic destabilization.[2] |
| Planarity | Non-planar, twisted geometry. | The molecule distorts from planarity to alleviate the instability of the 12π-electron system.[1] |
Structure-Property Relationships
The unique properties of this compound are a direct consequence of its electronic structure, as dictated by the topology of its π-system.
Caption: Relationship between this compound's structure and properties.
Conclusion
Computational chemistry provides indispensable tools for predicting the properties of challenging molecules like this compound. Through the systematic application of DFT and TD-DFT, researchers can obtain detailed insights into its geometry, electronic structure, aromaticity, and spectral signatures. The protocols and expected results outlined in this document serve as a comprehensive guide for scientists aiming to explore the fascinating chemistry of non-alternant hydrocarbons, aiding in the rational design of novel materials and functional molecules.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. grnjournal.us [grnjournal.us]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of DFT Functionals for Predicting the Magnetic Exchange Coupling Constants of Nonalternant Hydrocarbon Diradicals: The Role of Hartree–Fock Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. repository.uncw.edu [repository.uncw.edu]
Application Notes and Protocols: Synthesis of N-Doped Heptalene Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures and data for the synthesis of nitrogen-doped heptalene-containing polycyclic aromatic hydrocarbons (N-doped this compound PAHs). These novel structures exhibit unique electronic and photophysical properties due to their highly twisted, non-planar geometries, making them of significant interest for applications in materials science and drug development.[1][2][3] The protocols outlined below are based on recently published synthetic strategies.
I. Overview of Synthetic Strategies
Two primary strategies for the synthesis of N-doped this compound PAHs have been recently reported: a multi-step approach involving Pd-catalyzed decarboxylative annulation and a one-pot method utilizing a sequence of Buchwald-Hartwig amination and C-C bond formation.
-
Multi-step Synthesis: This strategy, reported by Qiu et al., allows for the construction of π-extended N-doped heptalenes through a stepwise approach that offers flexibility in the introduction of various substituents.[2][4]
-
One-pot Synthesis: A more streamlined approach, developed by Nishimura et al., enables the efficient synthesis of a pentabenzoazathis compound derivative from commercially available starting materials in a single reaction vessel.[5][6][7]
II. Quantitative Data Summary
The following tables summarize the key quantitative data reported for the synthesized N-doped this compound PAHs.
Table 1: Structural and Yield Data
| Compound | Synthetic Method | Key Reaction | Yield | Dihedral Angle (°) | Reference |
| 2-tBu | Multi-step | Pd-catalyzed decarboxylative annulation | 6-16% | 105.7 | [2][8] |
| Pentabenzoazathis compound (1) | One-pot | Buchwald-Hartwig amination / Pd-catalyzed C-C bond formation | 82% | 103.9 | [7] |
| Monobrominated Azathis compound (2) | Bromination of 1 | Electrophilic Bromination | 53% | 103.9 (avg) | [7] |
| Dibrominated Azathis compound (3) | Bromination of 1 | Electrophilic Bromination | 86% | 100.3 | [7] |
Table 2: Photophysical and Electrochemical Properties
| Compound | λabs (nm) | λem (nm) | Eox (V vs. Fc/Fc+) | EHOMO (eV) | Reference |
| 1-tBu (N-doped azulene (B44059) analog) | 350 | 438 | 0.79 | -5.49 | [8] |
| 2-tBu (N-doped this compound) | 315 | 446 | 0.76 | -5.48 | [8] |
III. Experimental Protocols
A. Protocol 1: Multi-step Synthesis of π-Extended N-Doped this compound (based on Qiu et al.)
This protocol describes a stepwise synthesis involving cyanation, hydrolysis, and a final Pd-catalyzed decarboxylative annulation.[2][8]
Step 1: Cyanation of Mono-annulated Precursor
-
To a solution of the mono-annulated bromo-precursor 5 in a suitable solvent (e.g., DMF or NMP), add CuCN (1.5-2.0 equivalents).
-
Heat the reaction mixture at 150-180 °C for 12-24 hours under an inert atmosphere (N2 or Ar).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of NaCN or FeCl3 to quench and dissolve copper salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the nitrile intermediate.
Step 2: Hydrolysis to Carboxylic Acid
-
Dissolve the nitrile intermediate in a mixture of ethanol (B145695) and water.
-
Add a strong base, such as NaOH or KOH (10-20 equivalents).
-
Reflux the mixture for 24-48 hours.
-
After cooling, acidify the reaction mixture with concentrated HCl until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry under vacuum to obtain the carboxylic acid precursor 8 .
Step 3: Pd-catalyzed Decarboxylative Annulation
-
In a reaction vessel, combine the carboxylic acid precursor 8 , a palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3, 5-10 mol%), a ligand (e.g., a phosphine (B1218219) ligand like P(o-tol)3, 10-20 mol%), and a silver salt oxidant (e.g., Ag2CO3 or Ag2O, 2-3 equivalents).
-
Add a high-boiling point solvent such as toluene (B28343) or o-xylene.
-
Heat the reaction mixture at 120-150 °C for 12-24 hours under an inert atmosphere.
-
Cool the mixture, filter through a pad of Celite to remove insoluble salts, and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the final N-doped this compound product 2 .
B. Protocol 2: One-pot Synthesis of Pentabenzoazathis compound (based on Nishimura et al.)
This protocol describes an efficient one-pot synthesis of a helical azathis compound.[6][7]
-
To a dried Schlenk tube under an inert atmosphere, add 2,2'-dibromobiphenyl (B83442) (1.0 equivalent), 9H-tribenzo[b,d,f]azepine (1.1 equivalents), a palladium catalyst (e.g., Pd(OAc)2, 5 mol%), a phosphine ligand (e.g., SPhos or XPhos, 10 mol%), and a base (e.g., K3PO4 or Cs2CO3, 2.5 equivalents).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture at 110-120 °C. The reaction proceeds through an initial Buchwald-Hartwig amination followed by an intramolecular C-C bond formation.
-
Monitor the reaction by TLC or GC-MS for the consumption of starting materials and the formation of the product. The total reaction time is typically 24-48 hours.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., CH2Cl2 or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pentabenzoazathis compound 1 .
IV. Visualizations
A. Synthetic Pathways
The following diagrams illustrate the synthetic workflows for the preparation of N-doped this compound PAHs.
Caption: Multi-step synthesis of π-extended N-doped this compound.
Caption: One-pot synthesis of pentabenzoazathis compound.
V. Potential Applications
The unique structural and electronic properties of N-doped this compound PAHs make them promising candidates for various applications. Their inherent chirality and twisted structures are of interest for chiroptical materials and asymmetric catalysis.[3][5] Furthermore, the ability to tune their electronic properties through nitrogen doping and π-extension opens up possibilities for their use in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In the context of drug development, the rigid, three-dimensional scaffolds of these molecules could be explored for the design of novel therapeutic agents that interact with specific biological targets. The incorporation of nitrogen atoms can also modulate properties like solubility and protein binding.
References
- 1. Nitrogen-doped polycyclic aromatic hydrocarbons by a one-pot Suzuki coupling/intramolecular SNAr reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Journals - Organic Materials / Full Text [thieme-connect.com]
- 3. [PDF] Nitrogen-doped polycyclic aromatic hydrocarbons by a one-pot Suzuki coupling/intramolecular SNAr reaction | Semantic Scholar [semanticscholar.org]
- 4. Thieme E-Journals - Organic Materials / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot Synthesis of Helical Azathis compound and Chiroptical Switching of an Isolable Radical Cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Heptalene Synthesis via Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of heptalene and its derivatives using various cycloaddition strategies. This compound, a non-benzenoid aromatic hydrocarbon consisting of two fused seven-membered rings, and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique electronic and structural properties.
Introduction to Cycloaddition Strategies for this compound Synthesis
The construction of the bicyclic [5.5.0] hydrocarbon framework of this compound presents a significant synthetic challenge due to ring strain and the molecule's inherent instability. Cycloaddition reactions offer a powerful and convergent approach to assemble the core structure and its functionalized analogs. Key strategies that have been employed include [4+3] and [8+2] cycloadditions to directly form the seven-membered rings, as well as intramolecular Diels-Alder and photochemical cycloadditions to construct precursors that can be further elaborated into the this compound system.
This document outlines the theoretical basis and provides detailed experimental protocols for selected cycloaddition reactions in the context of this compound synthesis.
[4+3] Cycloaddition for the Synthesis of Thiophene-Fused Heptalenes
The [4+3] cycloaddition reaction is a powerful method for the construction of seven-membered rings. In the context of this compound synthesis, this strategy has been successfully applied to generate thiophene-fused this compound derivatives through the reaction of azulenothiophenes with dimethyl acetylenedicarboxylate (B1228247) (DMAD).[1][2]
The proposed mechanism involves the initial nucleophilic attack of the electron-rich azulene (B44059) ring onto the DMAD, forming a zwitterionic intermediate. This intermediate then undergoes an intramolecular cyclization to yield a cyclobutene (B1205218) intermediate, which subsequently undergoes a retroelectrocyclization to afford the final thiophene-fused this compound product.[1]
Experimental Protocol: Synthesis of Dimethyl 4,9-dimethyl-10H-cyclohepta[e]thieno[3,2-g]azulene-10,11-dicarboxylate
This protocol is adapted from the work of Shoji et al. for the synthesis of a thiophene-fused this compound derivative.[1]
Materials:
-
Azulenothiophene derivative
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Tetralin (solvent)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
A solution of the azulenothiophene derivative and an excess of dimethyl acetylenedicarboxylate (DMAD) in tetralin is prepared in a sealed tube.
-
The reaction mixture is heated to 200°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to afford the thiophene-fused this compound derivative.
Quantitative Data:
| Starting Material (Azulenothiophene) | Reaction Temperature (°C) | Product | Yield (%) | Reference |
| Derivative 1 | 150 | Thiophene-fused this compound 6a | 15 | [1] |
| Derivative 1 | 200 | Thiophene-fused this compound 6a | 60 | [1] |
| Derivative 2 | 200 | Thiophene-fused this compound 6b | 54 | [1] |
| Derivative 3 | 200 | Thiophene-fused this compound 7 | 23 | [1] |
Diagram of the [4+3] Cycloaddition Pathway:
References
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of reductive amination techniques for the synthesis of amines from heptanal (B48729) and related heptanone structures. This powerful C-N bond-forming reaction is widely used in medicinal chemistry and drug development due to its versatility and operational simplicity. This document outlines various methods, compares common reducing agents, and provides detailed experimental protocols.
Introduction to Reductive Amination
Reductive amination, also known as reductive alkylation, is a fundamental process in organic synthesis for preparing primary, secondary, and tertiary amines.[1] The reaction involves the conversion of a carbonyl group (from an aldehyde or ketone) into an amine via an intermediate imine or iminium ion.[1] For heptane-related structures like heptanal and 2-heptanone (B89624), this method allows for the introduction of a variety of amine functionalities, which are prevalent in biologically active compounds.
The overall transformation can be carried out in a one-pot (direct) or a two-step (indirect) procedure. The choice of method often depends on the reactivity of the substrates and the selectivity of the reducing agent.[1][2]
Key advantages of reductive amination include:
-
Versatility: A wide range of aldehydes, ketones, and amines can be used.[3]
-
Control: It avoids the over-alkylation issues often encountered with direct alkylation of amines with alkyl halides.[3]
-
Green Chemistry: Many protocols can be performed under mild, one-pot conditions, reducing waste and purification steps.[1]
Comparison of Reductive Amination Techniques
The success of a reductive amination reaction is highly dependent on the choice of the reducing agent. The ideal reagent should selectively reduce the imine or iminium ion intermediate without significantly reducing the starting carbonyl compound.[3] Below is a comparison of commonly used reducing agents for the reductive amination of heptane-related structures.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the reductive amination of heptanal and 2-heptanone using different reducing agents.
Table 1: Reductive Amination of Heptanal
| Amine | Reducing Agent | Solvent | Reaction Time | Yield (%) | Reference |
| Aniline | Sodium Triacetoxyborohydride (B8407120) (STAB) | 1,2-Dichloroethane (B1671644) (DCE) | 3-6 hours | ~95% | [4] |
| Primary Amine | Sodium Borohydride (B1222165) (NaBH₄) | Methanol (B129727) | 1-2 hours (reduction step) | Good | [2] |
| Primary/Secondary Amine | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Not Specified | Good | [2] |
| Ammonia | Ru-based catalyst/H₂ | Not Specified | Not Specified | >94% | [5] |
Table 2: Reductive Amination of 2-Heptanone
| Amine | Reducing Agent | Solvent | Reaction Time | Product Distribution | Reference |
| Primary Amine | Sodium Triacetoxyborohydride (STAB) | 1,2-Dichloroethane (DCE) | 2-24 hours | High yield of secondary amine | [6] |
| Primary Amine | Sodium Borohydride (NaBH₄) | Methanol | 2-4 hours (imine formation), 1-2 hours (reduction) | Secondary amine, potential for 2-heptanol (B47269) byproduct | [6] |
| Primary Amine | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Not Specified | High selectivity for secondary amine | [6] |
Note: Yields are highly dependent on the specific amine and precise reaction conditions.
Signaling Pathways and Logical Relationships
The general mechanism of reductive amination proceeds through two key stages: imine/iminium ion formation and subsequent reduction. The choice between a one-pot or two-step procedure is a critical experimental design parameter.
General mechanism of reductive amination.
Comparison of one-pot and two-step workflows.
Experimental Protocols
The following are detailed protocols for the reductive amination of heptanal and 2-heptanone.
Protocol 1: Direct Reductive Amination of Heptanal with Aniline using Sodium Triacetoxyborohydride (STAB)
This one-pot procedure is highly efficient for the synthesis of N-heptylaniline.[4]
-
Materials:
-
Heptanal (1.0 equiv)
-
Aniline (1.0 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of heptanal in 1,2-dichloroethane (DCE), add aniline.
-
Stir the mixture at room temperature for approximately 20-30 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (STAB) to the reaction mixture in one portion.
-
Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-6 hours.[4]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure N-heptylaniline.[4]
-
Protocol 2: Indirect Reductive Amination of 2-Heptanone with a Primary Amine using Sodium Borohydride
This two-step procedure is useful when a less selective but more cost-effective reducing agent like sodium borohydride is employed.[6]
-
Materials:
-
2-Heptanone (1.0 equiv)
-
Primary amine (1.1 equiv)
-
Methanol
-
Acetic acid (catalytic amount)
-
Sodium borohydride (1.5 equiv)
-
Water
-
Dichloromethane
-
-
Procedure:
-
Imine Formation:
-
Dissolve 2-heptanone and the primary amine in methanol.
-
Add a catalytic amount of acetic acid to promote imine formation.
-
Stir the mixture at room temperature and monitor by TLC or GC-MS until the 2-heptanone is consumed (typically 2-4 hours).[6]
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product as needed.
-
-
Protocol 3: Direct Reductive Amination of 2-Heptanone with a Primary Amine using Sodium Cyanoborohydride
This one-pot method takes advantage of the selectivity of sodium cyanoborohydride for the iminium ion at a slightly acidic pH.[2]
-
Materials:
-
2-Heptanone (1.0 equiv)
-
Primary amine (1.0-1.2 equiv)
-
Sodium cyanoborohydride (1.1-1.5 equiv)
-
Methanol
-
Glacial acetic acid
-
Water
-
Dichloromethane
-
-
Procedure:
-
Dissolve 2-heptanone and the primary amine in methanol.
-
Adjust the pH of the solution to approximately 6-7 by adding glacial acetic acid.
-
Add sodium cyanoborohydride to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction with water and remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography if necessary.[2]
-
Troubleshooting and Safety Considerations
-
Side Reactions: Common side reactions include the reduction of the starting carbonyl to an alcohol (more prevalent with less selective reducing agents like NaBH₄) and over-alkylation of the amine product.[6]
-
pH Control: For reactions using sodium cyanoborohydride, maintaining a mildly acidic pH is crucial for selective reduction of the iminium ion.[6]
-
Safety:
-
Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. Handle with extreme care in a well-ventilated fume hood. Acidic workup can generate toxic hydrogen cyanide (HCN) gas.[2]
-
Sodium Triacetoxyborohydride (STAB): Reacts with water to produce flammable hydrogen gas. Handle in a dry environment.[4]
-
Solvents: 1,2-Dichloroethane (DCE) is a suspected carcinogen and should be handled in a fume hood with appropriate personal protective equipment.[4]
-
References
Application Notes and Protocols for the Study of Heptalene Dianions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for the synthesis, isolation, and characterization of heptalene dianions, focusing on a thiophene-fused this compound derivative as a case study. This compound, a non-aromatic bicyclic 12-π-electron system, gains significant aromatic character upon two-electron reduction to form a 14-π-electron dianion, making it a molecule of great interest in the study of aromaticity and π-conjugated systems.[1]
Synthesis of Thiophene-Fused this compound Precursor
The synthesis of a stable this compound precursor is the crucial first step. A common strategy involves the construction of a thiophene-fused this compound framework through a cycloaddition reaction.[2][3]
Experimental Protocol: Synthesis of Thiophene-Fused this compound via Cycloaddition
This protocol is adapted from the synthesis of similar thiophene-fused polycyclic aromatic compounds.
Materials:
-
Azulenothiophene derivative
-
Dimethyl acetylenedicarboxylate (B1228247) (DMAD)
-
High-boiling point solvent (e.g., o-dichlorobenzene or 1,2,4-trichlorobenzene)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the azulenothiophene derivative in the high-boiling point solvent.
-
Add a molar excess of dimethyl acetylenedicarboxylate (DMAD) to the solution.
-
Heat the reaction mixture to a high temperature (typically around 200 °C) and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to yield the thiophene-fused this compound.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Generation and Isolation of the this compound Dianion
The this compound dianion is generated by the chemical reduction of the neutral thiophene-fused this compound precursor. The dianion is typically isolated as a salt with a suitable counterion to ensure stability.[1]
Experimental Protocol: Reduction of Thiophene-Fused this compound
Materials:
-
Thiophene-fused this compound
-
Potassium metal (or another suitable alkali metal)
-
[2.2.2]Cryptand
-
Anhydrous tetrahydrofuran (B95107) (THF), freshly distilled
-
An inert atmosphere glovebox
Procedure:
-
Inside an inert atmosphere glovebox, place a solution of the thiophene-fused this compound in anhydrous THF in a Schlenk flask.
-
In a separate container, dissolve an equimolar amount of [2.2.2]cryptand in anhydrous THF.
-
Add small pieces of freshly cut potassium metal (a slight excess) to the this compound solution.
-
Stir the mixture at room temperature. The solution should change color, indicating the formation of the dianion. The reaction progress can be monitored by UV-Vis spectroscopy.
-
After the reduction is complete (typically after a few hours), filter the solution to remove any unreacted potassium.
-
To the filtered solution containing the dianion, add the solution of [2.2.2]cryptand. This will encapsulate the potassium counterions.
-
The resulting salt, [(K[2.2.2]cryptand)⁺]₂[thiophene-fused this compound]²⁻, can then be crystallized.
Characterization of the this compound Dianion
A combination of spectroscopic and crystallographic techniques is employed to characterize the structure and electronic properties of the this compound dianion.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools to probe the aromaticity of the this compound dianion. A significant upfield shift of the proton signals in the ¹H NMR spectrum compared to the neutral precursor is indicative of a diamagnetic ring current, a hallmark of aromaticity.[1]
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data (in ppm)
| Compound | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| Thiophene-fused this compound | Typical olefinic region | Typical sp² region |
| This compound Dianion | Significant upfield shift | Significant upfield shift |
Note: Specific chemical shifts are highly dependent on the exact molecular structure and substitution pattern. The table illustrates the expected trend.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths and planarity. For the this compound dianion, X-ray analysis reveals a more planar structure and a lesser degree of bond length alternation compared to the twisted, non-aromatic neutral precursor.[1]
Experimental Protocol: Single Crystal Growth
-
Prepare a concentrated solution of the isolated dianion salt in a suitable solvent mixture (e.g., THF/hexane).
-
Employ slow evaporation or vapor diffusion techniques in an inert atmosphere to grow single crystals suitable for X-ray diffraction.
Table 2: Key Crystallographic Parameters
| Parameter | Thiophene-fused this compound | This compound Dianion Salt |
| Crystal System | Varies | Varies |
| Space Group | Varies | Varies |
| Bond Length Alternation | High | Low |
| Dihedral Angle (Twist) | High | Low (more planar) |
Note: The Crystallographic Information File (CIF) for a specific this compound dianion structure can be found in crystallographic databases if published.
Computational Chemistry: NICS Calculations
Nucleus-Independent Chemical Shift (NICS) calculations are a computational method used to quantify the aromaticity of a molecule. Negative NICS values inside the ring are indicative of aromaticity. These calculations can corroborate the experimental findings from NMR spectroscopy.[1]
Protocol: NICS Calculation
-
Optimize the geometry of the this compound dianion using a suitable level of theory (e.g., DFT with a basis set like 6-311+G(d,p)).
-
Perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation on the optimized geometry.
-
Place a ghost atom (Bq) at the center of each seven-membered ring.
-
The calculated isotropic magnetic shielding value at the ghost atom, with the sign reversed, gives the NICS(0) value.
-
To assess the π-aromaticity, the NICS(1)zz value is often calculated, where the ghost atom is placed 1 Å above the ring plane and only the zz-component of the shielding tensor is considered.
Experimental and Logical Workflows
Caption: Experimental workflow for the synthesis and characterization of this compound dianions.
References
Heptalene Derivatives: Pioneering New Frontiers in Materials Science
Introduction
Heptalene, a non-benzenoid bicyclic hydrocarbon with a 12π-electron system, has long intrigued chemists due to its inherent antiaromatic character and unique electronic properties. While the parent this compound is highly reactive, recent advances in synthetic chemistry have enabled the creation of stable this compound derivatives. These functionalized molecules are now emerging as a promising class of materials with diverse applications in organic electronics, nonlinear optics, and molecular switching technologies. Their twisted or planar conformations, tunable electronic energy levels, and responsiveness to external stimuli make them ideal candidates for next-generation materials. This document provides a comprehensive overview of the applications of this compound derivatives in materials science, including detailed application notes, experimental protocols, and performance data.
I. Application in Organic Electronics: Chiral Optoelectronic Materials
Nitrogen-doped this compound derivatives, particularly those with helical structures (azahelicenes), are at the forefront of research for chiral optoelectronic applications. Their inherent chirality, combined with the electronic perturbations introduced by the nitrogen atom, leads to strong chiroptical responses, such as circularly polarized luminescence (CPL).
Application Note: Nitrogen-doped this compound derivatives can be employed as emitters in Organic Light-Emitting Diodes (OLEDs) to generate circularly polarized light. This has significant implications for the development of 3D displays, quantum communication, and spin-polarized organic electronics. The helical twist of the this compound core induces a dissymmetry in the absorption and emission of left- and right-circularly polarized light, quantified by the dissymmetry factor (g_abs for absorption and g_lum for luminescence).
Quantitative Data Summary:
| Compound Family | Key Features | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Redox Potentials (E_ox/E_red, V vs. Fc/Fc+) | Absorption Dissymmetry Factor (|g_abs|) | Reference | |---|---|---|---|---|---|---| | N-doped Heptalenes | Twisted geometry, blue fluorescence | 315 | 446 | 0.76 / - | -1.2 x 10⁻² (for a specific derivative) |[1][2] | | Planar this compound | Antiaromatic, open-shell character | 600-700 (broad) | - | Multiple reversible redox events | Not Applicable |[3] |
Experimental Protocol: Synthesis of a Representative N-doped this compound Derivative
This protocol is based on the palladium-catalyzed decarboxylative annulation method.
dot
Protocol Steps:
-
Reactant Preparation: In a flame-dried Schlenk flask, combine the dibromoaniline derivative (1.0 eq), the 2-aminobenzoic acid derivative (2.2 eq), palladium(II) acetate (B1210297) (10 mol%), triphenylphosphine (B44618) (20 mol%), and potassium carbonate (3.0 eq).
-
Reaction Setup: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous toluene (B28343) via syringe.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.
-
Workup: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
Characterization: Characterize the purified N-doped this compound derivative by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), UV-Vis absorption spectroscopy, and fluorescence spectroscopy.[4][5][6][7]
II. Application in Nonlinear Optics (NLO)
This compound derivatives with donor-acceptor ("push-pull") substitution patterns are promising candidates for third-order nonlinear optical materials. The extended π-conjugation and the inherent charge asymmetry in these molecules can lead to large third-order optical nonlinearities, which are crucial for applications in optical switching, optical limiting, and all-optical signal processing.
Application Note: Push-pull this compound derivatives can be incorporated into polymer matrices or deposited as thin films for the fabrication of NLO devices. The key performance metric is the third-order nonlinear susceptibility (χ⁽³⁾), which is related to the molecular second hyperpolarizability (γ). Large γ values are desirable for efficient NLO responses.
Quantitative Data Summary (Theoretical Predictions and Experimental Observations on Related Systems):
| Compound Type | Key Features | Second Hyperpolarizability (γ) | Measurement/Calculation Method | Reference |
| Push-pull Polyenes | Donor-π-acceptor structure | 10⁻³³ to 10⁻³² esu | Ab initio calculations | [8] |
| Substituted Porphyrins | Extended π-system | - | Z-scan | [9] |
Experimental Protocol: Characterization of Third-Order NLO Properties by Z-Scan
The Z-scan technique is a single-beam method used to measure the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), from which the real and imaginary parts of χ⁽³⁾ can be determined.[10][11][12][13]
dot
Protocol Steps:
-
Sample Preparation: Prepare a solution of the this compound derivative in a suitable solvent (e.g., chloroform (B151607) or toluene) with a known concentration in a cuvette with a known path length.
-
Optical Setup: A high-intensity pulsed laser beam is focused using a lens. The sample is mounted on a translation stage that allows it to be moved along the beam axis (the Z-axis). A photodetector measures the transmitted light. For closed-aperture Z-scan, an aperture is placed before the detector.
-
Closed-Aperture Measurement: With the aperture in place, the sample is translated through the focal point of the lens. The transmittance is recorded as a function of the sample position (Z). The resulting curve's shape (peak-valley or valley-peak) indicates the sign of the nonlinear refractive index (n₂).
-
Open-Aperture Measurement: The aperture is removed, and the measurement is repeated. The change in transmittance as a function of Z is now only due to nonlinear absorption. The shape of this curve allows for the determination of the nonlinear absorption coefficient (β).
-
Data Analysis: The obtained transmittance curves are fitted to theoretical models to extract the values of n₂ and β. The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) are then calculated from these parameters.
III. Application as Molecular Switches
The unique electronic structure of this compound makes it a potential core for molecular switches. By incorporating photoswitchable units, such as diarylethenes, onto the this compound scaffold, it is possible to create molecules that can be reversibly isomerized between two stable states using light. This photoisomerization can lead to significant changes in the molecule's absorption spectrum, emission properties, and electronic conductivity.
Application Note: this compound-based molecular switches can be used in high-density optical data storage, molecular logic gates, and photoswitchable electronic devices. The state of the switch can be read out by monitoring its absorbance or fluorescence. The performance of a molecular switch is characterized by its switching quantum yield, thermal stability of the isomers, and fatigue resistance (the number of switching cycles it can endure without degradation).
Quantitative Data Summary (Diarylethene-based Switches):
| Switch Type | Switching Stimulus | Property Change | Switching Quantum Yield (Φ_c) | Fatigue Resistance | Reference |
| Diarylethene | UV/Visible light | Absorbance/Color | 0.2 - 0.8 | High | [1][8][14][15][16] |
Experimental Protocol: Synthesis and Photoswitching of a Diarylethene-Heptalene Hybrid
This protocol involves the Sonogashira or Suzuki cross-coupling of a halogenated this compound derivative with a diarylethene precursor.[17][18][19][20][21]
dot
Protocol Steps:
-
Synthesis:
-
Synthesize a halogenated this compound derivative (e.g., bromo- or iodo-substituted) and a diarylethene precursor bearing a terminal alkyne (for Sonogashira coupling) or a boronic acid/ester (for Suzuki coupling).
-
Perform the palladium-catalyzed cross-coupling reaction under standard conditions (e.g., Pd(PPh₃)₄, CuI, and a base like triethylamine (B128534) for Sonogashira coupling).
-
Purify the resulting diarylethene-heptalene hybrid by column chromatography and characterize it using NMR and HRMS.
-
-
Photoswitching Studies:
-
Prepare a dilute solution of the diarylethene-heptalene switch in a suitable solvent (e.g., acetonitrile (B52724) or toluene).
-
Record the initial UV-Vis absorption spectrum of the open-ring isomer.
-
Irradiate the solution with UV light (e.g., at 365 nm) and record the UV-Vis spectra at regular intervals until the photostationary state is reached. This will show the growth of the absorption band of the closed-ring isomer.
-
Subsequently, irradiate the solution with visible light (e.g., with a wavelength corresponding to the absorption maximum of the closed-ring isomer) to induce the reverse ring-opening reaction and monitor the spectral changes until the initial state is restored.
-
The quantum yield of the cyclization reaction can be determined by comparing the initial rate of change in absorbance to the photon flux of the light source.
-
Conclusion
This compound derivatives represent a versatile and exciting class of organic materials with significant potential to impact various fields of materials science. Their unique electronic structures, arising from the non-alternant π-system, give rise to intriguing optical, electronic, and chiroptical properties. The ability to fine-tune these properties through synthetic modification opens up a vast design space for new functional molecules. While research in this area is still in its early stages, the foundational work on their synthesis and characterization laid out in these protocols provides a strong basis for future advancements. Further exploration of this compound derivatives in device applications is expected to unlock their full potential and lead to the development of innovative technologies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. forskning.ruc.dk [forskning.ruc.dk]
- 6. 1 H and 13 C NMR spectral assignments of novel adamantyl and di-adamantyl derivatives of 1,2-dihydroxynaphthalenes, 1,8-dihydroxynaphthalenes, 2,3-dihydroxynaphthalenes, 2,6-dihydroxynaphthalenes and 2,7-dihydroxynaphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. api.creol.ucf.edu [api.creol.ucf.edu]
- 11. creol.ucf.edu [creol.ucf.edu]
- 12. bibliotekanauki.pl [bibliotekanauki.pl]
- 13. [PDF] Z-Scan Measurements of the Third-Order Optical Nonlinearity of a C_{60} Doped Poly(dimethylacetylendicarboxylate) | Semantic Scholar [semanticscholar.org]
- 14. Synthesis and Media-Dependent Photochromic Properties of Diarylindene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nucleoside-Based Diarylethene Photoswitches: Synthesis and Photochromic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photoswitching of Local (Anti)Aromaticity in Biphenylene-Based Diarylethene Molecular Switches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thalesnano.com [thalesnano.com]
- 18. DSpace [repository.kaust.edu.sa]
- 19. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Isolation and Study of Unstable Heptalene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Heptalene Isolation
This compound is a non-benzenoid, bicyclic hydrocarbon composed of two fused seven-membered rings. With 12 π-electrons, it is classified as an anti-aromatic compound, leading to significant electronic instability and high reactivity.[1][2] Unlike its aromatic isomer azulene, this compound is non-planar and readily undergoes reactions that disrupt its π-system.[1] Consequently, the parent this compound molecule is highly unstable under ambient conditions and cannot be isolated as a stable substance.[1] Its study, therefore, requires specialized techniques designed to handle short-lived, reactive intermediates.
This document outlines the primary experimental strategies for the study and indirect isolation of unstable this compound compounds: low-temperature matrix isolation and chemical trapping. Additionally, an alternative approach focusing on the synthesis of kinetically stabilized this compound derivatives is presented, which allows for characterization using standard laboratory techniques.
Technique 1: Low-Temperature Matrix Isolation
Matrix isolation is a powerful technique for the spectroscopic characterization of highly reactive or unstable species.[3][4][5] The method involves trapping the target molecule in a rigid, inert matrix at cryogenic temperatures (typically 4-20 K).[6] This environment prevents intermolecular reactions and preserves the isolated molecule in a state suitable for spectroscopic analysis.[3]
Application Note
This protocol describes the generation and spectroscopic characterization of this compound via photolysis of a suitable precursor trapped in an inert gas matrix. The low temperature and inert environment of the matrix are crucial for preventing the dimerization or decomposition of the highly reactive this compound molecule.[7] Spectroscopic methods such as Fourier-transform infrared (FTIR) and UV-Vis spectroscopy are used to characterize the isolated species.[3]
Experimental Protocol: Matrix Isolation of this compound
1. Precursor Synthesis and Preparation:
-
A suitable precursor, such as a polycyclic hydrocarbon that can photochemically extrude a stable small molecule (e.g., CO, N₂) to yield this compound, is required. For this hypothetical protocol, we will consider a generic precursor, Precursor-H.
-
Synthesize and purify Precursor-H according to established literature methods.
-
Thoroughly degas the solid Precursor-H sample under high vacuum to remove volatile impurities.
2. Matrix Deposition:
-
The matrix isolation apparatus consists of a high-vacuum chamber containing a cryogenic cold window (e.g., CsI for IR, sapphire for UV-Vis) cooled by a closed-cycle helium cryostat to approximately 10 K.[4]
-
A gaseous mixture of the precursor and a large excess of an inert matrix gas (e.g., argon, neon) is prepared. A typical precursor-to-matrix gas ratio is 1:1000 to ensure proper isolation.[6]
-
The precursor is gently heated in a Knudsen cell to achieve a sufficient vapor pressure for co-deposition with the matrix gas onto the cold window.
-
The gas mixture is slowly deposited onto the cold window over a period of several hours to form a clear, rigid matrix.
3. Spectroscopic Analysis of the Precursor:
-
Record the FTIR and UV-Vis spectra of the matrix-isolated Precursor-H. This serves as the baseline spectrum before generation of this compound.
4. In-situ Generation of this compound:
-
Irradiate the matrix with a suitable light source (e.g., a high-pressure mercury lamp with filters or a laser) to induce photolysis of Precursor-H. The wavelength of irradiation should be chosen to selectively excite the precursor.
-
Monitor the photolysis reaction by periodically recording the IR and UV-Vis spectra. The appearance of new absorption bands and the decrease in the intensity of precursor bands indicate the formation of new species.
5. Spectroscopic Characterization of this compound:
-
The newly formed absorption bands are assigned to this compound by comparing the experimental spectra with theoretically predicted spectra from quantum chemical calculations (e.g., DFT or ab initio methods).
-
Isotopic labeling of the precursor can be used to confirm vibrational assignments in the IR spectrum.
6. Data Analysis and Annealing:
-
Analyze the spectral data to determine the structure and electronic properties of the isolated this compound.
-
Controlled warming of the matrix (annealing) by a few Kelvin can be performed to study the thermal stability of this compound and observe any subsequent reactions or rearrangements within the matrix.[8]
Visualization of Experimental Workflow
Caption: Workflow for the matrix isolation of this compound.
Technique 2: Chemical Trapping via In-situ Cycloaddition
Chemical trapping is a method used to infer the existence of a transient species by reacting it with a known "trapping" agent to form a stable, isolable product. For this compound, its conjugated π-system makes it a potential candidate for cycloaddition reactions.[9]
Application Note
This protocol describes the generation of this compound in solution in the presence of a reactive trapping agent. The structure of the resulting adduct provides evidence for the transient formation of this compound and can offer insights into its reactivity. A highly reactive dienophile, such as N-phenylmaleimide, is a suitable trapping agent for a potential [4+2] or [8+2] cycloaddition reaction.
Experimental Protocol: Chemical Trapping of this compound
1. Reaction Setup:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve a suitable this compound precursor and a 5- to 10-fold excess of the trapping agent (e.g., N-phenylmaleimide) in a dry, degassed solvent (e.g., THF, toluene).
-
The choice of precursor is critical; it should generate this compound under conditions where both the precursor and the trapping agent are stable. A thermal precursor that eliminates a small molecule upon heating is often used.
2. Generation and Trapping of this compound:
-
Heat the reaction mixture to the decomposition temperature of the precursor. Alternatively, if a photolabile precursor is used, irradiate the solution with a suitable UV lamp while maintaining a constant temperature.
-
Stir the reaction mixture vigorously to ensure efficient trapping of the generated this compound.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the precursor and the formation of the product adduct.
3. Isolation and Purification of the Adduct:
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to isolate the this compound-trapper adduct.
4. Characterization of the Adduct:
-
Characterize the purified adduct using standard spectroscopic techniques:
-
¹H and ¹³C NMR spectroscopy: To determine the chemical structure and stereochemistry of the adduct.
-
Mass Spectrometry (MS): To confirm the molecular weight of the adduct.
-
X-ray Crystallography: If suitable crystals can be obtained, this will provide unambiguous structural proof of the adduct and, by extension, the structure of the transient this compound.
-
Visualization of Trapping Reaction
Caption: Chemical trapping of unstable this compound.
Alternative Strategy: Synthesis of Stabilized this compound Derivatives
Given the significant challenges in isolating the parent this compound, a widely successful alternative is the synthesis of derivatives that are kinetically stabilized. This is typically achieved by:
-
Annulation with Aromatic Rings: Fusing benzene (B151609) or other aromatic rings to the this compound core can reduce its anti-aromatic character and increase stability.[10][11]
-
Introduction of Bulky Substituents: Sterically demanding groups can physically block reactive sites and prevent dimerization.
-
Heteroatom Doping: Replacing carbon atoms with heteroatoms (e.g., nitrogen) can alter the electronic structure and enhance stability.[12]
These stabilized derivatives are often stable enough to be isolated, purified by standard chromatographic methods, and fully characterized by techniques such as X-ray crystallography and NMR spectroscopy at room temperature.[10][12]
Quantitative Data Summary
Due to the transient nature of the parent this compound, quantitative data is scarce. The following table summarizes representative data for a stabilized this compound derivative to illustrate the type of information that can be obtained through synthetic modification.
| Parameter | Value | Compound | Method | Reference |
| λmax (Lowest Energy) | 934 nm | Difluoreno[1,9,8-alkj:1′,9′,8′-gfed]this compound | UV-Vis Spectroscopy | [10] |
| Molar Absorptivity (ε) | 4579 M⁻¹cm⁻¹ | Difluoreno[1,9,8-alkj:1′,9′,8′-gfed]this compound | UV-Vis Spectroscopy | [10] |
| Electrochemical HOMO-LUMO Gap | 1.22 eV | Difluoreno[1,9,8-alkj:1′,9′,8′-gfed]this compound | Cyclic Voltammetry | [10] |
| Singlet-Triplet Energy Gap (ΔES-T) | Small | Difluoreno[1,9,8-alkj:1′,9′,8′-gfed]this compound | Theoretical Calculation | [10] |
Logical Relationship Diagram
Caption: Approaches to studying this compound compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Valence-isomer selective cycloaddition reaction of cycloheptatrienes-norcaradienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Isolation [info.ifpan.edu.pl]
- 4. Matrix isolation - Wikipedia [en.wikipedia.org]
- 5. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 6. estudogeral.uc.pt [estudogeral.uc.pt]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. mdpi.com [mdpi.com]
- 9. Understanding the higher–order cycloaddition reactions of heptafulvene, tropone, and its nitrogen derivatives, with electrophilic and nucleophilic ethylenes inside the molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of a Dicyclohepta[a,g]this compound-Containing Polycyclic Conjugated Hydrocarbon and the Impact of Non-Alternant Topologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Organic Materials / Abstract [thieme-connect.com]
Application Notes and Protocols: Transannular Cyclization Methods for Thiophene-Fused Heptalenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of thiophene-fused heptalenes, a novel class of non-benzenoid aromatic compounds. While direct applications in drug development are still exploratory, the thiophene (B33073) moiety is a well-established pharmacophore in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and engage in biological interactions.[1] The synthesis of complex fused systems like thiophene-fused heptalenes opens avenues for creating unique, rigid scaffolds for rational drug design, potentially offering new vectors for interacting with biological targets.
Two primary transannular cyclization strategies starting from thiophene-fused bisdehydro[2]annulenes are detailed below, alongside an alternative cycloaddition method for comparison.
Method 1: Thermal and Dearomatization-Induced Transannular Cyclization
A powerful strategy for synthesizing thiophene-fused polycyclic systems involves the transannular cyclization of a thiophene-fused bisdehydro[2]annulene precursor. This macrocycle is stable at room temperature but can undergo cyclization under thermal conditions or, more efficiently, through a dearomatization-induced pathway.[3][4] The thermal reaction proceeds through a sequence of 8π and 4π electrocyclic reactions.[3][4][5] By oxidizing the thiophene ring to a nonaromatic thiophene-S,S-dioxide, the activation barrier for the cyclization is significantly lowered, allowing the reaction to proceed at room temperature.[3][4]
Quantitative Data Summary
| Method | Precursor | Reagent/Condition | Temperature (°C) | Time | Product | Yield (%) | Ref. |
| Thermal Cyclization | Thiophene-fused bisdehydro[2]annulene 1 | Toluene (B28343) | 80 | 9 days | Thiophene-fused biphenylene 2 | ~100% (by NMR) | [3][4] |
| Dearomatization-Induced Cyclization | Thiophene-fused bisdehydro[2]annulene 1 | m-CPBA in CH₂Cl₂ | Room Temp | 1 day | Thiophene-S,S-dioxide-fused biphenylene 3 | 83% | [3][4] |
Experimental Protocols
Protocol 1.1: Thermal Transannular Cyclization [3][4]
-
Preparation: Dissolve thiophene-fused bisdehydro[2]annulene 1 (e.g., 10 mg) in deuterated toluene (toluene-d₈) in an NMR tube.
-
Reaction: Seal the NMR tube and heat the solution in an oil bath maintained at 80 °C.
-
Monitoring: Monitor the progress of the reaction by ¹H NMR spectroscopy periodically. The conversion is typically complete after 9 days.
-
Analysis: The final product, thiophene-fused biphenylene 2 , can be characterized directly in the NMR tube. Due to the quantitative nature of the conversion, further purification may not be necessary for spectroscopic analysis.
Protocol 1.2: Dearomatization-Induced Transannular Cyclization [3][4]
-
Preparation: Dissolve thiophene-fused bisdehydro[2]annulene 1 (e.g., 20 mg, 0.03 mmol) in dichloromethane (B109758) (CH₂Cl₂, 5 mL) in a round-bottom flask.
-
Reagent Addition: Add meta-chloroperbenzoic acid (m-CPBA, >65%, 21 mg, approx. 0.08 mmol) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 1 day.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). Separate the organic layer, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. Purify the residue by silica (B1680970) gel column chromatography (using a hexane/ethyl acetate (B1210297) eluent) to afford the thiophene-S,S-dioxide-fused biphenylene 3 as a solid.
Method 2: Cycloaddition of Azulenothiophenes
An alternative route to thiophene-fused heptalenes involves a [8+2] cycloaddition reaction between an azulenothiophene derivative and a suitable dienophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD).[6][7] This method avoids the synthesis of a macrocyclic precursor and proceeds under high-temperature conditions to yield the heptalene core in a single step from the azulene (B44059) derivative.[7][8]
Quantitative Data Summary
| Azulenothiophene Precursor | Reaction Condition | Time (h) | Product | Yield (%) | Ref. |
| Azulenol[2,1-b]thiophene derivative 4a | Neat DMAD, 200 °C | 1 | This compound derivative 6a | 53% | [6] |
| Azulenol[2,1-b]thiophene derivative 4b | Neat DMAD, 200 °C | 1 | This compound derivative 6b | 55% | [6] |
| Azulenol[1,2-b]thiophene derivative 5 | Neat DMAD, 200 °C | 1 | This compound derivative 7 | 60% | [6] |
Experimental Protocol
Protocol 2.1: Cycloaddition Synthesis [6]
-
Preparation: Place the azulenothiophene derivative (e.g., 4a , 20 mg, 0.05 mmol) in a reaction vessel.
-
Reagent Addition: Add an excess of dimethyl acetylenedicarboxylate (DMAD, e.g., 1.0 mL) to the vessel.
-
Reaction: Heat the mixture with stirring at 200 °C for 1 hour in an oil bath.
-
Purification: After cooling to room temperature, directly subject the reaction mixture to silica gel column chromatography (using a hexane/chloroform eluent) to isolate the desired thiophene-fused this compound derivative.
Applications and Future Outlook
Thiophene-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][9][10] The rigid, non-planar, and electronically unique structures of thiophene-fused heptalenes represent a novel chemical space. While specific biological activities for these this compound derivatives have not been extensively reported, they serve as valuable scaffolds for further functionalization. Professionals in drug development can leverage these synthetic protocols to create libraries of complex heterocyclic compounds, exploring their potential as inhibitors or modulators of novel biological targets where unique three-dimensional arrangements are critical for activity. The distinct electronic properties, such as high electron affinity in the S,S-dioxide derivatives, also suggest potential applications in developing sensors and electronic materials.[3][4]
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene-fused bisdehydro[12]annulene that undergoes transannular alkyne cycloaddition by either light or heat. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dearomatization-induced transannular cyclization: synthesis of electron-accepting thiophene-S,S-dioxide-fused biphenylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiophene-fused bisdehydro[12]annulene that undergoes transannular alkyne cycloaddition by either light or heat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of thiophene-fused heptalenes by cycloaddition of azulenothiophenes with dimethyl acetylenedicarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
Application Notes and Protocols for Measuring the HOMO-LUMO Gap in Heptalene-Containing Polycyclic Conjugated Hydrocarbons (PCHs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental and computational methodologies for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the resultant HOMO-LUMO gap, in heptalene-containing polycyclic conjugated hydrocarbons (PCHs). The incorporation of non-hexagonal rings, such as the seven-membered rings of this compound, into PCHs can significantly influence their electronic and optical properties, making the accurate measurement of the HOMO-LUMO gap crucial for the design and development of novel organic electronic materials and therapeutics.[1][2][3]
Introduction to HOMO-LUMO Gap in this compound-Containing PCHs
The HOMO-LUMO gap is a fundamental parameter that dictates the electronic and optical properties of a molecule. It represents the energy difference between the highest occupied and lowest unoccupied molecular orbitals. In the context of this compound-containing PCHs, this gap is influenced by the unique π-electron system and the inherent anti-aromatic character of the this compound core.[1][2] A smaller HOMO-LUMO gap generally correlates with increased reactivity, longer wavelength absorption and emission, and higher charge carrier mobility, properties that are highly desirable in organic electronics.[4] The inclusion of this compound moieties in PCHs has been shown to result in a narrower HOMO-LUMO energy gap compared to their benzenoid isomers.[1][2]
Experimental Determination of the HOMO-LUMO Gap
The HOMO-LUMO gap of this compound-containing PCHs can be determined experimentally through a combination of electrochemical and spectroscopic techniques.
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule. From the oxidation and reduction potentials, the HOMO and LUMO energy levels can be estimated.[5][6]
Experimental Protocol for Cyclic Voltammetry
-
Preparation of the Analyte Solution:
-
Dissolve the this compound-containing PCH sample in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) to a concentration of approximately 1 mM.[7]
-
Add a supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (n-Bu4NPF6), to the solution at a concentration of 0.1 M.[8]
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell configuration consisting of:
-
A working electrode (e.g., glassy carbon or platinum).
-
A reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE).
-
A counter electrode (e.g., a platinum wire).
-
-
-
Internal Reference:
-
Add a small amount of ferrocene (B1249389) (Fc) as an internal standard. The ferrocene/ferrocenium (Fc/Fc+) redox couple is used to calibrate the potential scale.
-
-
Data Acquisition:
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Perform the cyclic voltammetry scan at a specific scan rate (e.g., 100 mV/s).[8]
-
Record the voltammogram, which plots the current as a function of the applied potential.
-
-
Data Analysis:
-
Determine the onset oxidation potential (E_onset_ox) and the onset reduction potential (E_onset_red) from the voltammogram.[9]
-
Calculate the HOMO and LUMO energy levels using the following empirical equations, referencing against the Fc/Fc+ couple (assuming the absolute energy level of Fc/Fc+ is -5.1 eV with respect to the vacuum level):[6]
-
E_HOMO = - (E_onset_ox - E_1/2(Fc/Fc+) + 5.1) eV
-
E_LUMO = - (E_onset_red - E_1/2(Fc/Fc+) + 5.1) eV
-
-
The electrochemical HOMO-LUMO gap (E_g_electrochem) is then calculated as:
-
E_g_electrochem = E_LUMO - E_HOMO
-
-
UV-Vis absorption spectroscopy measures the electronic transitions within a molecule. The onset of the lowest energy absorption band in the spectrum can be used to estimate the optical HOMO-LUMO gap.[10][11]
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Dissolve the this compound-containing PCH sample in a suitable UV-transparent solvent (e.g., dichloromethane, chloroform, or toluene) to a known concentration (typically in the micromolar range).
-
-
Spectrometer Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a quartz cuvette with a defined path length (e.g., 1 cm).
-
-
Data Acquisition:
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
Record a baseline spectrum using the pure solvent for background correction.
-
-
Data Analysis:
-
Identify the wavelength of the absorption onset (λ_onset) from the low-energy edge of the absorption spectrum.
-
Calculate the optical HOMO-LUMO gap (E_g_optical) using the following equation:[8]
-
E_g_optical (eV) = 1240 / λ_onset (nm)
-
-
Computational Determination of the HOMO-LUMO Gap
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a theoretical means to determine the HOMO-LUMO gap and visualize the molecular orbitals.
Computational Protocol using DFT
-
Molecular Geometry Optimization:
-
Construct the 3D structure of the this compound-containing PCH molecule.
-
Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[12] This step is crucial to find the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Single-Point Energy Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to obtain the energies of the molecular orbitals.
-
-
Data Analysis:
-
Extract the energies of the HOMO and LUMO from the output file.
-
Calculate the theoretical HOMO-LUMO gap:
-
E_g_theoretical = E_LUMO - E_HOMO
-
-
Data Presentation
The following tables summarize representative quantitative data for this compound-containing PCHs.
Table 1: Experimental and Theoretical HOMO-LUMO Gap Data for a Dicyclohepta[a,g]this compound-embedded PCH. [1]
| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Dicyclohepta[a,g]this compound-embedded PCH | Experimental (CV & UV-Vis) | - | - | Narrower than benzenoid contrast |
| Dicyclohepta[a,g]this compound-embedded PCH | Theoretical (DFT) | - | - | Narrower than benzenoid contrast |
Table 2: Photophysical and Electrochemical Properties of N-doped this compound-containing PAHs. [8]
| Compound | λ_abs (nm) | λ_em (nm) | E_g_optical (eV) | HOMO (eV) | LUMO (eV) | E_g_electrochem (eV) |
| 1-Bu | 310, 438 | 458 | 2.58 | -5.25 | -1.10 | 4.15 |
| 2 | 446, 459 | 502 | 2.41 | -5.25 | -1.00 | 4.25 |
Note: The original data source should be consulted for specific experimental conditions and compound structures.
Mandatory Visualizations
Caption: Experimental workflow for determining the HOMO-LUMO gap.
Caption: Computational workflow for determining the HOMO-LUMO gap.
Caption: Logical relationship between inputs and HOMO-LUMO gap determination.
References
- 1. Synthesis of a Dicyclohepta[a,g]this compound-Containing Polycyclic Conjugated Hydrocarbon and the Impact of Non-Alternant Topologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Engineering Small HOMO–LUMO Gaps in Polycyclic Aromatic Hydrocarbons with Topologically Protected States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 11. Ch13 - UV-Vis Spectroscopy [chem.ucalgary.ca]
- 12. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]
Application Notes and Protocols for Handling Air-Sensitive Heptalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Heptalene, a non-aromatic, unstable bicyclic hydrocarbon with the formula C₁₂H₁₀, and its derivatives are of growing interest in materials science and drug development due to their unique electronic and structural properties.[1][2] However, the inherent reactivity and air-sensitivity of many this compound derivatives present significant handling challenges.[3] These compounds can react with components of air, primarily oxygen and water, leading to decomposition and loss of desired properties.[4] This document provides detailed protocols and best practices for the safe and effective handling of air-sensitive this compound derivatives to ensure experimental success and maintain compound integrity.
Core Principles of Air-Free Technique
The successful manipulation of air-sensitive this compound derivatives relies on the rigorous exclusion of atmospheric oxygen and moisture. The two primary methods for achieving this are the use of a glovebox and a Schlenk line .[4][5] Both techniques utilize an inert atmosphere, typically high-purity argon or nitrogen, to protect the sensitive compounds.[4]
-
Glovebox: A sealed container with a controlled inert atmosphere, accessed via gloves. It is ideal for manipulations requiring an open setup, such as weighing solids and preparing reaction mixtures.[6]
-
Schlenk Line: A dual-manifold vacuum/inert gas line that allows for the manipulation of air-sensitive compounds in glassware (Schlenk flasks) outside of a glovebox.[4][6][7]
All glassware used for air-sensitive work must be scrupulously dried to remove adsorbed water. This is typically achieved by oven-drying (e.g., 125°C overnight) and then cooling under a stream of inert gas or under vacuum.[8][9] For particularly sensitive applications, flame-drying the glassware under vacuum can be employed to remove residual moisture.[4]
Experimental Protocols
The following protocols outline standard procedures for handling air-sensitive this compound derivatives using a Schlenk line. These procedures can be adapted for use within a glovebox.
1. Protocol for Setting up an Inert Atmosphere Reaction
This protocol describes the process of preparing a reaction vessel with an inert atmosphere, ready for the addition of reagents and solvents.
-
Materials:
-
Schlenk flask of appropriate size
-
Magnetic stir bar
-
Rubber septum
-
Grease for ground glass joints
-
Schlenk line with vacuum and inert gas (argon or nitrogen) source
-
Heat gun (optional)
-
-
Procedure:
-
Assemble the dry Schlenk flask with the magnetic stir bar inside. Lightly grease the ground glass joint.
-
Attach the flask to the Schlenk line via flexible tubing.
-
Perform at least three "evacuate-refill" cycles to remove the air from the flask.[4]
-
Open the stopcock to the vacuum line to evacuate the flask.
-
Close the stopcock to the vacuum and slowly open it to the inert gas line to refill the flask.
-
Repeat this cycle two more times.
-
-
For particularly moisture-sensitive reactions, gently warm the flask with a heat gun while under vacuum during the first evacuation cycle to drive off adsorbed water.
-
After the final refill cycle, leave the flask under a slight positive pressure of inert gas, which can be monitored with an oil bubbler attached to the Schlenk line.[10][11]
-
2. Protocol for Transferring Air-Sensitive Solids
This protocol details how to add a solid this compound derivative to a reaction flask under a counterflow of inert gas.
-
Materials:
-
Schlenk flask under inert atmosphere (from Protocol 1)
-
Solid this compound derivative in a sealed container
-
Spatula
-
Weighing boat (if weighing outside a glovebox)
-
Powder funnel
-
-
Procedure:
-
Ensure a positive flow of inert gas is exiting the reaction flask. This can be confirmed by an increased bubbling rate in the oil bubbler.[12]
-
Briefly remove the stopper from the neck of the Schlenk flask.
-
Place a powder funnel in the neck of the flask.[12]
-
Quickly and carefully add the pre-weighed solid this compound derivative through the funnel.
-
Remove the funnel and immediately reseal the flask with the stopper.
-
Purge the headspace of the flask with a few evacuate-refill cycles if the compound is extremely sensitive.
-
3. Protocol for Transferring Air-Sensitive Liquids and Solutions (Cannula Transfer)
This protocol describes the transfer of a solution of a this compound derivative from one Schlenk flask to another using a double-tipped needle (cannula).
-
Materials:
-
Schlenk flask containing the this compound derivative solution ("donor flask")
-
Schlenk flask under inert atmosphere ("receiving flask")
-
Double-tipped needle (cannula)
-
Rubber septa for both flasks
-
-
Procedure:
-
Ensure both the donor and receiving flasks are under a positive pressure of inert gas.
-
Pierce the septum of the donor flask with one end of the cannula, keeping the tip above the liquid level.
-
Pierce the septum of the receiving flask with the other end of the cannula.
-
To initiate the transfer, lower the cannula tip into the solution in the donor flask.
-
Slightly increase the inert gas pressure in the donor flask or slightly vent the receiving flask (using a needle attached to the bubbler) to create a pressure differential that drives the liquid transfer.
-
Once the transfer is complete, raise the cannula tip above the liquid level in the donor flask and flush the cannula with inert gas.
-
Remove the cannula from both flasks.
-
Data Presentation
Due to the variability in the stability of different this compound derivatives, it is crucial to document their air-sensitivity. The following table provides a template for recording stability data.
| Derivative Name/Structure | Solvent | Concentration | Conditions of Air Exposure | Time to Decomposition | Observations (e.g., color change) |
| Example: this compound | THF | 0.1 M | Open to air on benchtop | < 5 minutes | Rapid color change from colorless to brown |
Visualization of Workflows
Experimental Workflow for an Air-Sensitive Reaction
The following diagram illustrates the key steps in setting up and performing a reaction with an air-sensitive this compound derivative using a Schlenk line.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Air-free technique - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. ossila.com [ossila.com]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. web.mit.edu [web.mit.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. google.com [google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
Application Notes & Protocols: Bottom-Up Synthesis of Heptalene-Embedded Hydrocarbons
Audience: Researchers, scientists, and drug development professionals.
Introduction: Heptalene is a non-benzenoid bicyclic hydrocarbon composed of two fused seven-membered rings. This 12 π-electron system is of significant interest in materials science and medicinal chemistry due to its distinct antiaromatic character and unique electronic and optoelectronic properties, which differ significantly from its benzenoid isomers.[1] Incorporating the this compound core into larger polycyclic conjugated hydrocarbons (PCHs) allows for the fine-tuning of molecular geometries, aromaticity, and electronic structures.[2][3] Bottom-up synthesis, which involves constructing these complex molecules from simpler, well-defined precursors, provides atomic precision and is a key strategy for accessing novel this compound-embedded materials.[1] This document outlines key solution-phase and on-surface synthetic strategies and provides a detailed protocol for a palladium-catalyzed annulation reaction.
Synthetic Strategies: An Overview
The construction of this compound-embedded hydrocarbons can be broadly categorized into two main bottom-up approaches: solution-phase synthesis and on-surface synthesis. Each approach offers distinct advantages for accessing different target structures.
-
Solution-Phase Synthesis: This classical approach relies on multi-step organic reactions to build complex molecules. It is highly versatile and allows for the synthesis of a wide variety of structures, including highly twisted and N-doped this compound derivatives.[4] Key reactions include palladium-catalyzed cross-coupling and annulation, as well as cycloaddition reactions.[2][5]
-
On-Surface Synthesis: This technique involves the reaction of molecular precursors directly on a metallic surface under ultra-high vacuum conditions. It is a powerful method for creating atomically precise, often planar, carbon nanostructures that are inaccessible through traditional solution chemistry.[6][7] While not yet widely demonstrated for this compound specifically, the principles of on-surface coupling and cyclodehydrogenation are directly applicable.
Caption: Key bottom-up strategies for this compound hydrocarbon synthesis.
Application Note: Palladium-Catalyzed Decarboxylative Annulation
A robust method for creating N-doped, this compound-embedded polycyclic aromatic hydrocarbons (PAHs) involves an intramolecular palladium-catalyzed decarboxylative annulation.[2][8] This strategy utilizes a pre-functionalized biaryl precursor containing a carboxylic acid group, which undergoes cyclization to form the critical seven-membered ring of the this compound core.
This approach is notable for its ability to construct highly twisted, chiral molecular backbones.[4] The resulting N-doped heptalenes exhibit unique electronic properties and high configurational stability, making them interesting candidates for chiroptical materials.[2] The synthesis allows for the creation of π-extended systems by fusing multiple benzene (B151609) rings to an azabenzo[ef]this compound core.[2]
Caption: Key steps in the Pd-catalyzed formation of a this compound ring.
Experimental Protocol: Synthesis of an N-Doped this compound PAH
This protocol is adapted from the palladium-catalyzed decarboxylative annulation method reported by Qiu and Liu for the synthesis of N-doped this compound derivatives.[2]
Materials and Reagents:
-
Precursor 8 (a 2'-amino-[1,1'-biphenyl]-2-carboxylic acid derivative)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (B81430) (PCy₃·HBF₄)
-
Potassium carbonate (K₂CO₃)
-
Silver(I) carbonate (Ag₂CO₃)
-
Pivalic acid (PivOH)
-
Anhydrous 1,4-dioxane (B91453)
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane (B109758), hexanes)
Procedure:
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and condenser, add the biaryl carboxylic acid precursor (1.0 equiv), Pd(OAc)₂ (0.1 equiv), PCy₃·HBF₄ (0.2 equiv), K₂CO₃ (2.0 equiv), and Ag₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive flow of argon, add anhydrous 1,4-dioxane (to achieve a 0.05 M concentration of the precursor) and pivalic acid (PivOH, 2.0 equiv) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 130 °C. Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter it through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of hexanes and DCM as the eluent.
-
Isolation and Characterization: Combine the fractions containing the desired product and evaporate the solvent to yield the N-doped this compound-embedded PAH. Characterize the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography if suitable crystals can be obtained.[2]
Application Note: On-Surface Synthesis Approach
On-surface synthesis provides a pathway to creating large, atomically precise carbon nanostructures that are difficult to produce in solution.[7] The general workflow involves depositing rationally designed molecular precursors onto a clean metal surface (e.g., Au(111), Ag(111), Cu(111)) under ultra-high vacuum (UHV). Subsequent thermal annealing activates a cascade of reactions, typically C-X (X = Br, I) bond cleavage followed by radical-radical coupling and, finally, cyclodehydrogenation to form the final planar hydrocarbon.[6]
For this compound-embedded systems, a potential precursor would be a polycyclic molecule functionalized with halogen atoms at positions designed to facilitate intramolecular cyclization into seven-membered rings upon heating. This strategy could enable the creation of novel planar this compound-containing nanographenes.
Caption: Step-by-step workflow for on-surface synthesis of nanostructures.
Data Summary
The following tables summarize key quantitative data for representative N-doped this compound and azulene-embedded PAHs synthesized via solution-phase methods, highlighting their distinct properties.[9]
Table 1: Synthesis Yields
| Compound ID | Description | Final Annulation Yield |
| 1-tBu | N-Doped Azulene (B44059) Analog | 51% |
| 2-tBu | N-Doped this compound Derivative | 16% |
Data sourced from Qiu & Liu (2023). Yields correspond to the final Pd-catalyzed decarboxylative annulation step.[2][8]
Table 2: Optical and Electrochemical Properties
| Compound ID | Absorption (λabs, nm) | Emission (λem, nm) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 1-tBu | 350 | 438 | -5.49 | -2.32 | 3.17 |
| 2-tBu | 315 | 446 | -5.48 | -2.14 | 3.34 |
Properties measured in dichloromethane. HOMO/LUMO levels were determined by cyclic voltammetry and referenced against Fc/Fc⁺.[9] The data shows that the this compound derivative 2-tBu has a slightly larger energy gap compared to its azulene analog 1-tBu .[9]
References
- 1. Synthesis of a Dicyclohepta[a,g]this compound-Containing Polycyclic Conjugated Hydrocarbon and the Impact of Non-Alternant Topologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Organic Materials / Full Text [thieme-connect.de]
- 3. BJOC - Recent advances and future challenges in the bottom-up synthesis of azulene-embedded nanographenes [beilstein-journals.org]
- 4. Thieme E-Journals - Organic Materials / Abstract [thieme-connect.de]
- 5. Valence-isomer selective cycloaddition reaction of cycloheptatrienes-norcaradienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On-surface synthesis of heptacene on Ag(001) from brominated and non-brominated tetrahydroheptacene precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Planar Heptalene Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of planar heptalene systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing planar this compound systems?
A1: The core challenge lies in the inherent electronic instability of the this compound core. This compound is a non-aromatic, bicyclic molecule with a 12π-electron structure.[1] When forced into a planar geometry, the central this compound unit exhibits significant antiaromatic character due to the 4nπ-electron system (where n=3), leading to high reactivity and a strong tendency to adopt a non-planar, twisted conformation to avoid this destabilization.[2]
Q2: How does enforcing planarity affect the properties of this compound?
A2: Enforcing planarity in a this compound system through the creation of highly fused structures can induce unique electronic properties.[2] Specifically, it enhances the antiaromatic and open-shell biradical character of the molecule.[2][3] This is in stark contrast to its benzenoid isomers, which are typically aromatic and have a closed-shell electronic structure.[2][3]
Q3: What are some common, unexpected side reactions or rearrangements observed during the synthesis of complex systems containing this compound?
A3: During the synthesis of polycyclic aromatic hydrocarbons (PAHs) that include this compound or related non-hexagonal motifs, unexpected rearrangements can occur. For instance, attempts to synthesize a pentaheptite substructure containing a this compound unit have resulted in a cyclopenta[ef]this compound-to-phenanthrene rearrangement.[4][5] This highlights the thermodynamic driving force to form more stable, purely benzenoid aromatic systems. Such rearrangements make the synthesis of novel 2D carbon allotropes like pentaheptite particularly challenging.[4][5]
Troubleshooting Guide
Q: My final synthesis step to achieve a fully conjugated planar this compound system through dehydrogenation or dehydration is failing. What could be the issue and what is a potential workaround?
A:
-
Problem: The low aromatic character of the this compound precursor likely impedes conventional reactions like dehydrogenation or dehydration that aim to create a fully conjugated system.[2] These reactions often require a certain degree of aromatic stabilization in the transition state, which is absent in this compound precursors.
-
Troubleshooting Strategy: A successful alternative strategy involves using an aromatic dication species as a key precursor.[2] By oxidizing a precursor to a stable dication, the system gains aromaticity (following Hückel's rule for the dication, which would have 10π electrons in the this compound core, a (4n+2) system). This stable intermediate can then be reduced in a final step to furnish the neutral, planar this compound derivative.[2]
Q: I am attempting to synthesize N-doped this compound derivatives, but the resulting molecules are highly twisted, not planar. Is this expected?
A:
-
Problem: Yes, this is a common outcome. The synthesis of N-doped this compound-containing PAHs often results in highly twisted geometries.[6] For example, crystal structures of certain N-doped dibenzothis compound backbones have revealed dihedral angles as large as 105.7° in the cove region.[6]
-
Troubleshooting Strategy: Achieving planarity in N-doped systems is challenging. The synthetic strategy and the position of the nitrogen atom significantly influence the final geometry. If planarity is a critical requirement, you may need to design a more rigid, fused ring system around the N-doped this compound core to sterically force a more planar conformation. However, be aware that this will likely introduce significant ring strain.
Q: My attempts to create a this compound-containing nanostructure on a surface are resulting in undesired planar byproducts instead of the target non-planar molecule. Why is this happening?
A:
-
Problem: On-surface synthesis of non-planar nanographenes, such as those based on corannulene (B50411) which contains pentagonal and hexagonal rings, is a challenging task. The formation of non-planar target products can be energetically unfavorable compared to the formation of planar or quasi-planar undesired competing products.[7][8]
-
Troubleshooting Strategy:
-
Precursor Design: The design of the molecular precursor is critical. It may be necessary to design precursors that have a lower activation barrier for the desired cyclodehydrogenation pathway compared to alternative planarization pathways.
-
Substrate Choice: The choice of the metallic substrate (e.g., Au(111)) plays a significant role in the reaction pathway.[7][8] Experimenting with different substrates might alter the reaction energetics in favor of the desired non-planar product.
-
Reaction Conditions: Carefully controlling the deposition temperature and other surface conditions is crucial to guide the reaction towards the intended product.
-
Data Presentation
Table 1: Electrochemical Properties of N-doped Polycyclic Aromatic Hydrocarbons
| Compound | Absorption (λabs, nm) | Emission (λem, nm) | Oxidation Potential (Eox, V vs. Fc/Fc+) | HOMO Energy (eV) |
| 1-tBu (N-doped azulene (B44059) analog) | 350 | 438 | 0.79 | -5.49 |
| 2-tBu (N-doped this compound analog) | 315 | 446 | 0.76 | -5.48 |
Data sourced from studies on N-doped this compound-containing PAHs.[6]
Experimental Protocols
Key Experiment: Synthesis of a Planar Difluoreno[1,9,8-alkj:1′,9′,8′-gfed]this compound Derivative via an Aromatic Dication Precursor
This protocol is based on the synthesis of a planar this compound system as described in the literature.[2]
Objective: To synthesize a planar, fully conjugated this compound derivative by overcoming the instability of the neutral precursor through the use of a stable aromatic dication intermediate.
Materials:
-
Florenone derivative 3
-
Esterification reagents
-
Aryl Grignard reagents (e.g., mesitylmagnesium bromide)
-
Trifluoroacetic acid (TFA)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Decamethylferrocene
-
Anhydrous solvents (e.g., dichloromethane, THF)
Methodology:
-
Synthesis of the Dihydro-precursor:
-
Start with a suitable fluorenone derivative (compound 3 in the referenced synthesis).[2]
-
Perform an esterification of the carboxylic acid group to yield the corresponding ester (compound 4 ).[2]
-
React this ester with an excess of an appropriate aryl Grignard reagent (e.g., mesitylmagnesium bromide) to introduce bulky protecting groups. This typically results in a tertiary alcohol.
-
Treat the resulting alcohol with trifluoroacetic acid (TFA) to effect an intramolecular cyclization, forming a dihydro-difluorenothis compound core.
-
-
Oxidation to the Aromatic Dication:
-
Dissolve the dihydro-precursor in a suitable solvent like anhydrous dichloromethane.
-
Add an oxidizing agent such as DDQ to perform a two-electron oxidation. This step is crucial as it transforms the non-aromatic precursor into a stable, aromatic dication (1²⁺).[2]
-
The formation of the dication can be monitored by spectroscopic methods (e.g., NMR, UV-Vis).
-
-
Reduction to the Neutral Planar this compound:
-
To the solution containing the dication, add a reducing agent like decamethylferrocene.[2]
-
This two-electron reduction converts the aromatic dication back to the neutral state, yielding the final planar difluorenothis compound derivative (e.g., compound 1b or 1c ).[2]
-
The product can then be purified using standard chromatographic techniques. It is important to note that the stability of the final product may depend on the kinetic protection afforded by the bulky aryl groups.[2]
-
Visualizations
Caption: Synthetic workflow for planar this compound via an aromatic dication.
Caption: Key challenges and strategies in planar this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Open-Shell and Antiaromatic Character Induced by the Highly Symmetric Geometry of the Planar this compound Structure: Synthesis and Characterization of a Nonalternant Isomer of Bisanthene - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. hub.hku.hk [hub.hku.hk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Challenges in the synthesis of corannulene-based non-planar nanographenes on Au(111) surfaces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Heptalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of heptalene derivatives. The information is designed to help improve reaction yields, streamline purification processes, and ensure accurate characterization of these unique non-alternant hydrocarbons.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative synthesis has a very low yield. What are the common causes?
Low yields in this compound derivative synthesis can stem from several factors, often related to the inherent electronic properties and stability of the this compound core. Common causes include:
-
Incomplete Reaction: The precursors for forming the seven-membered rings may be sterically hindered or electronically deactivated, leading to incomplete cyclization.
-
Product Decomposition: this compound derivatives, particularly those with a high degree of planarity, can be unstable due to their antiaromatic character. This instability can lead to decomposition under the reaction conditions, especially at elevated temperatures.[1]
-
Side Reactions: Competing reaction pathways, such as oligomerization of starting materials or unexpected molecular rearrangements, can significantly reduce the yield of the desired product.[2]
-
Catalyst Deactivation: In palladium-catalyzed reactions, the active Pd(0) species can be sensitive to oxygen, leading to catalyst deactivation and incomplete conversion.
Q2: I'm observing unexpected products in my reaction mixture. What kind of rearrangements are common in polycyclic aromatic hydrocarbon synthesis?
The synthesis of complex polycyclic systems like this compound derivatives can sometimes be accompanied by unexpected skeletal rearrangements. These are often driven by the formation of more stable intermediates or products. Some reported rearrangements include:
-
Pinacol-Pinacolone Type Rearrangements: These can occur in precursors containing diol functionalities.
-
Aryl Shifts during Scholl Reactions: The acidic conditions of the Scholl reaction, a common method for creating carbon-carbon bonds in aromatic systems, can sometimes lead to the migration of aryl groups.
-
Stone-Wales Rearrangements: This type of rearrangement involves the transformation of a pyracylene subunit and can lead to the formation of both alternant and non-alternant hydrocarbon systems.
Q3: How can I improve the stability of my this compound derivatives during synthesis and purification?
The stability of this compound derivatives can be enhanced by:
-
Introducing Bulky Substituents: Attaching sterically demanding groups to the this compound core can prevent planarization and dimerization, thereby increasing the kinetic stability of the molecule.
-
Extending π-Conjugation: Fusing the this compound core with other aromatic rings can sometimes lead to more stable systems, although this can also influence the electronic properties.
-
Working under Inert Atmosphere: For derivatives that are sensitive to air and moisture, performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) is crucial.
Q4: What are the best practices for purifying this compound derivatives?
The purification of this compound derivatives can be challenging due to their potential instability, strong color, and tendency to streak on silica (B1680970) gel.[3] Consider the following strategies:
-
Column Chromatography:
-
Use a less acidic stationary phase like neutral alumina (B75360) to minimize decomposition of sensitive compounds.
-
Deactivating silica gel with a small amount of a non-polar solvent or a base like triethylamine (B128534) can help reduce streaking.
-
For highly polar or unstable compounds, reverse-phase chromatography (e.g., using C18-functionalized silica) with a water/acetonitrile or water/methanol gradient can be a good alternative.[3]
-
-
Recrystallization: This is a powerful technique for obtaining highly pure solid compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations or for isolating very pure samples for analysis, preparative HPLC can be used. However, care must be taken as some unstable compounds may degrade on the column or during lyophilization.[3]
Q5: My this compound derivative shows a complex NMR spectrum. Are there any general tips for interpretation?
The ¹H and ¹³C NMR spectra of this compound derivatives can be complex due to the non-alternant nature of the π-system and potential conformational dynamics.
-
¹H NMR: Protons on the seven-membered rings often appear in distinct regions compared to those on fused benzene (B151609) rings. The chemical shifts are highly sensitive to the overall geometry and electronic structure of the molecule.
-
¹³C NMR: The chemical shifts of the carbons in the this compound core can provide insights into the degree of antiaromaticity.
-
Variable-Temperature NMR: If conformational isomers are present, variable-temperature NMR studies can help to resolve individual species and determine the energy barriers for their interconversion.
Q6: My UV-Vis spectrum of the this compound derivative is different from what I expected. What does this tell me?
The UV-Vis spectrum is a powerful tool for probing the electronic structure of this compound derivatives.
-
Bathochromic Shift: Extended π-conjugation generally leads to a red shift (bathochromic shift) in the absorption maxima.
-
HOMO-LUMO Gap: The longest wavelength absorption maximum is related to the HOMO-LUMO gap of the molecule. A smaller gap, often seen in antiaromatic systems, will result in absorption at longer wavelengths.[4]
-
Comparison to Benzenoid Isomers: Comparing the UV-Vis spectrum of a this compound derivative to its benzenoid isomer can highlight the significant impact of the non-alternant π-system on the electronic properties.[4]
Troubleshooting Guides
Guide 1: Low Yield in Palladium-Catalyzed Synthesis of Azaheptalenes
This guide provides a systematic approach to troubleshooting low yields in the one-pot synthesis of azaheptalenes.
| Observation | Potential Cause | Troubleshooting Steps |
| Significant amount of starting material remaining | Incomplete reaction | - Extend reaction time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction duration. - Increase reaction temperature: Gradually increase the temperature, but be mindful of potential product decomposition. - Check catalyst activity: Ensure the palladium catalyst is active. Use a fresh batch or a different palladium source.[5] |
| Presence of known side products (e.g., from Buchwald-Hartwig amination only) | Inefficient C-C bond formation | - Optimize ligand: The choice of phosphine (B1218219) ligand is crucial for the C-C bond formation step. Screen different ligands to find the most effective one. - Adjust base: The strength and type of base can influence the efficiency of both the amination and C-C coupling steps. |
| Presence of unexpected products | Impure starting materials or solvent contamination | - Verify purity: Confirm the purity of all reagents and solvents using appropriate analytical techniques (e.g., NMR, GC-MS). - Purify starting materials: If impurities are detected, purify the starting materials before use. |
| Little to no product, mostly baseline material on TLC | Product decomposition | - Lower reaction temperature: High temperatures can lead to the degradation of the azathis compound product. - Reduce reaction time: Minimize the time the product is exposed to high temperatures. - Use a milder workup procedure: Avoid strongly acidic or basic conditions during the workup. |
To a solution of 2,2'-dibromobiphenyl (B83442) and 9H-tribenzo[b,d,f]azepine in a suitable solvent, a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand are added. A base, such as an alkali metal carbonate or phosphate, is also added. The reaction mixture is heated under an inert atmosphere until the starting materials are consumed. The product is then isolated and purified by column chromatography. An 82% yield has been reported for this one-pot synthesis.[4]
Guide 2: Low Yield in Cycloaddition Synthesis of Thiophene-Fused Heptalenes
This guide addresses common issues in the synthesis of thiophene-fused heptalenes via cycloaddition of azulenothiophenes with dimethyl acetylenedicarboxylate (B1228247) (DMAD).
| Observation | Potential Cause | Troubleshooting Steps |
| Low conversion of azulenothiophene | Insufficient reaction temperature | - Increase temperature: This reaction often requires high temperatures (e.g., 200 °C in tetralin) to proceed efficiently. A significant increase in yield from 15% at 150 °C to 60% at 200 °C has been reported for a specific derivative.[6] |
| Formation of multiple products | Competing side reactions | - Optimize solvent: The choice of a high-boiling, inert solvent is crucial. - Control stoichiometry: Use a slight excess of DMAD to ensure complete conversion of the azulenothiophene. |
| Difficulty in purifying the product | Product instability or strong adsorption to silica | - Use alternative chromatography media: Consider using neutral alumina or reverse-phase silica. - Recrystallization: This can be an effective method for obtaining a pure product. |
A solution of the corresponding azulenothiophene and dimethyl acetylenedicarboxylate (DMAD) in a high-boiling solvent like tetralin is heated at a high temperature (e.g., 200 °C) for several hours. After cooling, the reaction mixture is purified by column chromatography on silica gel to afford the thiophene-fused this compound. Yields ranging from 23% to 60% have been reported depending on the specific substrate.[6]
Data Presentation
Table 1: Impact of Reaction Temperature on the Yield of a Thiophene-Fused this compound Derivative[6]
| Entry | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |
| 1 | 150 | Tetralin | 4 | 15 |
| 2 | 200 | Tetralin | 4 | 60 |
Table 2: Comparison of Palladium Catalysts in a Generic Cross-Coupling Reaction for Polycyclic Heterocycle Synthesis (Illustrative)[7][8]
Note: This table is illustrative and based on general findings in palladium catalysis. Optimal conditions are highly substrate-dependent.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 100 | Moderate |
| 2 | PdCl₂(CH₃CN)₂ | None | K₂CO₃ | Dioxane | 80 | 94 |
| 3 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | High |
| 4 | Pd/C | None | Na₂CO₃ | DMF | 120 | Low to Moderate |
| 5 | Pd(PPh₃)₄ | None | K₂CO₃ | DMSO | 110 | Good |
Visualizations
Diagram 1: Troubleshooting Workflow for Low-Yield Reactions
Caption: A logical workflow for troubleshooting low-yield chemical reactions.
Diagram 2: General Palladium-Catalyzed Cross-Coupling Cycle
Caption: A simplified diagram of a palladium-catalyzed cross-coupling cycle.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Development of Heterocycle-Substituted and Fused Azulenes in the Last Decade (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Synthesis of thiophene-fused heptalenes by cycloaddition of azulenothiophenes with dimethyl acetylenedicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Polycyclic Aromatic Hydrocarbon Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of polycyclic aromatic hydrocarbons (PAHs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to steric hindrance encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues arising from steric hindrance in your PAH synthesis.
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction Conversion | Steric hindrance preventing catalyst-substrate interaction or intermolecular/intramolecular bond formation. | 1. Optimize Catalyst/Ligand System: For cross-coupling reactions (e.g., Suzuki, Heck), switch to a bulkier, more electron-rich ligand such as a biarylphosphine (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC). These can promote the formation of more reactive, low-coordinate metal species.[1][2] 2. Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Consider using a higher-boiling point solvent or switching to a sealed-vessel microwave reactor for rapid and efficient heating.[3] 3. Change the Reaction Type: If a particular reaction is consistently failing, consider an alternative synthetic route that may be less sensitive to steric effects. For example, a Diels-Alder reaction followed by aromatization could be an alternative to a sterically hindered cross-coupling. |
| Formation of Undesired Side Products (e.g., homocoupling, decomposition) | Steric strain leading to alternative, lower-energy reaction pathways or decomposition of starting materials/intermediates at high temperatures. | 1. Use a Milder Lewis Acid (for Scholl Reactions): In cases of intramolecular cyclodehydrogenation (Scholl reaction), harsh Lewis acids like AlCl₃ can lead to unwanted rearrangements or charring, especially with bulky precursors.[4][5] Consider using milder reagents such as FeCl₃, MoCl₅, or a combination of an oxidant with a Brønsted acid (e.g., DDQ/acid).[6] 2. Control Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. In Friedel-Crafts reactions, for instance, using an excess of the alkylating or acylating agent can lead to polysubstitution, which is often exacerbated by the activating nature of the initial substituent.[7][8] 3. Solvent Choice: The choice of solvent can influence selectivity. In some Friedel-Crafts acylations of PAHs, the solvent can dictate the position of substitution.[7] |
| Incomplete Cyclization in Annulation Reactions (e.g., Scholl Reaction) | High steric strain in the transition state of the cyclization step. | 1. High-Pressure Conditions: For reactions like the Diels-Alder cycloaddition, applying high pressure can favor the formation of the more compact transition state, helping to overcome steric repulsion. 2. Photochemical Cyclization: For certain systems, photochemical methods can provide an alternative pathway for cyclization that may have a different, more accessible transition state compared to thermal methods. |
Frequently Asked Questions (FAQs)
Diels-Alder Reactions
Q1: My Diels-Alder reaction is not proceeding, even at high temperatures. The diene has bulky substituents. What could be the issue?
A1: The Diels-Alder reaction requires the diene to adopt an s-cis conformation for the cycloaddition to occur.[9][10][11] Bulky substituents on the diene can create significant steric hindrance, making the s-cis conformation energetically unfavorable or inaccessible.[9][10][11]
-
Troubleshooting:
-
Use a Cyclic Diene: If your synthesis allows, consider using a diene that is "locked" in the s-cis conformation, such as cyclopentadiene. These are highly reactive in Diels-Alder reactions.[9][11]
-
Increase Dienophile Reactivity: Use a dienophile with strong electron-withdrawing groups, as this will lower the energy of the transition state and may help to overcome the steric barrier.[9][11]
-
Lewis Acid Catalysis: The use of a Lewis acid can sometimes accelerate the reaction by coordinating to the dienophile, making it more electrophilic.
-
Q2: I am observing the formation of the exo product instead of the expected endo product in my Diels-Alder reaction with a cyclic diene. Why is this happening?
A2: While the endo product is typically favored due to secondary orbital interactions, significant steric hindrance can favor the formation of the thermodynamically more stable exo product. This is often the case when bulky substituents are present on either the diene or the dienophile.
-
Troubleshooting:
-
Lower Reaction Temperature: The endo product is the kinetically favored product. Running the reaction at a lower temperature may increase the selectivity for the endo isomer.
-
Modify Substituents: If possible, consider using smaller substituents on your reactants to reduce steric clash in the endo transition state.
-
Cross-Coupling Reactions (Suzuki-Miyaura, Heck)
Q3: My Suzuki-Miyaura coupling to form a tetra-ortho-substituted biaryl is giving very low yields. How can I improve this?
A3: The synthesis of tetra-ortho-substituted biaryls is a classic example of a sterically challenging coupling. The bulky ortho substituents hinder both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Troubleshooting:
-
Ligand Selection is Crucial: Use bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[1][2] These ligands promote the formation of a coordinatively unsaturated palladium center, which is necessary for the reaction to proceed.
-
Base and Solvent Optimization: The choice of base and solvent is critical. For sterically hindered couplings, stronger bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) in solvents like dioxane or toluene (B28343) are often effective.[1]
-
Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst can ensure the efficient generation of the active Pd(0) species.
-
Q4: I am attempting a Heck reaction with a sterically hindered alkene, but I am getting low conversion and side products. What can I do?
A4: Heck reactions are sensitive to steric hindrance around the double bond. Polysubstituted and unbiased alkenes are particularly challenging substrates.[12]
-
Troubleshooting:
-
Intramolecular Reaction: If possible, designing the synthesis to involve an intramolecular Heck reaction can be much more efficient than an intermolecular one due to favorable entropic factors.[13]
-
Use of Directing Groups: Incorporating a directing group, such as a carboxylic acid, near the alkene can significantly accelerate the reaction and control regioselectivity.[12]
-
Additive Effects: The addition of certain salts or co-solvents (like water in some cases) can influence the reaction outcome and yield.[14]
-
Data Presentation
Table 1: Effect of Ligand and Base on Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | 25 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 85 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 92 |
| [Pd(IPr)]-G3 | K₃PO₄ | Toluene | 100 | 95 |
| Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 40 |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 100 | 96 |
Data compiled from representative studies on sterically hindered Suzuki-Miyaura couplings.
Table 2: Comparison of Reagents for the Scholl Reaction of a Bulky Precursor
| Reagent System | Solvent | Temperature (°C) | Yield (%) |
| AlCl₃ | CS₂ | 25 | 49 |
| FeCl₃ | CH₂Cl₂/CH₃NO₂ | 25 | 79 |
| MoCl₅ | CH₂Cl₂ | 25 | 65 |
| PIFA / BF₃·OEt₂ | CH₂Cl₂ | 0 | 72 |
| DDQ / TfOH | CH₂Cl₂ | 0 | 55 |
Yields are representative and can vary significantly based on the specific substrate.[4][6][15]
Experimental Protocols
Protocol 1: Microwave-Assisted Scholl Reaction for Graphene Nanoribbon Synthesis
This protocol is adapted from procedures for the synthesis of graphene nanoribbons and is suitable for sterically crowded precursors.
Materials:
-
Polyphenylene precursor
-
Iron(III) chloride (FeCl₃) (anhydrous)
-
Dichloromethane (DCM) (anhydrous)
-
Microwave synthesis vial with a stirrer bar
-
Dedicated microwave reactor
Procedure:
-
In a clean, dry microwave vial, dissolve the polyphenylene precursor in anhydrous DCM to make a 0.1 mg/mL solution.
-
Add 10 equivalents of anhydrous FeCl₃ to the solution.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Set the reaction parameters: 140 °C, 30 minutes, with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction by adding methanol, which will cause the product to precipitate.
-
Collect the precipitate by filtration, wash thoroughly with methanol, and dry under vacuum.
Protocol 2: Synthesis of Hexa-peri-hexabenzocoronene (HBC) via Scholl Reaction
This protocol describes the final cyclodehydrogenation step in the synthesis of the large, sterically crowded PAH, hexa-peri-hexabenzocoronene.[16][17]
Materials:
-
Hexaphenylbenzene (B1630442) precursor
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)
-
Aluminum trichloride (B1173362) (AlCl₃)
-
Carbon disulfide (CS₂) (anhydrous)
-
Methanol
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the hexaphenylbenzene precursor in anhydrous CS₂ in a Schlenk flask.
-
In a separate flask, prepare a suspension of AlCl₃ (10 eq.) and Cu(OTf)₂ (3 eq.) in anhydrous CS₂.
-
Slowly add the suspension of the Lewis acid and oxidant to the solution of the precursor at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 24 hours. The solution will typically turn dark.
-
Quench the reaction by carefully pouring the mixture into a beaker of methanol.
-
A precipitate of HBC should form. Collect the solid by filtration.
-
Wash the solid extensively with methanol and then with hot toluene to remove any unreacted starting material and soluble byproducts.
-
Dry the product under high vacuum. Due to the low solubility of HBC, characterization is often performed using mass spectrometry and solid-state techniques.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle and the influence of steric hindrance.
Caption: The importance of the s-cis conformation in Diels-Alder reactions.
References
- 1. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05910F [pubs.rsc.org]
- 5. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 13.5. The Diels-Alder reaction | Organic Chemistry II [courses.lumenlearning.com]
- 12. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and self-assembly of functionalized hexa-peri-hexabenzocoronenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing 4nπ-Electron Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with unstable 4nπ-electron (antiaromatic) systems.
Frequently Asked Questions (FAQs)
Q1: What fundamentally causes the instability of 4nπ-electron systems?
A1: The instability of cyclic, planar molecules with 4n delocalized π-electrons is a property known as antiaromaticity . Unlike aromatic systems (which follow Hückel's rule of [4n+2]π electrons and are unusually stable), antiaromatic compounds are thermodynamically unstable and highly reactive compared to their open-chain analogues.[1][2][3]
The key prerequisites for antiaromaticity are:
-
The molecule must be cyclic and planar.[3]
-
It must possess an uninterrupted ring of p-orbitals.[3]
-
The π-system must contain a total of 4n electrons (e.g., 4, 8, 12...).[3]
This electron configuration leads to a destabilizing paramagnetic ring current, making the molecules prone to reactions like dimerization or geometric distortions to break planarity and escape this instability.[2][4] For example, cyclooctatetraene (B1213319) adopts a non-planar "tub" shape to avoid antiaromatic destabilization.[2][5]
Q2: How can I computationally predict the stability and antiaromatic character of a target molecule before attempting synthesis?
A2: Computational modeling is a crucial first step. The most common method for quantifying aromaticity or antiaromaticity is the Nucleus-Independent Chemical Shift (NICS) analysis.[2]
-
NICS Analysis: This method calculates the magnetic shielding at the center of a ring system. A positive NICS value is a strong indicator of antiaromaticity, while a negative value suggests aromaticity.[2] For example, the 5-membered ring in dibenzo[a,f]pentalene, an antiaromatic compound, has a calculated NICS(1) value of +25.5 ppm.[6]
-
Isomerization Stabilization Energy (ISE): This method can also be effective for probing the energetic consequences of π-conjugation, especially in highly strained systems.[7]
By performing these calculations (e.g., using Density Functional Theory, DFT), you can anticipate the degree of instability and plan a synthetic strategy that incorporates stabilizing elements from the outset.
Troubleshooting Guide: Synthesis & Isolation
Q3: My reaction to synthesize a cyclobutadiene (B73232) complex is giving very low yields. What are the most common causes?
A3: The synthesis of antiaromatic systems, such as the common (η⁴-cyclobutadiene)iron tricarbonyl complex, is highly sensitive to experimental conditions. Low yields are a frequent issue.[8] Systematically review the following potential problems.
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for synthesizing (η⁴-C₄H₄)Fe(CO)₃.
Detailed Experimental Protocol: Synthesis of (η⁴-Cyclobutadiene)iron Tricarbonyl
This protocol is adapted from established methods for preparing quantities of 10g or more.[9]
-
Apparatus Setup: Use a three-necked flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a T-piece gas inlet connected to a nitrogen supply and a bubbler. Ensure all glassware is flame- or oven-dried.[8]
-
Initial Charge: Add cis-3,4-dichlorocyclobutene (B1606063) (20 g) and anhydrous benzene (B151609) (125 mL) to the flask. Flush the system thoroughly with nitrogen. Add an initial portion of diiron nonacarbonyl (Fe₂(CO)₉, 25 g).[9]
-
Reaction: While stirring, heat the mixture to 50–55°C. A rapid evolution of carbon monoxide should begin.[8]
-
Incremental Addition: After ~15 minutes, as gas evolution slows, begin adding more Fe₂(CO)₉ in 8 g portions at ~15-minute intervals. The rate of addition should be governed by the rate of CO evolution. Continue until no more gas is liberated (total Fe₂(CO)₉ required is ~140 g).[9]
-
Workup: After the reaction is complete, filter the mixture and wash the residue with pentane. Combine the filtrates.
-
Purification: The product is a volatile oil.[8] Remove the solvent via rotary evaporation. The residual liquid can be purified by fractional distillation under reduced pressure to separate it from iron pentacarbonyl, another volatile byproduct.[8]
| Parameter | Recommended Condition | Common Issue |
| Fe₂(CO)₉ Quality | Freshly prepared or properly stored | Degraded reagent leads to significantly lower yields.[8] |
| Atmosphere | Strictly inert (Nitrogen or Argon) | The reaction is highly sensitive to air and moisture.[8] |
| Temperature | 50-55°C | Lower temperatures slow the reaction; higher temperatures cause decomposition.[8] |
| Product Handling | Careful distillation under reduced pressure | The product is a volatile oil and can be lost during solvent removal.[8] |
Q4: My target antiaromatic molecule forms but immediately dimerizes or decomposes. What stabilization strategies can I employ?
A4: Because of their inherent instability, 4nπ systems often require specific structural modifications to enable their isolation.[10][11] The appropriate strategy depends on the molecular framework.
Logical Flow for Selecting a Stabilization Strategy
Caption: Decision-making process for stabilizing reactive antiaromatic systems.
-
Strategy 1: Steric Protection: Introducing bulky substituents (e.g., mesityl, tert-butyl) can physically block dimerization or other intermolecular reactions. This was a key strategy in the first successful syntheses of substituted cyclobutadienes.[1][10]
-
Strategy 2: Metal Complexation: Coordinating the π-system to a transition metal, as seen with (η⁴-cyclobutadiene)iron tricarbonyl, is a highly effective method.[12] The metal fragment alters the electron distribution and orbital symmetry, removing the antiaromatic character and creating a stable complex from which the ligand can often be liberated when needed.[9][13]
-
Strategy 3: Aromatic Fusion: Fusing the antiaromatic core to stable aromatic rings, like benzene or naphthalene, can delocalize the electronic destabilization.[6] This approach has been used to create isolable pentalene (B1231599) and naphthylene derivatives.[6]
Troubleshooting Guide: Characterization
Q5: How do I definitively characterize my compound as antiaromatic using experimental data?
A5: The characterization of antiaromatic compounds relies on a combination of spectroscopic and structural data, often supported by theoretical calculations. Unlike aromatic compounds, which show a diamagnetic ring current, antiaromatic compounds exhibit a characteristic paramagnetic ring current .[2]
Experimental & Computational Characterization Workflow
Caption: Integrated workflow for the characterization of antiaromatic systems.
Key Characterization Signatures
| Technique | Aromatic Signature | Antiaromatic Signature |
| ¹H NMR | Diamagnetic Ring Current: Protons outside the ring are deshielded (shifted downfield); protons inside are shielded (shifted upfield). | Paramagnetic Ring Current: Protons outside the ring are shielded (shifted upfield); protons inside are deshielded (shifted downfield).[2][10] |
| X-ray Crystallography | Planar structure with relatively uniform bond lengths between atoms in the ring. | Planar structure (if not distorted) with pronounced bond-length alternation (distinct single and double bonds).[10][14] |
| NICS Calculation | Large negative value (e.g., -7 to -30 ppm). | Large positive value (e.g., > +7 ppm).[2][6] |
| Thermodynamic Stability | More stable than acyclic analogue (negative resonance energy). | Less stable than acyclic analogue (positive resonance energy).[1][3] |
References
- 1. Recent advances in antiaromatic metallacycles - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03517H [pubs.rsc.org]
- 2. Antiaromaticity - Wikipedia [en.wikipedia.org]
- 3. Isolation and Reactivity of an Antiaromatic s‐Block Metal Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Computational Chemistry Highlights: Antiaromatic compounds stabilized by benzenoid fusion [compchemhighlights.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pnas.org [pnas.org]
- 11. Item - Synthesis and characterization of Craig-type antiaromatic species with [4n + 2] Ï electrons - Loughborough University - Figshare [repository.lboro.ac.uk]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. Stable Antiaromatic [16]Triphyrin(2.1.1) with Core Modification: Synthesis Using a 16π Electrocyclic Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Scholl Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of Scholl reactions. The content is tailored for researchers, scientists, and drug development professionals to facilitate the successful synthesis of polycyclic aromatic hydrocarbons and other coupled aromatic systems.
Frequently Asked questions (FAQs)
Q1: What is the Scholl reaction and what are its common applications?
The Scholl reaction is an acid-catalyzed oxidative condensation of aromatic compounds that results in the formation of a new C-C covalent bond between two aryl groups.[1][2] It is a powerful tool for the synthesis of polycyclic aromatic hydrocarbons (PAHs), nanographenes, and other complex π-conjugated frameworks.[1][3] This reaction is widely utilized in materials science and organic synthesis.
Q2: What are the key reagents in a Scholl reaction?
The Scholl reaction typically requires a Lewis acid and/or a protic acid, along with an oxidant.[2][4] Common Lewis acids include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and boron trifluoride etherate (BF₃·Et₂O).[1][4] Oxidants frequently used are FeCl₃ (which can act as both a Lewis acid and an oxidant), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and phenyliodine bis(trifluoroacetate) (PIFA).[1][5]
Q3: What are the proposed mechanisms for the Scholl reaction?
The exact mechanism of the Scholl reaction is not always clear and can be substrate-dependent; however, two primary mechanisms are often considered:[1][4]
-
Arenium ion mechanism: In this pathway, one aromatic ring is protonated by a Brønsted acid or coordinates with a Lewis acid to form an arenium ion (a sigma complex). This electrophilic intermediate then attacks a second aromatic ring, followed by elimination of two hydrogen atoms to afford the coupled product.[4][6] This mechanism is more likely for reactions requiring elevated temperatures.[4]
-
Radical cation mechanism: This mechanism involves the one-electron oxidation of an aromatic ring to form a radical cation. This radical cation then attacks a neutral aromatic ring, leading to a new radical cation intermediate that subsequently loses two protons and an electron to yield the final product.[4][6] Reactions that proceed at room temperature with known one-electron oxidizing agents are thought to favor this pathway.[4]
Q4: What are the most common challenges encountered in Scholl reactions?
Common challenges include low yields, the formation of side products through oligomerization or polymerization, unwanted halogenation, and skeletal rearrangements.[4][7][8] The harsh reaction conditions, such as high temperatures and strong acids, can also be incompatible with sensitive functional groups.[7]
Troubleshooting Guides
Issue 1: Low or No Product Yield
A low yield of the desired product is a frequent issue in Scholl reactions. The following guide provides a systematic approach to troubleshoot and optimize your reaction.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low yields in Scholl reactions.
Possible Cause & Suggested Solution
| Possible Cause | Suggested Solution | Rationale |
| Inactive Lewis Acid/Oxidant | Use freshly opened or purified Lewis acids and oxidants. Ensure Lewis acids like AlCl₃ and FeCl₃ are anhydrous. | Lewis acids are often hygroscopic and lose activity upon exposure to moisture. Oxidants can degrade over time. |
| Inappropriate Reaction Temperature | Systematically vary the reaction temperature. Some reactions require high temperatures to overcome activation barriers, while others proceed at room temperature.[4] | The reaction mechanism can be temperature-dependent.[4] Excessive heat can also lead to decomposition.[9] |
| Incorrect Solvent | Screen a variety of anhydrous solvents. Dichloromethane (B109758) (DCM) is common, but other solvents like nitroalkanes (e.g., nitromethane) can be effective.[1][4] | The solvent can influence the solubility of reactants and the stability of reaction intermediates.[9] |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. | Incomplete reactions are a common cause of low yields.[10] Conversely, prolonged reaction times can lead to product degradation. |
| Substrate Reactivity | Electron-rich aromatic substrates are generally more reactive. Consider modifying the substrate with electron-donating groups if feasible. | The Scholl reaction is an electrophilic aromatic substitution-type reaction, and its rate is influenced by the electronic properties of the substrate.[1] |
Table 1: Comparison of Common Oxidant/Lewis Acid Systems and Typical Conditions
| Reagent System | Typical Solvent | Typical Temperature | Strengths | Potential Drawbacks |
| FeCl₃ | Dichloromethane (DCM), Nitromethane | 25 - 85 °C | Readily available, acts as both Lewis acid and oxidant.[1] | Can lead to chlorination of the product.[11] |
| AlCl₃/CuCl₂ | Carbon disulfide, Dichlorobenzene | High temperatures (e.g., 140-180 °C) | Effective for challenging couplings. | Harsh conditions, potential for rearrangements.[1] |
| MoCl₅ | Dichloromethane (DCM) | 0 °C to room temp. | Efficient and can be used under milder conditions.[1][5] | Moisture sensitive. |
| PIFA / BF₃·Et₂O | Dichloromethane (DCM), Acetonitrile | Room temperature | Generally effective and avoids the use of metal halides.[4][5] | PIFA can be expensive. |
| DDQ / Triflic acid (CF₃SO₃H) | Dichloromethane (DCM) | 0 °C to room temp. | Powerful oxidizing system, often providing high yields.[1] | Triflic acid is highly corrosive. |
Issue 2: Formation of Side Products (Oligomerization, Halogenation)
The formation of undesired side products can significantly reduce the yield and complicate purification.
Logical Flow for Diagnosing Side Product Formation
Caption: A decision-making diagram for addressing common side products in Scholl reactions.
Possible Side Product & Suggested Solution
| Side Product | Suggested Solution | Rationale |
| Oligomers/Polymers | Introduce bulky "blocking" groups (e.g., tert-butyl) at positions that could undergo intermolecular coupling.[4][5][7] Alternatively, run the reaction at a lower concentration to favor intramolecular cyclization. | Blocking groups sterically hinder intermolecular reactions.[5][7] Lower concentrations reduce the probability of intermolecular encounters. |
| Halogenated Byproducts | When using chlorinated Lewis acids like FeCl₃, the addition of a silver salt (e.g., AgOTf) can help prevent chlorination.[11] Alternatively, switch to a non-halogenated oxidant system like PIFA or DDQ with a Brønsted acid.[1][5] | Silver salts can precipitate chloride ions, removing them from the reaction mixture. Non-halide reagents eliminate the source of halogenation. |
| Rearranged Products | Use milder reaction conditions (lower temperature, shorter reaction time).[7] Experiment with different Lewis acids, as some may be less prone to inducing rearrangements. | Harsh conditions and strong Lewis acids can promote carbocationic rearrangements.[7] |
Detailed Experimental Protocols
Protocol 1: General Procedure for FeCl₃-Mediated Scholl Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Ensure all glassware is oven- or flame-dried. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Setup: Dissolve the aromatic substrate (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane, 0.01-0.1 M).
-
Reagent Addition: To the stirred solution, add anhydrous iron(III) chloride (FeCl₃, typically 2-10 eq.) portion-wise at the desired temperature (e.g., 0 °C to reflux). The addition should be done carefully as the reaction can be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding a reducing agent solution (e.g., aqueous sodium thiosulfate) or methanol.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent in vacuo. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Scholl Reaction using DDQ and Trifluoromethanesulfonic Acid
This protocol is adapted from a literature procedure for the synthesis of rubicene.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substrate (e.g., 9,10-diphenylanthracene, 1.0 eq.) and DDQ (3.0 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add trifluoromethanesulfonic acid (TfOH) to the stirred mixture.
-
Reaction: Stir the reaction at 0 °C for the optimized time (e.g., 1 hour), monitoring by TLC.
-
Quenching: Carefully quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Filtration and Extraction: Filter the mixture through a pad of celite and wash the residue with dichloromethane. Separate the organic layer, wash it again with saturated NaHCO₃ solution, and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by column chromatography.
References
- 1. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05910F [pubs.rsc.org]
- 2. synarchive.com [synarchive.com]
- 3. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Scholl reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Electronic Control of the Scholl Reaction: Selective Synthesis of Spiro vs Helical Nanographenes - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of Heptalene during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with heptalene, a notably unstable antiaromatic hydrocarbon. The information provided is designed to help prevent decomposition during purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so unstable?
This compound is a polycyclic hydrocarbon composed of two fused seven-membered rings. Its instability stems from its electronic structure; it is a non-planar molecule with 12 π-electrons, which makes it antiaromatic according to Hückel's rule (4n π electrons).[1][2] Antiaromatic compounds are inherently unstable and highly reactive. To avoid this instability, this compound readily undergoes reactions that disrupt its antiaromatic system, such as dimerization or reaction with atmospheric oxygen.
Q2: What are the main causes of this compound decomposition during purification?
The primary factors leading to the decomposition of this compound during purification are:
-
Exposure to Oxygen: this compound is highly air-sensitive and will rapidly decompose upon contact with oxygen.
-
Exposure to Light: Photochemical reactions can promote decomposition.
-
Elevated Temperatures: Thermal instability can lead to degradation.
-
Acidic Conditions: The presence of acid can catalyze decomposition pathways. Standard silica (B1680970) gel, for instance, has an acidic surface that can be detrimental.
-
Active Stationary Phases: The surface of common chromatography media, like silica gel or alumina (B75360), can have active sites that promote decomposition.
Q3: What general precautions should be taken when handling this compound?
All manipulations involving this compound should be carried out under strictly anaerobic and anhydrous conditions. This necessitates the use of specialized equipment for handling air-sensitive compounds, such as a Schlenk line or a glovebox.[3][4] All solvents and reagents must be rigorously degassed and dried prior to use. Additionally, protection from light by wrapping glassware in aluminum foil is crucial. Whenever possible, operations should be performed at low temperatures.
Troubleshooting Guide: Column Chromatography of this compound
This guide addresses common issues encountered during the purification of this compound by column chromatography.
| Problem | Possible Cause | Recommended Solution |
| Streaking or tailing of the this compound band on the column. | Decomposition of this compound on the stationary phase. | 1. Deactivate the stationary phase: Treat silica gel or alumina with a base (e.g., triethylamine) or use a commercially available deactivated stationary phase. 2. Lower the temperature: Run the column at a reduced temperature (e.g., in a cold room or with a cooling jacket). 3. Change the stationary phase: Consider using a less acidic stationary phase like Florisil®. |
| No this compound is recovered from the column. | Complete decomposition on the column. | 1. Ensure rigorous exclusion of air: Check all connections on your chromatography setup for leaks. Purge the column thoroughly with an inert gas. 2. Use freshly degassed solvents: Solvents can reabsorb air over time. 3. Perform a rapid filtration: If the impurities are significantly different in polarity, a quick filtration through a short plug of deactivated silica or alumina under inert atmosphere may be sufficient, minimizing contact time. |
| The purified this compound appears discolored or shows impurities by NMR. | Co-elution with decomposition products or incomplete separation. | 1. Optimize the mobile phase: Use a less polar solvent system to increase the separation between this compound and more polar impurities. 2. Reduce the column loading: Overloading the column can lead to poor separation. 3. Work quickly and at low temperature: Minimize the time the this compound spends on the column to reduce the opportunity for decomposition. |
| This compound decomposes during solvent removal after chromatography. | Exposure to air or heat during rotary evaporation. | 1. Use a Schlenk line for solvent removal: Remove the solvent under high vacuum at low temperature. 2. Avoid rotary evaporators open to the atmosphere: If a rotary evaporator must be used, ensure it is properly sealed and backfilled with an inert gas before exposing the sample to atmospheric pressure. |
Experimental Protocols
Protocol 1: Preparation of Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the desired non-polar solvent (e.g., hexane).
-
Addition of Deactivating Agent: Add a small amount of triethylamine (B128534) (typically 1-2% v/v of the solvent) to the slurry.
-
Equilibration: Stir the slurry for 1-2 hours under an inert atmosphere.
-
Packing: Pack the column with the deactivated silica gel slurry as you would normally, ensuring no air bubbles are trapped.
-
Washing: Wash the packed column with several column volumes of the mobile phase to remove excess triethylamine before loading the sample.
Protocol 2: Low-Temperature Column Chromatography of this compound under Inert Atmosphere
-
Apparatus Setup: Assemble the chromatography column and solvent reservoir connected to a Schlenk line. A column with a cooling jacket is recommended.
-
Degassing: Thoroughly degas all solvents to be used by freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon) for at least 30 minutes.
-
Column Packing: Pack the column with deactivated silica gel (prepared as in Protocol 1) under a positive pressure of inert gas. Ensure the column is never allowed to run dry.
-
Equilibration: Equilibrate the column with the chosen mobile phase (e.g., a mixture of hexanes and a minimal amount of a slightly more polar solvent like dichloromethane) at the desired low temperature (e.g., -20 °C to 0 °C).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column using a cannula or a gas-tight syringe.
-
Elution and Fraction Collection: Elute the this compound with the degassed mobile phase, collecting fractions in Schlenk flasks under a positive pressure of inert gas.
-
Analysis: Analyze the fractions by thin-layer chromatography (TLC) under an inert atmosphere (if possible) or by carefully taking small aliquots for analysis.
-
Solvent Removal: Combine the pure fractions and remove the solvent under high vacuum at low temperature.
-
Storage: Store the purified this compound under an inert atmosphere at low temperature (e.g., in a freezer at -20 °C or below) and protected from light.
Visualizations
Logical Workflow for this compound Purification
Caption: Workflow for the purification of this compound under inert atmosphere.
Troubleshooting Decomposition During Chromatography
Caption: Troubleshooting logic for this compound decomposition during purification.
References
troubleshooting low conversion rates in Heptalene reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in Heptalene reactions. The primary focus is on the synthesis of this compound derivatives via the thermal cycloaddition of azulenes with acetylenic esters, a common synthetic route.
Troubleshooting Guide: Low Conversion Rates
Low yields in this compound synthesis can be frustrating. This guide provides a structured approach to identifying and resolving common issues.
Q1: My this compound synthesis reaction has a very low yield. What are the first things I should check?
A1: When troubleshooting a low-yield reaction, it's best to start with the most fundamental parameters before moving to more complex variables. Here's a checklist of initial steps:
-
Purity of Starting Materials: Ensure the azulene (B44059) derivative and the acetylenic ester (e.g., dimethyl acetylenedicarboxylate (B1228247) - DMAD) are of high purity. Impurities can inhibit the reaction or lead to unwanted side products. Consider purification of starting materials if their purity is uncertain.
-
Anhydrous Reaction Conditions: Many organic reactions are sensitive to moisture. Ensure all glassware is oven-dried or flame-dried before use and that solvents are anhydrous. The presence of water can lead to hydrolysis of starting materials or intermediates.
-
Stoichiometry of Reactants: Double-check the molar ratios of your reactants. While a 1:1 ratio is often a good starting point for cycloadditions, sometimes an excess of one reactant can drive the reaction to completion.
-
Reaction Temperature: this compound synthesis via thermal cycloaddition often requires high temperatures.[1] Verify that your reaction is reaching and maintaining the target temperature. Inconsistent heating can lead to incomplete reactions.
Q2: I've confirmed my starting materials and conditions are appropriate, but the yield is still low. What are the next steps?
A2: If the basics are covered, the next step is to investigate the reaction parameters more closely. This often involves a systematic optimization of conditions.
-
Solvent Effects: The polarity of the solvent can significantly influence the rate and outcome of cycloaddition reactions.[2][3] While nonpolar, high-boiling solvents like toluene (B28343) or xylene are common, it's worth exploring other options. A change in solvent can alter the solubility of reactants and stabilize or destabilize the transition state.
-
Reaction Time and Temperature: There is a delicate balance between reaction completion and product decomposition, especially at high temperatures.[4] It's possible the reaction is not being run long enough for completion, or conversely, that the product is degrading over time. Consider running a time-course study to find the optimal reaction time. Similarly, systematically varying the temperature can help identify the sweet spot for product formation.
-
Kinetic vs. Thermodynamic Control: In some cycloaddition reactions, a lower temperature might favor the formation of a kinetic product, while a higher temperature favors the more stable thermodynamic product.[5][6] Depending on the desired this compound isomer, adjusting the temperature might be necessary to favor one pathway over the other.
Q3: Could side reactions be consuming my starting materials or product?
A3: Yes, side reactions are a common cause of low yields, particularly in high-temperature reactions.
-
Polymerization: Acetylenic esters like DMAD can be prone to polymerization at high temperatures, reducing the amount available for the desired cycloaddition.
-
Retro-Diels-Alder Reaction: The Diels-Alder reaction and related cycloadditions can be reversible at high temperatures.[7] This means your product could be reverting to the starting materials. If you suspect this is happening, consider if a lower reaction temperature for a longer duration might be effective.
-
Rearrangements: Azulenes themselves can undergo thermal rearrangement to naphthalenes at very high temperatures, which would consume your starting material.[2][8][9]
Frequently Asked Questions (FAQs)
Q: What is a typical starting point for optimizing the temperature in a thermal cycloaddition for this compound synthesis?
A: Many reported syntheses of this compound derivatives via thermal cycloaddition utilize high temperatures, often in the range of 160-200°C.[1] A good starting point for optimization would be to screen temperatures in 10-20°C increments within this range.
Q: How does the choice of solvent affect the reaction?
A: The solvent can influence the reaction rate and selectivity.[10] Polar solvents may accelerate reactions that proceed through a polar transition state.[3] For thermal cycloadditions, high-boiling point aprotic solvents are often chosen to achieve the necessary reaction temperatures. It is recommended to start with a common solvent like toluene and then explore others if yields are low.
Q: Are there any catalysts that can improve the yield of this compound synthesis?
A: While thermal cycloaddition is common, Lewis acids are known to catalyze some Diels-Alder reactions by lowering the energy of the dienophile's LUMO.[4] However, for the specific case of this compound synthesis from azulenes, the literature does not extensively report on catalytic systems. Experimenting with mild Lewis acids could be a potential area for investigation if thermal methods are unsuccessful.
Q: How can I effectively purify my this compound derivative from unreacted starting materials?
A: Purification can often be challenging. Column chromatography is a standard method for separating the product from unreacted azulene and DMAD.[11] The choice of solvent system for chromatography will depend on the specific polarity of your this compound derivative. Other potential purification methods include crystallization or recrystallization if the product is a solid.[12]
Data Presentation
The following table summarizes the potential impact of various reaction parameters on the conversion rate in this compound synthesis, based on general principles of cycloaddition reactions.
| Parameter | Potential Issue if Suboptimal | Recommended Action | Expected Outcome on Conversion Rate |
| Reaction Temperature | Too low: Incomplete reaction. Too high: Product decomposition, side reactions.[4] | Optimize in 10-20°C increments. | Increase |
| Reaction Time | Too short: Incomplete reaction. Too long: Product decomposition. | Run a time-course study to find the optimum. | Increase |
| Solvent Polarity | Mismatch with transition state polarity.[3][10] | Screen a range of aprotic solvents with varying polarity. | Increase |
| Reactant Concentration | Too low: Slow reaction rate. Too high: Increased side reactions (e.g., polymerization). | Start with a moderate concentration and adjust as needed. | Increase |
| Purity of Reactants | Impurities inhibiting the reaction. | Purify starting materials (e.g., recrystallization, distillation). | Increase |
| Anhydrous Conditions | Presence of water causing hydrolysis. | Use dried glassware and anhydrous solvents. | Increase |
Experimental Protocols
General Protocol for Thermal Cycloaddition of an Azulene Derivative with Dimethyl Acetylenedicarboxylate (DMAD)
This protocol is a generalized procedure based on common practices for similar cycloaddition reactions and should be adapted and optimized for specific substrates.
-
Preparation of the Reaction Vessel:
-
A flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is used.
-
The system is maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
-
Addition of Reactants and Solvent:
-
The azulene derivative (1.0 equivalent) is dissolved in a suitable anhydrous, high-boiling solvent (e.g., toluene, xylene).
-
Dimethyl acetylenedicarboxylate (DMAD) (1.0 - 1.5 equivalents) is added to the solution.
-
-
Reaction Execution:
-
The reaction mixture is heated to the desired temperature (e.g., 160-200°C) with vigorous stirring.
-
The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete (or has reached a plateau), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica (B1680970) gel, using an appropriate eluent system to separate the desired this compound derivative from unreacted starting materials and byproducts.
-
Mandatory Visualization
Below are diagrams illustrating key concepts in troubleshooting this compound reactions.
Caption: Troubleshooting workflow for low conversion rates in this compound reactions.
Caption: Key parameters influencing this compound synthesis and potential outcomes.
References
- 1. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Rearrangement of Azulenes to Naphthalenes: A Deeper Insight into the Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Report: Intramolecular Cycloaddition Reactions of Electron-Rich Alkynes: New Methods for the Synthesis of Optically Active Building Blocks for Organic Synthesis (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. The thermal rearrangements of azulenes to naphthalenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Report: Intramolecular Cycloaddition Reactions of Electron-Rich Alkynes: New Methods for the Synthesis of Optically Active Building Blocks for Organic Synthesis (60th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Heptalene Synthesis Technical Support Center: Troubleshooting Unwanted Side Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help identify and minimize common side reactions encountered during the synthesis of heptalene. This compound, a non-benzenoid aromatic hydrocarbon, is a valuable scaffold in medicinal chemistry and materials science, but its synthesis can be challenging due to its inherent reactivity and propensity for isomerization and polymerization. This guide offers practical advice and detailed experimental protocols to improve reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound synthesis, categorized by the synthetic route.
Route 1: Dehydrogenation of Bicyclo[5.5.0]dodecane
This classical approach involves the dehydrogenation of the saturated bicyclic precursor.
Problem: Low Yield of this compound and Formation of Multiple Byproducts
| Potential Cause | Troubleshooting/Minimization Strategy | Expected Outcome |
| Incomplete Dehydrogenation | - Increase reaction temperature gradually. - Extend reaction time. - Use a more active catalyst (e.g., higher loading of Pt/C or Pd/C). - Ensure efficient removal of hydrogen gas to drive the equilibrium. | Increased conversion of the starting material to the desired product. |
| Isomerization to Naphthalene (B1677914) | - Lower the reaction temperature to the minimum required for dehydrogenation. - Use a less acidic support for the catalyst (e.g., graphitized carbon). - Naphthalene is a common, thermodynamically more stable byproduct of high-temperature rearrangements.[1] | Reduced formation of naphthalene, improving the purity of the crude this compound. |
| Catalyst Poisoning | - Use highly purified starting materials and solvents. - Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst. | Maintained catalyst activity throughout the reaction, leading to higher and more consistent yields. |
| Oligomerization/Polymerization | - Use a lower concentration of the starting material. - Perform the reaction in a solvent that poorly solubilizes the polymeric byproducts, allowing for easier removal. | Minimized formation of high molecular weight, insoluble materials. |
Route 2: From 1,6-Methano[2]annulene (Vogel's Synthesis)
This route often involves photolysis or pyrolysis of the bridged annulene precursor.
Problem: Significant Formation of Naphthalene
| Potential Cause | Troubleshooting/Minimization Strategy | Expected Outcome |
| Photochemical Rearrangement | - Optimize the wavelength of UV irradiation. Shorter wavelengths may favor the formation of naphthalene.[2] - Perform the photolysis at low temperatures to minimize secondary thermal reactions. - Use a photosensitizer to selectively populate the desired excited state of the starting material. | Increased selectivity for this compound over the thermodynamically more stable naphthalene. |
| Thermal Rearrangement | - If using pyrolysis, carefully control the temperature and contact time in the hot zone. Flash vacuum pyrolysis (FVP) is often preferred to minimize bimolecular reactions.[1] - Use a lower pyrolysis temperature and accept a lower conversion rate to improve selectivity. | Reduced isomerization to naphthalene. |
Problem: Low Conversion of Starting Material
| Potential Cause | Troubleshooting/Minimization Strategy | Expected Outcome |
| Insufficient Irradiation Time/Power | - Increase the duration of photolysis. - Use a higher-intensity UV lamp. | Higher conversion of 1,6-methano[3]annulene. |
| Low Pyrolysis Temperature | - Gradually increase the pyrolysis temperature while monitoring the product distribution to find an optimal balance between conversion and selectivity. | Improved conversion of the starting material. |
Route 3: From Heptalenium Ion (Dauben-Yates-Chapman Approach)
This method involves the deprotonation of a heptalenium salt.
Problem: Rapid Polymerization of the Product
| Potential Cause | Troubleshooting/Minimization Strategy | Expected Outcome |
| Presence of Oxygen | - Conduct the reaction and work-up under strictly anaerobic conditions (e.g., using Schlenk techniques or in a glovebox). - Use degassed solvents. - this compound is known to be sensitive to oxygen, which can initiate polymerization.[4] | Prevention of oxidative polymerization, leading to a cleaner product that is easier to handle and purify. |
| Elevated Temperature | - Perform the deprotonation and subsequent handling of this compound at low temperatures (e.g., -78 °C to 0 °C). - this compound can undergo thermal polymerization.[4] | Minimized thermal polymerization, improving the isolated yield of monomeric this compound. |
| Acidic or Basic Impurities | - Use a non-nucleophilic base for the deprotonation. - Purify the heptalenium salt precursor carefully to remove any acidic impurities. | Reduced side reactions catalyzed by acid or base, leading to a cleaner reaction profile. |
Frequently Asked Questions (FAQs)
Q1: My crude this compound sample is a dark, oily substance that is difficult to purify. What are the likely impurities?
A1: The dark, oily nature of crude this compound is often due to the presence of oligomeric or polymeric byproducts.[4][5] Depending on the synthetic route, other significant impurities can include naphthalene (especially from high-temperature or photochemical methods)[2] and unreacted starting materials or intermediates.
Q2: What is the best method to purify this compound?
A2: Low-temperature column chromatography on deactivated silica (B1680970) gel or alumina (B75360) is the most common method for purifying this compound. It is crucial to use degassed solvents and perform the chromatography quickly to minimize decomposition on the stationary phase.[6] For small-scale purification, preparative thin-layer chromatography (TLC) can also be effective.
Q3: How can I confirm the presence of naphthalene as a side product in my reaction mixture?
A3: Naphthalene can be identified by its characteristic spectroscopic signatures. In the 1H NMR spectrum, naphthalene shows distinct aromatic signals.[7] Gas chromatography-mass spectrometry (GC-MS) is also a very effective technique for separating and identifying volatile byproducts like naphthalene, which will have a molecular ion peak at m/z = 128.[7]
Q4: I am observing a broad, featureless signal in the baseline of my 1H NMR spectrum. What could this be?
A4: A broad, featureless signal, often referred to as a "hump," is characteristic of polymeric material. This indicates that oligomerization or polymerization of this compound or reactive intermediates is a significant side reaction.
Q5: Can I store purified this compound?
A5: this compound is unstable and should be used immediately after purification.[8] If short-term storage is necessary, it should be kept as a dilute solution in a degassed solvent at low temperature (e.g., -78 °C) in the dark and under an inert atmosphere.
Experimental Protocols
Key Experiment: Purification of this compound by Low-Temperature Column Chromatography
This protocol provides a general guideline for the purification of this compound, which should be adapted based on the specific impurities present in the crude product.
Materials:
-
Crude this compound mixture
-
Deactivated silica gel (prepared by adding 10-15% w/w water to silica gel and equilibrating) or neutral alumina
-
Degassed hexanes or pentane (B18724) (or a mixture thereof)
-
Chromatography column with a fritted disc and stopcock
-
Collection flasks, pre-chilled
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Column Packing: The chromatography should be performed under an inert atmosphere. Pack the column with a slurry of the deactivated stationary phase in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the degassed eluent. Carefully load the solution onto the top of the column.
-
Elution: Elute the column with the degassed solvent, maintaining a slight positive pressure of inert gas. This compound is typically a colored compound, which can aid in tracking its movement down the column.
-
Fraction Collection: Collect fractions in pre-chilled flasks.
-
Analysis: Analyze the fractions by TLC or GC-MS to identify those containing pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at low temperature. The purified this compound should be used immediately.
Visualizations
Logical Workflow for Troubleshooting this compound Synthesis
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
Reaction Pathway: Formation of Naphthalene from 1,6-Methano[2]annulene
References
- 1. Thermal rearrangement of aromatic hydrocarbons - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20210189061A1 - Process to prepare a cyclic oligomer and a cyclic oligomer obtainable thereby and a process to polymerize it - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Deactivation in Reductive Amination of Ketones
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot catalyst deactivation issues encountered during the reductive amination of ketones.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation.
Issue: Gradual or Sudden Decrease in Reaction Conversion/Yield
Q1: My reductive amination reaction is showing a significant drop in conversion. What are the likely causes related to the catalyst?
A1: A decrease in conversion is a primary indicator of catalyst deactivation. The most common causes can be categorized as follows:
-
Catalyst Poisoning: This occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction.[1]
-
Fouling (Coking): Carbonaceous materials, often referred to as coke, can deposit on the catalyst surface and within its pores, physically blocking access to the active sites.[2]
-
Sintering: At elevated temperatures, the small metal particles of the catalyst can agglomerate into larger ones, leading to a decrease in the active surface area.[1]
-
Thermal Degradation: High reaction temperatures can cause irreversible changes to the catalyst's structure, including the collapse of the support material.[2]
To identify the specific cause, a systematic investigation is necessary. The following workflow can guide your troubleshooting process.
// Nodes start [label="Low Conversion Observed", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reactants [label="1. Verify Reactant & Solvent Purity\n(GC, NMR, Water Content)", fillcolor="#F1F3F4", fontcolor="#202124"]; impurity_found [label="Impurity Detected?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; purify_reactants [label="Action: Purify Reactants/Solvent\n(Distillation, Filtration, Drying)", fillcolor="#34A853", fontcolor="#FFFFFF"]; no_impurity [label="No Impurity"]; analyze_catalyst [label="2. Characterize Spent Catalyst\n(TEM, TGA, Chemisorption, XPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; sintering_observed [label="Sintering Observed?\n(Increased Particle Size)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_temp [label="Action: Optimize Reaction Temperature\n(Lower Temperature if Possible)", fillcolor="#34A853", fontcolor="#FFFFFF"]; no_sintering [label="No Sintering"]; coking_observed [label="Coking/Fouling Observed?\n(Carbon Deposit by TGA/TPO)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; regenerate_catalyst [label="Action: Regenerate Catalyst\n(e.g., Controlled Oxidation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; no_coking [label="No Coking"]; poisoning_suspected [label="Poisoning Suspected\n(e.g., Sulfur, Halides by XPS/EDX)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_point [label="Resolution", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_reactants; check_reactants -> impurity_found; impurity_found -> purify_reactants [label="Yes"]; impurity_found -> analyze_catalyst [label="No"]; purify_reactants -> end_point; analyze_catalyst -> sintering_observed; sintering_observed -> optimize_temp [label="Yes"]; sintering_observed -> coking_observed [label="No"]; optimize_temp -> end_point; coking_observed -> regenerate_catalyst [label="Yes"]; coking_observed -> poisoning_suspected [label="No"]; regenerate_catalyst -> end_point; poisoning_suspected -> purify_reactants; }
Frequently Asked Questions (FAQs)
Q2: What are common catalyst poisons in reductive amination of ketones?
A2: Catalyst poisons are substances that chemically deactivate the catalyst's active sites.[1] In the context of reductive amination, common poisons include:
-
Sulfur compounds: Often present in starting materials or solvents, sulfur can strongly and sometimes irreversibly bind to metal catalysts like platinum and palladium.[2]
-
Halogenated compounds: Impurities containing chlorine, bromine, or iodine can poison the catalyst.
-
Strongly coordinating species: The amine substrate, imine intermediate, or amine product itself can sometimes act as a poison by strongly binding to the catalyst surface and inhibiting further reaction.[3]
-
Heavy metals: Traces of other metals in the reactants can deposit on the catalyst surface and block active sites.
Q3: How can I tell if my catalyst has sintered?
A3: Sintering is the agglomeration of catalyst particles at high temperatures, which reduces the active surface area.[1] Signs of sintering include:
-
A gradual, irreversible decline in catalyst activity over multiple runs, especially when the reaction is conducted at elevated temperatures.
-
Characterization of the used catalyst using Transmission Electron Microscopy (TEM) will show an increase in the average particle size of the metal nanoparticles compared to the fresh catalyst.
-
A decrease in the active metal surface area as measured by techniques like chemisorption.
Q4: Is it possible to regenerate a deactivated catalyst?
A4: Yes, in many cases, catalyst regeneration is possible, particularly for deactivation caused by fouling (coking). The appropriate regeneration method depends on the nature of the deactivation. For coke removal, a common method is controlled oxidation, where the coked catalyst is heated in a stream of air or a diluted oxygen mixture to burn off the carbon deposits.[4] For some types of poisoning, chemical washing or treatment with specific reagents may be effective. However, deactivation by sintering is generally irreversible.[1]
Data Presentation
The following tables provide a summary of quantitative data related to catalyst deactivation.
Table 1: Effect of Sulfur (SO₂) Poisoning on Pt/C Catalyst Activity in Oxygen Reduction Reaction (as an illustrative example)
| Catalyst | Initial Kinetic Current Density (mA/cm²) | Kinetic Current Density after SO₂ Poisoning (mA/cm²) | Activity Decay (%) |
| Pt/C | 1.24 | 0.40 | 67.8 |
| Pt/C-10TiO₂ | 1.35 | 0.89 | 34.4 |
| Pt/C-20TiO₂ | 1.50 | 0.97 | 35.1 |
Data adapted from an example of SO₂ poisoning on a Pt/C catalyst, illustrating the significant impact of poisons on catalyst activity and how modifications can improve tolerance.[5]
Table 2: Influence of Pt Loading on Catalyst Activity (Example from NH₃-SCR)
| Catalyst | Pt Loading (wt.%) | NOx Conversion at 250°C (%) |
| Cu-SSZ-13 | 0 | ~98 |
| 0.01Pt/Cu-SSZ-13 | 0.01 | ~95 |
| 0.05Pt/Cu-SSZ-13 | 0.05 | ~88 |
| 0.1Pt/Cu-SSZ-13 | 0.1 | ~80 |
This table illustrates that even small amounts of a second metal (in this case, a poison for this specific reaction) can significantly impact catalyst performance.[6]
Experimental Protocols
Protocol 1: Diagnosing Catalyst Deactivation - A Systematic Approach
Objective: To determine the primary cause of decreased catalyst performance.
Methodology:
-
Reaction Condition Verification:
-
Ensure all reaction parameters (temperature, pressure, stirring, reaction time) are consistent with previous successful runs.
-
Confirm the purity of the ketone, amine, solvent, and hydrogen gas. Analyze for potential poisons like sulfur or water content.
-
-
Control Experiment:
-
Run the reaction with a fresh batch of catalyst under identical conditions. If the reaction proceeds with high conversion, it strongly suggests the original catalyst is deactivated.
-
-
Catalyst Characterization:
-
Visual Inspection: Note any changes in the catalyst's appearance (e.g., color change, clumping).
-
Thermogravimetric Analysis (TGA): Heat the spent catalyst under an inert atmosphere to determine the amount of volatile and non-volatile deposits (coke).
-
Temperature Programmed Oxidation (TPO): Heat the catalyst in a controlled flow of an oxidizing gas (e.g., 5% O₂ in He) and monitor the evolution of CO₂. This provides information on the nature and quantity of carbonaceous deposits.[7]
-
Transmission Electron Microscopy (TEM): Image the fresh and spent catalyst to compare the metal particle size distribution. A significant increase in particle size indicates sintering.
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the surface elemental composition of the catalyst to identify potential poisons.
-
Protocol 2: Regeneration of a Coked Pt/C Catalyst
Objective: To remove carbonaceous deposits from a deactivated Pt/C catalyst.
Methodology:
-
Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture and wash it thoroughly with a suitable solvent (e.g., the reaction solvent followed by a more volatile solvent like ethanol) to remove any adsorbed reactants and products. Dry the catalyst under vacuum.
-
Controlled Oxidation:
-
Place the dried, coked catalyst in a tube furnace.
-
Establish a flow of an inert gas (e.g., nitrogen or argon).
-
Slowly heat the furnace to a temperature between 200°C and 400°C. The optimal temperature should be high enough to combust the coke but low enough to avoid sintering the platinum particles.
-
Once the desired temperature is reached, gradually introduce a controlled amount of an oxidizing gas (e.g., a mixture of 5% oxygen in nitrogen) into the inert gas stream.
-
Monitor the temperature of the catalyst bed. The oxidation of coke is exothermic, and a rapid temperature increase should be avoided to prevent sintering.
-
Continue the oxidation until the evolution of CO₂ (which can be monitored with an off-gas analyzer) ceases.
-
Switch back to an inert gas flow and allow the catalyst to cool to room temperature.
-
-
Reduction (optional but recommended):
-
Before reuse, it is often beneficial to reduce the catalyst.
-
With the catalyst still in the furnace under an inert atmosphere, switch the gas flow to a reducing atmosphere (e.g., 5% hydrogen in nitrogen).
-
Heat the catalyst to a moderate temperature (e.g., 150-250°C) for 1-2 hours to ensure the platinum is in its active metallic state.
-
Cool the catalyst to room temperature under an inert atmosphere before handling.
-
Visualizations
// Nodes Deactivation [label="Catalyst Deactivation", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Poisoning [label="Poisoning\n(Chemical)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fouling [label="Fouling/Coking\n(Mechanical)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sintering [label="Sintering\n(Thermal)", fillcolor="#F1F3F4", fontcolor="#202124"]; Poisoning_desc [label="Description: Strong chemisorption of impurities\n(e.g., S, Cl) on active sites.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Fouling_desc [label="Description: Physical deposition of carbonaceous\nmaterial (coke) on the surface and in pores.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Sintering_desc [label="Description: Agglomeration of metal particles at\nhigh temperatures, reducing active surface area.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Deactivation -> Poisoning; Deactivation -> Fouling; Deactivation -> Sintering; Poisoning -> Poisoning_desc [style=dashed]; Fouling -> Fouling_desc [style=dashed]; Sintering -> Sintering_desc [style=dashed]; }
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Pt/C-TiO2 as Oxygen Reduction Electrocatalysts against Sulfur Poisoning [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Reactive Heptalene Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactive heptalene intermediates. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound intermediate is highly unstable and decomposes rapidly upon synthesis. What are the primary reasons for this instability?
A1: The inherent instability of the parent this compound molecule stems from its electronic and structural properties. As a 12-π-electron system, it is antiaromatic according to Hückel's rule (4n π electrons, where n=3), which leads to significant destabilization. Furthermore, to avoid this antiaromatic character, the molecule adopts a non-planar, twisted conformation. This non-planarity, however, does not completely alleviate the electronic strain, making the molecule highly reactive and prone to decomposition.[1][2]
Q2: What are the general strategies to stabilize reactive this compound intermediates?
A2: There are three primary strategies to enhance the stability of this compound intermediates:
-
Steric Protection: Introducing bulky substituents around the this compound core can kinetically hinder the approach of other reagents, thereby preventing decomposition pathways.
-
π-System Extension: Fusing aromatic rings, such as benzene (B151609) or thiophene (B33073), to the this compound framework can delocalize the π-electrons over a larger system. This extended conjugation provides thermodynamic stabilization.
-
Heteroatom Incorporation: Replacing carbon atoms within the this compound skeleton with heteroatoms like nitrogen (to form azaheptalenes) can significantly alter the electronic properties of the molecule, leading to increased stability.
Q3: How does fusing aromatic rings, like thiophene, contribute to the stabilization of this compound?
A3: Fusing thiophene rings to the this compound core creates a more extensive π-conjugated system. This extended delocalization helps to mitigate the antiaromatic character of the this compound nucleus. The presence of the sulfur atom in the thiophene ring also influences the electronic structure, contributing to the overall stabilization of the molecule. This strategy has been successfully employed to synthesize stable thiophene-fused this compound derivatives.
Q4: I am considering synthesizing an azathis compound derivative. What advantages does nitrogen incorporation offer?
A4: Incorporating a nitrogen atom into the this compound framework to form an azathis compound offers several advantages for stabilization. The nitrogen atom, being more electronegative than carbon, modulates the electron density distribution within the ring system. This can lead to a more stable electronic configuration. Additionally, the nitrogen atom can serve as a synthetic handle for further functionalization. Pentabenzo-azathis compound derivatives have been synthesized and shown to form stable radical cations upon one-electron oxidation.
Troubleshooting Guides
Problem 1: Low yield and significant decomposition during the synthesis of a thiophene-fused this compound derivative via cycloaddition.
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature: | The cycloaddition-reverse electron demand Diels-Alder reaction often requires elevated temperatures, which can also promote decomposition of the sensitive this compound product. Optimize the reaction temperature by systematically lowering it in small increments to find a balance between reaction rate and product stability. |
| Atmospheric Oxygen: | This compound intermediates can be sensitive to oxidation. Ensure all solvents are thoroughly degassed and the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen). |
| Sub-optimal Reactant Stoichiometry: | Incorrect ratios of the azulenothiophene precursor and the dienophile (e.g., dimethyl acetylenedicarboxylate (B1228247) - DMAD) can lead to side reactions and lower yields. Perform small-scale reactions to screen different stoichiometric ratios. |
| Prolonged Reaction Time: | Even at optimal temperatures, extended reaction times can lead to product degradation. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and quench the reaction as soon as the starting material is consumed. |
Problem 2: The isolated this compound derivative is unstable in solution and during purification.
| Possible Cause | Troubleshooting Step |
| Solvent Effects: | The choice of solvent can significantly impact the stability of the this compound derivative. Test the solubility and stability of a small sample in a range of degassed solvents of varying polarity. Non-polar, aprotic solvents are often a good starting point. |
| Exposure to Light: | Some polycyclic aromatic compounds are light-sensitive. Protect the sample from light at all stages of workup, purification, and storage by using amber vials or wrapping glassware in aluminum foil. |
| Trace Acid/Base Impurities: | Residual acids or bases from the reaction workup can catalyze decomposition. Ensure all workup steps are performed with high-purity reagents and that the final product is free from acidic or basic residues. Consider filtration through a short plug of neutral alumina. |
| Chromatographic Conditions: | Standard silica (B1680970) gel chromatography can be too harsh for sensitive this compound derivatives. Consider using deactivated silica or alumina, or alternative purification techniques like size-exclusion chromatography or recrystallization. |
Data Presentation
Table 1: Spectroscopic Data for Selected Stabilized this compound Derivatives
| Compound | Stabilization Strategy | λmax (nm) | Emission λmax (nm) | Reference |
| Highly twisted nitrogen-doped this compound | Heteroatom Incorporation | 315 | ~450 | [3] |
| Thiophene-fused this compound derivative | π-System Extension | 403 (in CH2Cl2) | Not Reported | |
| Pentabenzo-azathis compound | Heteroatom Incorporation & π-System Extension | Not specified | Not specified |
Table 2: Redox Properties of a Pentabenzo-azathis compound Derivative
| Process | Potential (V vs. Fc/Fc+) | Characteristics |
| One-electron Oxidation | Not specified | Forms a stable radical cation |
Experimental Protocols
Key Experiment 1: Synthesis of Thiophene-Fused this compound via Cycloaddition
This protocol is a generalized procedure based on the cycloaddition reaction of azulenothiophenes with dimethyl acetylenedicarboxylate (DMAD).
Materials:
-
Azulenothiophene precursor
-
Dimethyl acetylenedicarboxylate (DMAD)
-
High-boiling, inert solvent (e.g., 1,2,4-trichlorobenzene)
-
Degassed solvents for workup and purification (e.g., hexane, dichloromethane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the azulenothiophene precursor.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed high-boiling solvent via cannula.
-
Add an excess of DMAD to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 200 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on deactivated silica gel using a gradient of degassed solvents (e.g., hexane/dichloromethane).
-
Collect the fractions containing the desired product and remove the solvent in vacuo to yield the thiophene-fused this compound.
Key Experiment 2: Palladium-Catalyzed Synthesis of a Pentabenzo-azathis compound
This protocol outlines a one-pot synthesis approach for a pentabenzo-azathis compound derivative.
Materials:
-
Appropriate commercially available starting materials (e.g., substituted anilines and dihaloarenes)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., a phosphine (B1218219) ligand)
-
Base (e.g., K3PO4)
-
High-boiling aprotic solvent (e.g., toluene (B28343) or xylene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the starting materials, palladium catalyst, ligand, and base to a dried reaction vessel.
-
Add the degassed solvent.
-
Seal the vessel and heat the reaction mixture to the required temperature for the specified time.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired azathis compound.
Mandatory Visualization
Caption: Strategies for stabilizing reactive this compound intermediates.
Caption: General experimental workflow for this compound derivative synthesis.
References
Technical Support Center: Synthesis of Cyclopenta[ef]heptalene and Management of Unexpected Rearrangements
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of cyclopenta[ef]heptalene and its derivatives. A primary focus is placed on understanding and mitigating unexpected skeletal rearrangements observed during synthesis, particularly the cyclopenta[ef]this compound-to-phenanthrene rearrangement.
Frequently Asked Questions (FAQs)
Q1: We are attempting the synthesis of a cyclopenta[ef]this compound-containing nanostructure and are not obtaining our desired product. Instead, we are isolating rearranged products. What could be the cause?
A1: The synthesis of non-benzenoid aromatic hydrocarbons like cyclopenta[ef]this compound is known to be challenging due to the inherent strain in the fused five- and seven-membered ring systems. These systems are prone to unexpected rearrangements, especially under the conditions required for intramolecular arylation, such as Scholl reactions. A notable, experimentally observed issue is the rearrangement of the cyclopenta[ef]this compound unit into a more stable phenanthrene (B1679779) core.[1][2] This rearrangement is believed to be driven by the high anti-aromatic character of some fused heptagonal rings in the target molecule, which makes it unstable and susceptible to rearrangement to a more stable aromatic system.[2]
Q2: What specific type of rearrangement has been reported in the literature for cyclopenta[ef]this compound synthesis?
A2: A significant and unexpected rearrangement is the conversion of the cyclopenta[ef]this compound skeleton into a phenanthrene-based structure.[1][2][3] This was observed during the final intramolecular arylation step in an attempt to synthesize a nanopentaheptite substructure (NPH-1). Instead of the target molecule, two rearranged nanocarbon products, NPH-R1 and NPH-R2, were isolated in low yields.[1][2]
Q3: Under what reaction conditions does this cyclopenta[ef]this compound-to-phenanthrene rearrangement typically occur?
A3: This rearrangement has been observed during a palladium-catalyzed intramolecular arylation reaction. The final cyclization step to form the extended polycyclic aromatic system is where the rearrangement takes place. The synthesis of the precursor to this final step often involves a Suzuki-Miyaura coupling followed by a Scholl reaction to build the necessary framework.[1][2]
Q4: Are there proposed mechanisms for this rearrangement?
A4: Yes, two plausible mechanisms have been proposed for the cyclopenta[ef]this compound-to-phenanthrene rearrangement: an arenium ion pathway and a palladium-catalyzed pathway.[2] Computational studies suggest that the palladium-catalyzed pathway, which proceeds through a triangular ring intermediate, is a likely route for this transformation.[1] Due to the high energy barrier for protonation and the absence of strongly acidic conditions, the arenium ion pathway is considered less likely.[2]
Troubleshooting Guide
Issue: Low or no yield of the desired cyclopenta[ef]this compound-containing product, with evidence of rearranged aromatic structures.
This troubleshooting guide is based on the observed cyclopenta[ef]this compound-to-phenanthrene rearrangement during a palladium-catalyzed intramolecular arylation.
1. Reaction Analysis and Product Identification:
-
Characterize Byproducts: Fully characterize all isolated products using techniques such as NMR and high-resolution mass spectrometry to confirm if a skeletal rearrangement, such as the formation of a phenanthrene-like core, has occurred.
-
Review Reaction Conditions: Carefully examine the conditions of the intramolecular arylation step, as this is where the rearrangement is most likely to be initiated.
2. Potential Mitigation Strategies:
-
Lower Reaction Temperatures: High temperatures can provide the activation energy needed for skeletal rearrangements. If possible, explore carrying out the intramolecular arylation at lower temperatures, although this may impact reaction rates.
-
Alternative Catalytic Systems: The palladium catalyst is implicated in one of the proposed rearrangement mechanisms. Experimenting with different palladium ligands or even different transition metal catalysts (e.g., nickel, copper) might alter the reaction pathway and potentially suppress the rearrangement.
-
Modification of Precursor Structure: The stability of the target molecule plays a crucial role. If the desired cyclopenta[ef]this compound structure possesses significant anti-aromatic character, it will be inherently prone to rearrangement.[2] Consider redesigning the synthetic target to increase its aromatic stability.
-
Alternative Cyclization Strategies: The Scholl reaction and other intramolecular arylations often employ harsh conditions. Exploring alternative, milder cyclization methods could be a viable strategy to avoid the rearrangement.
Data Presentation
The following table summarizes the yields of the rearranged products obtained during the attempted synthesis of the nanopentaheptite NPH-1.
| Target Product | Rearranged Product 1 | Yield of Product 1 | Rearranged Product 2 | Yield of Product 2 |
| NPH-1 | NPH-R1 | 1%[1][2] | NPH-R2 | 4%[1][2] |
Experimental Protocols
Synthesis of the Key Intermediate (Compound 4) via Suzuki-Miyaura Coupling and Scholl Reaction:
A detailed experimental protocol for the synthesis of the key intermediate, which precedes the rearrangement step, involves a multi-step process. The initial steps typically consist of Suzuki-Miyaura coupling reactions to construct a larger polyphenylene precursor. This is then followed by an intramolecular Scholl reaction to form a key polycyclic aromatic hydrocarbon (compound 4 in the cited literature).[1][2]
Final Intramolecular Arylation Leading to Rearrangement:
The final step where the unexpected rearrangement occurs is a palladium-catalyzed intramolecular arylation of the key intermediate. The specific conditions that led to the formation of the rearranged products NPH-R1 and NPH-R2 are detailed in the supplementary information of the primary research article.[1]
Visualizations
Logical Relationship: Troubleshooting Flowchart
Caption: A flowchart for troubleshooting unexpected rearrangements.
Signaling Pathway: Proposed Palladium-Catalyzed Rearrangement
Caption: A simplified proposed pathway for the Pd-catalyzed rearrangement.
References
Technical Support Center: Refining Purification Protocols for Heptalene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for Heptalene derivatives. The following information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My this compound derivative is a dark, oily crude product. Which purification technique should I start with?
For a crude, oily product, column chromatography is generally the most effective initial purification method.[1] It allows for the separation of the desired compound from baseline impurities, unreacted starting materials, and reaction byproducts on a larger scale than techniques like HPLC.[1][2]
-
Recommendation: Start with flash column chromatography using silica (B1680970) gel as the stationary phase. The choice of solvent system (mobile phase) is critical and should be determined by preliminary analysis using Thin Layer Chromatography (TLC).
2. How do I select the right solvent system for column chromatography of my this compound derivative?
The ideal solvent system for column chromatography should provide good separation of your target compound from impurities on a TLC plate, with a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
-
Protocol for TLC Optimization:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber containing a test solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Visualize the separated spots under a UV lamp.
-
Adjust the polarity of the solvent system to achieve the target Rf value. Increasing the proportion of the more polar solvent (e.g., ethyl acetate) will increase the Rf of your compounds.
-
Troubleshooting Poor Separation in Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation (overlapping bands) | Inappropriate solvent system. | Re-optimize the solvent system using TLC to achieve better separation between the spots of your target compound and impurities. |
| Column was packed improperly (air bubbles, cracks). | Ensure the column is packed uniformly. "Wet" packing (slurry method) is often preferred for silica gel to minimize air bubbles.[2] | |
| Column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[2] | |
| Compound is not eluting from the column | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate (B1210297). |
| The compound may be degrading on the acidic silica gel. | Some nitrogen-containing this compound derivatives can be sensitive to acid.[3] Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (B128534) (e.g., 1%).[3] | |
| Compound elutes too quickly (with the solvent front) | The solvent system is too polar. | Start with a less polar mobile phase. If using a hexane/ethyl acetate system, begin with a higher percentage of hexane. |
3. My this compound derivative is a solid, but after column chromatography, it still contains colored impurities. What should I do next?
For solid compounds, recrystallization is an excellent secondary purification step to remove residual impurities, especially colored ones.[4][5] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while the impurities remain in solution.[5][6]
-
Protocol for Recrystallization:
-
Solvent Selection: Choose a solvent (or a solvent pair) in which your this compound derivative is highly soluble at elevated temperatures but poorly soluble at room temperature.[4][6] Common choices for aromatic compounds include ethanol, acetone, toluene, or mixtures like hexane/ethyl acetate.[7][8]
-
Dissolution: Place the impure solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.[6]
-
Decolorization (Optional): If colored impurities persist, add a small amount of activated charcoal to the hot solution and heat for a few minutes.[3] The charcoal will adsorb the colored molecules.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.[5][6]
-
Isolation: Collect the pure crystals by vacuum filtration and wash them with a small amount of cold solvent.[5]
-
Drying: Dry the crystals under vacuum.
-
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was used). | Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5] | ||
| The compound "oils out" instead of crystallizing | The solution is too concentrated, or the melting point of the compound is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent. |
| Low recovery of the purified compound | Too much solvent was used, causing a significant amount of the compound to remain in solution even at low temperatures. | Before filtration, cool the solution in an ice bath to minimize the solubility of your compound. Use the minimum amount of hot solvent necessary for dissolution. |
| Premature crystallization during hot filtration. | Use a heated funnel and pre-heat the receiving flask to prevent the solution from cooling too quickly. |
4. I need to achieve very high purity (>99%) for my this compound derivative for a sensitive application. What is the best final purification step?
For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) is the preferred method.[9] It offers higher resolution than standard column chromatography and is excellent for removing trace impurities and closely related isomers.
-
General Workflow for Preparative HPLC:
-
Method Development: Develop a separation method on an analytical scale first to determine the optimal stationary phase (e.g., C18 for reversed-phase), mobile phase (e.g., acetonitrile/water or methanol/water), and gradient.[10]
-
Sample Preparation: Dissolve the partially purified this compound derivative in the mobile phase. Ensure the sample is fully dissolved and filtered to prevent clogging the column.[10]
-
Scaling Up: Scale the injection volume and flow rate from the analytical method to the preparative system.[10]
-
Fraction Collection: Collect the fractions corresponding to the peak of your target compound.
-
Solvent Removal: Remove the solvent from the collected fractions, typically using a rotary evaporator, to obtain the highly pure compound.
-
Experimental Workflows and Logic Diagrams
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting logic for poor column chromatography separation.
Caption: Troubleshooting guide for inducing crystallization.
References
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. web.uvic.ca [web.uvic.ca]
- 3. benchchem.com [benchchem.com]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. ardena.com [ardena.com]
- 10. agilent.com [agilent.com]
mitigating degradation pathways of Heptalene under stress conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of Heptalene-based compounds under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound-based compound is showing unexpected degradation during storage. What are the likely causes?
Degradation of this compound-based compounds, which are rich in conjugated double bonds, is often initiated by exposure to light, oxygen, and elevated temperatures. The polyene structure of the this compound core makes it susceptible to photo-oxidation and thermal degradation. We recommend storing your compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at reduced temperatures (e.g., -20°C or -80°C) to minimize these degradation pathways.
Q2: I'm observing a loss of potency in my this compound-based drug formulation. How can I investigate the degradation products?
A loss of potency is a strong indicator of chemical degradation. To identify the degradation products, we recommend using a combination of analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), specifically LC-MS/MS, is a powerful tool for separating and identifying degradants. Nuclear magnetic resonance (NMR) spectroscopy can also be invaluable for elucidating the structure of unknown degradation products.
Q3: What are the best practices for handling this compound-based compounds in the laboratory to prevent degradation?
To ensure the stability of your this compound-based compounds during routine laboratory handling, the following practices are recommended:
-
Minimize Light Exposure: Work in a well-ventilated fume hood with the sash lowered and overhead lights turned off where possible. Use amber-colored glassware or wrap glassware in aluminum foil.
-
Inert Atmosphere: For sensitive experiments, use a glove box or Schlenk line to handle the compound under an inert atmosphere.
-
Solvent Choice: Use high-purity, degassed solvents. Protic solvents may participate in degradation reactions, so aprotic solvents are often preferred.
-
Temperature Control: Perform experiments at controlled, and if possible, reduced temperatures.
Troubleshooting Guides
Issue 1: Rapid Discoloration of the Compound Upon Dissolution
-
Possible Cause: Oxidation of the this compound core. The extended π-system is highly susceptible to oxidation, which can lead to the formation of colored byproducts.
-
Troubleshooting Steps:
-
Deoxygenate Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Use Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the formulation, if compatible with your experimental design.
-
Inert Atmosphere Handling: Prepare solutions in a glovebox or under a continuous stream of an inert gas.
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Possible Cause: On-plate degradation of the compound due to prolonged exposure to light and atmospheric oxygen during incubation.
-
Troubleshooting Steps:
-
Protect from Light: Cover cell culture plates with an opaque lid or aluminum foil during incubation.
-
Minimize Incubation Time: Optimize your assay to reduce the incubation time of the compound with the cells as much as possible.
-
Control Headspace: For long-term experiments, consider using sealed plates or conducting experiments in a controlled-atmosphere incubator.
-
Quantitative Data on this compound Analogue Stability
The following table summarizes the stability of a hypothetical this compound analogue under forced degradation conditions.
| Stress Condition | Duration | Temperature | Degradation (%) | Major Degradants |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 15.2% | Hydroxylated species |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | 8.5% | Ring-opened products |
| Oxidation (3% H₂O₂) | 8 hours | 25°C | 35.8% | Epoxides, Peroxides |
| Photolytic (UV Lamp) | 48 hours | 25°C | 22.1% | Isomers, Photodimers |
| Thermal | 72 hours | 80°C | 12.4% | Oligomers |
Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound-Based Compound
Objective: To determine the primary degradation pathways of a this compound-based compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the this compound-based compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Photolytic: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (254 nm).
-
Thermal: Place 1 mL of the stock solution in a sealed vial in an oven at 80°C.
-
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Sample Preparation: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze all samples by HPLC-UV to quantify the remaining parent compound and detect the formation of degradation products.
Visualizations
Caption: Degradation pathways of this compound under stress.
Caption: Workflow for forced degradation studies.
selection of optimal solvents and temperatures for Heptalene reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of optimal solvents and temperatures for reactions involving heptalene and its derivatives. Given the highly reactive and often unstable nature of this compound due to its antiaromatic character, careful control of reaction parameters is crucial for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in working with this compound and how do solvent and temperature selection help mitigate them?
This compound is a non-alternant hydrocarbon with a 12-π electron system, which contributes to its antiaromatic character and high reactivity. The main challenges include:
-
Instability and Decomposition: this compound can readily polymerize or undergo other decomposition pathways. Low temperatures are often essential to manage its stability. For instance, in the study of a difluorenothis compound derivative, NMR signals were not observable even at -100 °C in THF-d8, indicating the need for low temperatures to handle such species.[1]
-
Low Solubility: The solubility of this compound and its derivatives can be limited in certain solvents. A balance must be struck between a solvent that can dissolve the reactants and one that does not promote decomposition.
-
Side Reactions: The high reactivity of this compound can lead to a multitude of side products. The choice of solvent can influence reaction pathways, and temperature control can help to favor the desired kinetic product over thermodynamic side products. Aldol-type reactions, for example, are typically conducted at low temperatures (0°C to room temperature) to prevent dehydration of the product.[2]
Proper solvent selection can help to stabilize reactive intermediates, while precise temperature control is paramount for controlling reaction rates and suppressing unwanted side reactions.
Q2: What are the general guidelines for selecting a solvent for a reaction involving a this compound derivative?
Choosing an appropriate solvent is critical. Here are some general guidelines:
-
Inertness: The solvent should be inert to the reactants, intermediates, and products. For highly reactive species like this compound, non-polar, aprotic solvents are often a good starting point.
-
Solubility: The solvent must be able to dissolve the reactants to a sufficient concentration for the reaction to proceed at a reasonable rate. For some this compound derivatives, solvents like dichloromethane, chloroform, and chlorobenzene (B131634) have been used.[1][3]
-
Boiling Point: The boiling point of the solvent should be compatible with the desired reaction temperature. For reactions requiring low temperatures, solvents with low freezing points are necessary.
-
Polarity: Solvent polarity can significantly influence reaction rates and selectivity.[4][5][6] For this compound, which is a nonpolar hydrocarbon, nonpolar solvents might be preferred to maintain its stability. However, the choice will ultimately depend on the specific reaction being performed.
Q3: How does temperature affect the stability and reactivity of this compound?
Temperature has a profound effect on this compound reactions:
-
Stability: As a general rule, lower temperatures increase the stability of reactive molecules like this compound by reducing the kinetic energy available for decomposition pathways.
-
Reaction Rate: Increasing the temperature generally increases the reaction rate. However, for this compound, this often comes at the cost of increased decomposition and side product formation.[7]
-
Selectivity: Temperature can influence the selectivity of a reaction. Some reactions may yield different major products at different temperatures due to differences in the activation energies of competing pathways. Lowering the temperature can sometimes increase the enantioselectivity of a reaction.[8]
Troubleshooting Guide: Common Issues in this compound Reactions
This guide addresses specific problems you may encounter during your experiments with this compound and its derivatives.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Decomposition of starting material or product: this compound's inherent instability can lead to degradation under the reaction conditions. | * Lower the reaction temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider temperatures as low as -78 °C or -100 °C.[1]* Use a less polar solvent: High polarity solvents might destabilize the this compound core. Experiment with non-polar solvents like hexane (B92381), toluene, or dichloromethane.* Degas the solvent: Remove dissolved oxygen from the solvent, as this compound can be sensitive to oxidation. |
| Formation of Multiple Products/Polymerization | High reactivity of this compound: The antiaromatic system is prone to various side reactions and polymerization. | * Decrease reactant concentration: Working at higher dilutions can disfavor intermolecular side reactions like polymerization.* Optimize reaction time: Monitor the reaction closely (e.g., by TLC or NMR) to quench it as soon as the desired product is formed, before it has a chance to react further.* Control the rate of addition: If one reactant is particularly reactive, add it slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Inconsistent Reaction Outcomes | Sensitivity to trace impurities: Small amounts of water, oxygen, or other impurities in the reactants or solvent can significantly affect the reaction. | * Use anhydrous solvents: Ensure solvents are rigorously dried before use. Anhydrous dichloromethane, THF, acetonitrile, diethyl ether, toluene, and hexane are commercially available.[1]* Work under an inert atmosphere: Perform reactions under nitrogen or argon to exclude oxygen and moisture.* Purify reactants: Ensure the purity of your starting materials before use. |
Solvent Selection Data
The choice of solvent is critical for controlling the reactivity of sensitive compounds like this compound. The following table provides properties of common solvents to aid in your selection process.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Polarity Index | Notes |
| n-Hexane | 69 | 1.88 | 0.1 | Non-polar, good for non-polar compounds. |
| Toluene | 111 | 2.38 | 2.4 | Aromatic, non-polar, higher boiling point. |
| Diethyl Ether | 34.6 | 4.34 | 2.8 | Low boiling point, relatively non-polar. |
| Dichloromethane (DCM) | 39.6 | 9.08 | 3.1 | Aprotic, polar, dissolves many organic compounds. Used in studies of this compound derivatives.[3] |
| Tetrahydrofuran (THF) | 66 | 7.52 | 4.0 | Aprotic, polar, can coordinate to metal centers. Used in studies of this compound derivatives.[1] |
| Acetonitrile | 82 | 37.5 | 5.8 | Aprotic, polar, high dielectric constant. |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | 6.4 | Aprotic, polar, high boiling point. |
| Chloroform | 61.2 | 4.81 | 4.1 | Aprotic, polar, used for recrystallization of a this compound derivative.[1] |
| Chlorobenzene | 132 | 5.62 | 3.7 | Aromatic, relatively non-polar, high boiling point. Used for recrystallization of a this compound derivative.[1] |
Experimental Protocols
While a universal protocol for all this compound reactions is not feasible, the following is an example of a synthetic procedure for a difluoreno-heptalene derivative, highlighting the careful control of conditions.[1]
Synthesis of Difluoreno[1,9,8-alkj:1′,9′,8′-gfed]this compound Derivative
-
Reaction Setup: All reactions were carried out under a nitrogen atmosphere in a nitrogen-filled glove box.
-
Solvents: Anhydrous dichloromethane, THF, acetonitrile, diethyl ether, toluene, and hexane were purchased and used as obtained.
-
Procedure: The synthesis involved a multi-step route. The final step to generate the this compound core was performed in a degassed sealed tube.
-
Purification: Recrystallization from a chloroform/chlorobenzene solution was used to obtain single crystals suitable for X-ray crystallographic analysis.
-
Characterization: Due to the molecule's properties, an ¹H NMR signal of the main core in THF-d₈ was not observed, even at -100 °C.[1] This underscores the challenges in characterizing these unstable molecules and the necessity of low-temperature techniques.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for selecting the optimal solvent and temperature for a reaction involving a sensitive compound like this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Influence of the Reaction Temperature on the Nature of the Active and Deactivating Species During Methanol-to-Olefins Conversion over H-SAPO-34 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Heptalene vs. Azulene: A Comparative Analysis of Molecular Stability
A deep dive into the contrasting stabilities of the aromatic azulene (B44059) and the anti-aromatic heptalene, supported by experimental and theoretical data. This guide offers researchers and professionals in drug development a comprehensive comparison of these two non-benzenoid hydrocarbons.
This compound and azulene, both bicyclic, conjugated hydrocarbons, present a fascinating study in contrasts when it comes to molecular stability. While azulene exhibits the enhanced stability characteristic of aromatic compounds, this compound is notably unstable. This divergence in their properties is a direct consequence of their electronic configurations and adherence to, or violation of, Hückel's rule of aromaticity.
Theoretical Framework: A Tale of Two π-Electron Systems
The stability of cyclic, planar, and fully conjugated molecules is governed by Hückel's rule, which states that systems with (4n + 2) π-electrons are aromatic and possess enhanced stability, while those with 4n π-electrons are anti-aromatic and are destabilized.
Azulene , an isomer of naphthalene (B1677914), is composed of a five-membered ring fused to a seven-membered ring. It possesses a total of 10 π-electrons, which satisfies Hückel's rule for n=2 (4(2)+2 = 10).[1][2] This classifies azulene as an aromatic compound, accounting for its relative stability.[1][2][3] A significant contributor to azulene's aromaticity is a dipolar resonance structure, where the seven-membered ring bears a partial positive charge (tropylium cation-like, 6 π-electrons) and the five-membered ring a partial negative charge (cyclopentadienyl anion-like, 6 π-electrons). This charge separation gives rise to a notable dipole moment of 1.08 D.[4]
This compound , on the other hand, consists of two fused seven-membered rings and contains 12 π-electrons.[2][5] This fits the 4n rule for n=3 (4(3) = 12), categorizing it as an anti-aromatic system if it were to remain planar.[2][3][6] To circumvent the inherent instability of anti-aromaticity, this compound adopts a non-planar conformation.[7] This structural distortion, however, comes at the cost of reduced π-orbital overlap, leading to a highly reactive and unstable molecule.[7][8] The dianion of this compound, however, with 14 π-electrons, conforms to Hückel's rule (4(3)+2 = 14) and is found to be planar and thermally stable.[7]
Quantitative Stability Analysis
The difference in stability between azulene and this compound can be quantified through both experimental and theoretical data. While experimental thermochemical data for the highly unstable this compound is scarce, computational methods and data from stable derivatives provide insight into its energetic properties.
| Property | Azulene | This compound | Notes |
| π-Electron Count | 10 | 12 | Azulene follows the (4n+2) rule, while this compound follows the 4n rule.[1][2][5] |
| Aromaticity | Aromatic | Antiaromatic (if planar) | Azulene's aromaticity leads to enhanced stability. This compound's anti-aromaticity leads to significant instability.[1][2][3] |
| Resonance Energy | 28 kcal/mol | Not experimentally determined (expected to be negative) | The positive resonance energy of azulene indicates significant stabilization.[1] |
| Heat of Combustion (crystalline) | -1264.5 kcal/mol | Not experimentally determined | Azulene is 32.1 kcal/mol less stable than its isomer, naphthalene (-1232.4 kcal/mol).[9][10] |
| NICS(1) Value | -7.7 (5-membered ring), -11.9 (7-membered ring) | +11.2 (for a planar derivative) | Negative NICS values indicate aromaticity (diatropic ring current), while positive values indicate anti-aromaticity (paratropic ring current).[11][12] |
| Structure | Planar | Non-planar | This compound distorts from planarity to avoid anti-aromatic destabilization.[7] |
Experimental Protocols
The quantitative data presented above are derived from established experimental and computational techniques designed to probe the energetic landscapes of molecules.
Bomb Calorimetry
This technique is used to determine the enthalpy of combustion of a substance.
Methodology:
-
A precisely weighed sample of the compound (e.g., azulene) is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb."[9][13]
-
A fuse wire is placed in contact with the sample.[9]
-
The bomb is sealed and pressurized with excess pure oxygen (typically around 25 atm).[9]
-
The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
-
The sample is ignited by passing an electric current through the fuse wire.
-
The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase.
-
The temperature change of the water is meticulously recorded to calculate the heat of combustion.
-
Corrections are made for the heat released by the combustion of the fuse wire and for the formation of any side products like nitric acid.[1][9]
-
The heat of combustion at constant volume (ΔU) is determined, which can then be converted to the enthalpy of combustion at constant pressure (ΔH).[9]
The difference in the heats of combustion between isomers, such as azulene and naphthalene, provides a direct measure of their relative stabilities.[9]
Heat of Hydrogenation
This method measures the enthalpy change when a compound is hydrogenated, providing a measure of the stability of its unsaturated bonds.
Methodology:
-
A known amount of the unsaturated compound (e.g., azulene) is dissolved in a suitable solvent (e.g., acetic acid) in a reaction calorimeter.[1]
-
A catalyst, typically platinum oxide, is introduced.[1]
-
The system is allowed to reach thermal equilibrium.
-
A known volume of hydrogen gas is introduced, and the hydrogenation reaction is initiated.
-
The heat released during the exothermic hydrogenation reaction causes a temperature rise in the calorimeter, which is measured.
-
The resonance energy is then calculated by comparing the experimental heat of hydrogenation with a theoretical value for a hypothetical, non-conjugated analogue with the same number of double bonds.[1]
Computational Chemistry: Nucleus-Independent Chemical Shift (NICS)
NICS is a computational method used to assess the aromaticity of a cyclic molecule.
Methodology:
-
The geometry of the molecule is optimized using quantum chemical calculations (e.g., Density Functional Theory).
-
The magnetic shielding at a specific point, typically at the center of a ring (NICS(0)) or slightly above it (NICS(1)), is calculated.
-
A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity.
-
A positive NICS value signifies a paratropic ring current, which is characteristic of an anti-aromatic system.
Visualizing Stability: Logical Frameworks
The following diagrams illustrate the logical flow from molecular structure to stability for this compound and azulene.
References
- 1. datapdf.com [datapdf.com]
- 2. poranne-group.github.io [poranne-group.github.io]
- 3. Azulene [webbook.nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. brainly.com [brainly.com]
- 6. google.com [google.com]
- 7. researchgate.net [researchgate.net]
- 8. Answered: this compound pentalene azulene | bartleby [bartleby.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. datapdf.com [datapdf.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. biopchem.education [biopchem.education]
Unveiling Molecular Architecture: A Spectroscopic Guide to Validating Heptalene's Structure
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel organic molecules is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for validating the structural assignment of heptalene, a non-benzenoid isomer of naphthalene. Due to its inherent instability, direct spectroscopic analysis of this compound is challenging. Therefore, this guide presents a comparative analysis of its expected spectroscopic characteristics against its stable, aromatic isomer, azulene (B44059), and a saturated bicyclic analogue, decalin (bicyclo[4.4.0]decane), providing a framework for structural validation.
This compound, a bicyclic molecule with a 12 π-electron system, is of significant theoretical interest.[1] Its non-aromatic and unstable nature presents a unique challenge for structural confirmation.[1] In contrast, its isomer azulene is a stable, blue-colored aromatic hydrocarbon, and decalin is a saturated bicyclic alkane. By comparing the predicted spectroscopic data for this compound with the experimental data of these well-characterized molecules, researchers can gain valuable insights into the structural features that differentiate them.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound (predicted/inferred), azulene (experimental), and decalin (experimental). These tables are designed to highlight the distinct spectroscopic signatures arising from their different electronic and structural properties.
| Spectroscopic Technique | This compound (Predicted/Inferred) | Azulene (Experimental) | Decalin (cis/trans mixture) (Experimental) |
| ¹H NMR | Complex multiplet patterns in the olefinic region (δ 5.5-7.0 ppm), likely with significant shielding/deshielding effects due to the 12π system. | Distinct aromatic proton signals in the range of δ 7.0-8.5 ppm.[2][3] | Aliphatic proton signals in the range of δ 0.8-1.8 ppm.[4] |
| ¹³C NMR | Olefinic carbon signals in the range of δ 120-140 ppm. | Aromatic carbon signals observed between δ 118-140 ppm.[2] | Aliphatic carbon signals in the range of δ 20-50 ppm.[5][6] |
| UV-Vis | Expected to have a complex absorption spectrum with a λmax at longer wavelengths than non-conjugated polyenes, but likely lacking the distinct visible absorption of azulene. | Characteristic strong absorption in the visible region (around 580 nm) responsible for its blue color, and other absorptions in the UV region.[7][8][9] | No significant absorption in the UV-Vis region above 200 nm.[5] |
| IR | C-H stretching for sp² carbons (~3000-3100 cm⁻¹), C=C stretching (~1600-1650 cm⁻¹). | C-H stretching for aromatic protons (~3000-3100 cm⁻¹), C=C stretching of the aromatic rings (~1400-1600 cm⁻¹).[10][11] | C-H stretching for sp³ carbons (~2850-2960 cm⁻¹), C-H bending (~1450 cm⁻¹).[5][12] |
| Mass Spec. | Molecular ion peak at m/z 154. Fragmentation would likely involve rearrangements and loss of smaller unsaturated fragments. | Molecular ion peak at m/z 128.[2][13] | Molecular ion peak at m/z 138. Fragmentation pattern dominated by the loss of alkyl fragments.[5][14] |
Experimental Protocols
Accurate spectroscopic data is contingent on meticulous experimental execution. The following are detailed methodologies for the key experiments cited. For unstable compounds like this compound, all procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures to minimize degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: For air-sensitive compounds, the sample should be dissolved in a deuterated solvent that has been degassed via freeze-pump-thaw cycles. The NMR tube is then flame-sealed under vacuum or an inert atmosphere.
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: The sample is dissolved in a UV-grade solvent (e.g., hexane, acetonitrile) that does not absorb in the region of interest. For air-sensitive compounds, the solution should be prepared in a glovebox, and a sealed cuvette should be used.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Wavelength Range: 200-800 nm.
-
A baseline spectrum of the solvent-filled cuvette is recorded first and subtracted from the sample spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples: A thin film can be prepared between two KBr or NaCl plates.
-
Solid Samples: A KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.
-
For air-sensitive samples, preparation should be done in an inert atmosphere.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32. A background spectrum of the empty sample holder or KBr pellet is recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct insertion probe (for solids or low-volatility liquids) or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization Method: Electron Ionization (EI) is a common method for hydrocarbons, typically at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Visualizing the Validation Process
The following diagrams illustrate the logical workflow for validating the structure of this compound using a combination of spectroscopic methods.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cis-Decalin, 2-syn-methyl- [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. TRANS-DECAHYDRONAPHTHALENE(493-02-7) 1H NMR [m.chemicalbook.com]
- 5. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [digital.library.adelaide.edu.au]
- 10. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cis,cis-Bicyclo[4.4.0]decane, 3-ethyl [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. cis,cis,cis-Bicyclo[4.4.0]decane, 2,7-dimethyl [webbook.nist.gov]
- 14. ez.restek.com [ez.restek.com]
A Tale of Two Isomers: A Comparative Guide to Benzenoid and Non-Benzenoid Bisanthene
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is paramount to unlocking their potential in materials science and medicinal chemistry. This guide provides a detailed comparison of the benzenoid isomer of bisanthene and its non-benzenoid counterpart, difluoreno[1,9,8-alkj:1′,9′,8′-gfed]heptalene, focusing on their distinct structural, electronic, and potential biological properties.
Bisanthene, a polycyclic aromatic hydrocarbon, exists in both a classical benzenoid form and a non-benzenoid isomeric form. While sharing the same molecular formula, their differing arrangements of fused rings give rise to remarkably different physicochemical properties. The benzenoid isomer embodies the characteristics of traditional aromatic compounds, while the non-benzenoid isomer, with its central this compound core, ventures into the realm of antiaromaticity and open-shell character.[1] This comparison will delve into the synthesis, electronic structure, and spectroscopic properties of these two isomers, supported by available experimental and computational data.
Structural and Electronic Properties: A Study in Contrasts
The fundamental difference between the two isomers lies in their core structures. Benzenoid bisanthene is composed entirely of fused six-membered benzene (B151609) rings, resulting in a system that adheres to Hückel's rule of aromaticity and possesses a stable, closed-shell electronic structure.[2] In stark contrast, the non-benzenoid isomer features a central this compound (a fused seven- and five-membered ring system) core flanked by fluorenyl units. This arrangement disrupts the benzenoid conjugation, leading to a planar and highly symmetric molecule with pronounced antiaromatic and open-shell biradical character.[1]
Theoretical and experimental investigations have confirmed these fundamental electronic differences. The non-benzenoid isomer displays singlet biradical features, a property not observed in the benzenoid bisanthene.[1] This open-shell character is a direct consequence of its unique topology and the presence of the this compound core.
Synthesis Strategies
The synthetic pathways to these two isomers are distinct, reflecting their different structural complexities.
Benzenoid Bisanthene: A reported synthesis of a tert-butyl substituted benzenoid bisanthene involves a multi-step process starting from diphenylmethane (B89790). The key steps include bromination, lithiation, oxidative coupling, and a final photocyclization followed by reduction and dehydrogenation.[2]
Non-Benzenoid Bisanthene (Difluoreno[1,9,8-alkj:1′,9′,8′-gfed]this compound): The synthesis of this isomer is also a multi-step process that starts from fluoranthene. A key strategy in its synthesis is the use of an aromatic dication species as a precursor to overcome the challenges posed by the less aromatic character of the target molecule.[1]
Experimental Data Comparison
The differing electronic structures of the benzenoid and non-benzenoid isomers are clearly reflected in their experimental data.
| Property | Benzenoid Bisanthene (tert-butyl substituted) | Non-Benzenoid Bisanthene (mesityl substituted) |
| Electronic Character | Closed-shell, Aromatic | Open-shell, Antiaromatic |
| λmax (UV/vis) | 686 nm | 934 nm |
| Molar Absorptivity (ε) at λmax | 67,300 M-1cm-1 | 4,579 M-1cm-1 |
| Electrochemical HOMO-LUMO Gap | 1.68 eV | 1.22 eV |
Data for the non-benzenoid isomer's λmax, ε, and HOMO-LUMO gap are from reference[1]. Data for the benzenoid isomer's λmax and ε are from reference[1], while the HOMO-LUMO gap is from the same source.
The significantly red-shifted absorption maximum (λmax) and the smaller HOMO-LUMO gap of the non-benzenoid isomer are direct consequences of its antiaromatic and open-shell character.[1] The much lower molar absorptivity of the non-benzenoid isomer at its λmax is also a notable difference.[1]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of both isomers are not fully available in the public domain. The following are high-level outlines based on the available literature.
Synthesis of a tert-Butyl Substituted Benzenoid Bisanthene
A detailed experimental protocol for the synthesis of non-substituted bisanthene is available in the cited literature by Brockmann et al.[2] The synthesis of the tert-butyl substituted derivative follows a multi-step sequence:[2]
-
Dibutylation of Diphenylmethane: Reaction of diphenylmethane with tert-butyl chloride in the presence of AlCl3.
-
Bromination: Bromination of the di-tert-butyl compound using bromine and iron powder.
-
Cyclization: Lithiation with n-BuLi followed by treatment with dimethylcarbamyl chloride to form a cyclic ketone.
-
Oxidative Coupling: Coupling of the ketone with FeCl3 and AcONa.
-
Formation of Bisanthrone Derivative: Deprotonation with KOH and oxidation with K2S2O8.
-
Photocyclization: Irradiation with a high-pressure mercury lamp to yield bisanthenequinone.
-
Reduction and Dehydrogenation: Reduction with NaBH4 and AlCl3, followed by dehydrogenation with p-chloranil to yield the final product.
Synthesis of a Mesityl Substituted Non-Benzenoid Bisanthene
The synthesis of the non-benzenoid isomer involves the following key transformations:[1]
-
Oxidation of Fluoranthene: To yield a fluorenone derivative.
-
Esterification and Dichlorination: Conversion of the carboxylic acid to an ester, followed by dichlorination of the carbonyl group.
-
Coupling: Treatment with copper powder to form a 9,9'-bifluorenylidene (B1360246) derivative.
-
Cyclization: Reaction with trifluoromethanesulfonic acid to form a dione (B5365651) with two heptagons.
-
Diol Formation: Nucleophilic attack on the dione with an arylmagnesium bromide.
-
Formation of the Dication: Treatment with trifluoromethanesulfonic acid.
-
Reduction: Two-electron reduction of the dication with decamethylferrocene to yield the final neutral compound.
Signaling Pathways and Logical Relationships
The distinct electronic structures of the benzenoid and non-benzenoid isomers dictate their potential interactions in biological systems and their applicability in materials science.
Caption: Logical relationship between structure and properties.
Experimental Workflow for Synthesis and Characterization
The general workflow for the synthesis and characterization of these isomers involves multiple stages, from the initial synthesis to purification and detailed analysis of their properties.
Caption: General experimental workflow.
Biological Activity: An Area for Future Research
While the antitumor activity of a compound referred to as "bisantrene" has been investigated, it is crucial to definitively link this to the specific benzenoid isomer of bisanthene discussed here. Furthermore, there is a lack of publicly available data on the biological activity of the non-benzenoid isomer. The unique electronic properties and planar structure of the non-benzenoid isomer could lead to novel interactions with biological targets, making it an intriguing candidate for future drug discovery efforts. The distinct differences in electronic structure suggest that the two isomers could exhibit significantly different biological activities and mechanisms of action.
Conclusion
The benzenoid and non-benzenoid isomers of bisanthene represent a fascinating case study in the profound impact of molecular topology on chemical and physical properties. While the benzenoid isomer behaves as a classical, stable aromatic system, the non-benzenoid isomer, with its this compound core, exhibits exotic electronic features such as antiaromaticity and an open-shell biradical character. These differences are manifested in their synthesis, spectroscopic properties, and electrochemical behavior. Further research, particularly in elucidating detailed biological activities and expanding the library of synthetic derivatives, will be crucial in fully harnessing the potential of these unique isomeric structures in the fields of materials science and drug development.
References
A Comparative Guide to the Structural Elucidation of Heptalene Derivatives: Cross-Referencing NMR and X-ray Crystallographic Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography in the structural characterization of heptalene derivatives. By presenting supporting experimental data from a recently synthesized planar this compound derivative, difluoreno[1,9,8-alkj:1′,9′,8′-gfed]this compound, this document aims to illustrate the complementary nature of these two powerful analytical techniques in modern chemical research.
Introduction to this compound and its Structural Analysis
This compound, a non-benzenoid bicyclic hydrocarbon with a 12 π-electron system, presents a fascinating case for structural analysis due to its inherent antiaromatic character, which often leads to non-planar geometries to alleviate instability.[1] The synthesis and characterization of stable this compound derivatives are of significant interest for their unique electronic and magnetic properties. Determining the precise molecular structure of these derivatives is crucial for understanding their structure-property relationships. While NMR spectroscopy provides invaluable information about the electronic environment and connectivity of atoms in solution, X-ray crystallography offers a definitive solid-state structure with precise bond lengths and angles. Cross-referencing data from both techniques is therefore essential for a comprehensive and unambiguous structural elucidation.
This guide focuses on a planar, highly symmetric difluoreno-fused this compound derivative (let's denote it as DFH-1b for simplicity, corresponding to compound 1b in the source literature) to demonstrate the synergy between NMR and X-ray data.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the quantitative data obtained from both NMR spectroscopy and X-ray crystallography for the this compound derivative DFH-1b .
Table 1: ¹H and ¹³C NMR Spectroscopic Data for DFH-1b
| ¹H NMR (CD₂Cl₂, 500 MHz) | ¹³C NMR (CD₂Cl₂, 126 MHz) | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 7.63 (d, J = 7.5 Hz, 4H) | Aromatic H | 149.3 | Quaternary C |
| 7.42 (t, J = 7.5 Hz, 4H) | Aromatic H | 142.0 | Quaternary C |
| 7.33 (d, J = 7.5 Hz, 4H) | Aromatic H | 139.6 | Quaternary C |
| 7.10 (s, 4H) | Mesityl H | 137.9 | Quaternary C |
| 2.45 (s, 6H) | p-Methyl (Mesityl) | 131.8 | Quaternary C |
| 2.02 (s, 12H) | o-Methyl (Mesityl) | 129.2 | Aromatic CH |
| 128.2 | Aromatic CH | ||
| 127.8 | Aromatic CH | ||
| 122.9 | Aromatic CH | ||
| 121.2 | Quaternary C | ||
| 21.6 | p-Methyl (Mesityl) | ||
| 20.4 | o-Methyl (Mesityl) |
Note: The assignments are based on the supplementary information of the source publication. The high symmetry of the molecule results in fewer signals than the total number of protons and carbons.
Table 2: Selected X-ray Crystallographic Data for DFH-1b
| Bond Lengths (Å) | Bond Angles (°) (this compound Core) | ||
| Bond | Length | Atoms | Angle |
| C1-C2 | 1.428(2) | C1-C12-C11 | 129.3(1) |
| C2-C3 | 1.470(2) | C12-C1-C2 | 128.9(1) |
| C1-C12 | 1.442(2) | C1-C2-C3 | 131.8(1) |
| C11-C12 | 1.428(2) | C2-C3-C4 | 129.8(1) |
| C10-C11 | 1.470(2) | C3-C4-C5 | 120.4(1) |
| C4-C5 | 1.373(2) | C4-C5-C6 | 120.4(1) |
| C5-C6 | 1.442(2) | C5-C6-C7 | 129.8(1) |
| C6-C7 | 1.373(2) | C6-C7-C8 | 131.8(1) |
| C7-C8 | 1.470(2) | C7-C8-C9 | 128.9(1) |
| C8-C9 | 1.428(2) | C8-C9-C10 | 129.3(1) |
| C9-C10 | 1.442(2) | C9-C10-C11 | 131.8(1) |
| C10-C11 | 1.470(2) | C10-C11-C12 | 128.9(1) |
Data extracted from the Crystallographic Information File (CIF) for CCDC 1906918.
Experimental Protocols
NMR Spectroscopy
General Considerations: NMR spectra were recorded on a Bruker AVANCE-500 spectrometer. Chemical shifts for ¹H and ¹³C NMR were referenced to residual solvent peaks (CD₂Cl₂: δH = 5.32 ppm, δC = 53.8 ppm).
Sample Preparation: A sample of the this compound derivative DFH-1b was dissolved in deuterated dichloromethane (B109758) (CD₂Cl₂) in a standard 5 mm NMR tube. The concentration was approximately 5-10 mg/mL.
¹H NMR Spectroscopy:
-
Spectrometer: Bruker AVANCE-500
-
Frequency: 500 MHz
-
Solvent: CD₂Cl₂
-
Temperature: 298 K
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.17 s
¹³C NMR Spectroscopy:
-
Spectrometer: Bruker AVANCE-500
-
Frequency: 126 MHz
-
Solvent: CD₂Cl₂
-
Temperature: 298 K
-
Pulse Sequence: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.09 s
Single-Crystal X-ray Diffraction
Crystal Growth: Single crystals of DFH-1b suitable for X-ray diffraction were obtained by slow evaporation of a chloroform/chlorobenzene solution in a degassed, sealed tube.
Data Collection:
-
Diffractometer: Rigaku/XtaLAB Synergy-S
-
X-ray Source: Mo Kα radiation (λ = 0.71075 Å)
-
Temperature: 123 K
-
Detector: HyPix-6000HE
-
Data Collection Method: ω-scans
Structure Solution and Refinement:
-
The structure was solved with the ShelXT structure solution program using Intrinsic Phasing.
-
The model was refined with ShelXL using full-matrix least-squares minimization.
-
All non-hydrogen atoms were refined anisotropically.
-
Hydrogen atoms were placed in calculated positions and refined using a riding model.
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-referencing of NMR and X-ray crystallographic data in the structural elucidation of a novel this compound derivative.
Discussion and Conclusion
The cross-referencing of data from NMR spectroscopy and X-ray crystallography provides a robust and comprehensive structural assignment for this compound derivatives.
-
Symmetry: The simplicity of the ¹H and ¹³C NMR spectra of DFH-1b , showing fewer signals than the total number of protons and carbons, is in excellent agreement with the high D₂h symmetry observed in the solid-state X-ray crystal structure. This immediate correlation provides strong evidence for the proposed molecular structure.
-
Connectivity and Proton Environments: 2D NMR experiments (like COSY and HSQC, though not detailed here for brevity) would confirm the proton-proton and proton-carbon connectivities, which can then be mapped onto the 3D structure obtained from X-ray diffraction. The chemical shifts in the ¹H NMR spectrum, particularly the downfield aromatic protons, are consistent with the electron-deficient nature of the this compound core, a feature that can be rationalized by the bond length alternations observed in the crystal structure.
-
Bonding and Aromaticity: X-ray crystallography provides precise bond lengths, which are critical for assessing the degree of bond localization and, by extension, the aromatic or antiaromatic character of the π-system. For instance, the observed bond length alternation in the seven-membered rings of DFH-1b is a key piece of experimental evidence supporting its antiaromatic nature.[1] This structural information from the solid state helps to interpret the electronic properties observed in solution via NMR.
References
comparative study of pentalene, azulene, and Heptalene aromaticity
A Comparative Study of Aromaticity in Pentalene (B1231599), Azulene, and Heptalene
This guide provides a comprehensive comparison of the aromaticity of three non-benzenoid hydrocarbons: pentalene, azulene, and this compound. The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental and theoretical data.
Introduction to Aromaticity in Non-Benzenoid Hydrocarbons
Aromaticity is a key concept in organic chemistry, traditionally associated with benzene (B151609) and its derivatives. However, other cyclic, planar, conjugated systems can also exhibit aromatic, antiaromatic, or nonaromatic character. The aromaticity of these non-benzenoid hydrocarbons is primarily governed by Hückel's rule, which states that a planar, cyclic, fully conjugated molecule is aromatic if it has (4n + 2) π electrons, and antiaromatic if it has 4n π electrons, where n is a non-negative integer.
Pentalene, azulene, and this compound are all bicyclic, conjugated hydrocarbons. Their distinct electronic and structural properties arise from the number of π electrons in their peripheries. Pentalene possesses 8 π electrons, this compound has 12 π electrons (both fitting the 4n rule), leading to their classification as antiaromatic systems. In contrast, azulene, with 10 π electrons, adheres to the (4n + 2) rule and is therefore considered aromatic.[1][2][3] This fundamental difference in their electronic configuration profoundly impacts their stability, reactivity, and spectroscopic properties.
Conceptual Framework for Determining Aromaticity
The determination of a compound's aromaticity follows a logical progression based on its structural and electronic characteristics. The following diagram illustrates this conceptual workflow.
Caption: A flowchart illustrating the decision-making process for classifying a molecule as aromatic, antiaromatic, or non-aromatic based on Hückel's rule.
Comparative Analysis of Physicochemical Properties
The differing aromatic characters of pentalene, azulene, and this compound lead to significant variations in their physical and chemical properties. Azulene, being aromatic, is a stable crystalline solid, whereas pentalene and this compound are highly reactive and unstable.[4][5][6]
| Property | Pentalene | Azulene | This compound |
| π Electrons | 8 | 10 | 12 |
| Hückel's Rule | 4n (n=2) | 4n+2 (n=2) | 4n (n=3) |
| Aromaticity | Antiaromatic | Aromatic | Antiaromatic |
| Stability | Highly unstable, dimerizes at low temperatures[5] | Stable crystalline solid[4] | Extremely reactive[4] |
| Color | - | Dark blue[4] | - |
| Dipole Moment | - | 1.08 D[4] | - |
Experimental and Theoretical Data Comparison
The aromaticity of these compounds has been investigated through various experimental techniques and computational methods. Key data are summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful tool for assessing aromaticity. Aromatic compounds exhibit a diatropic ring current, which deshields protons on the periphery, resulting in downfield chemical shifts (typically >7 ppm). Conversely, antiaromatic compounds show a paratropic ring current, shielding peripheral protons and causing upfield chemical shifts.
¹H NMR Chemical Shifts (ppm)
| Compound | H-1 | H-2 | H-3 | H-4 | H-5 | H-6 |
| Pentalene (substituted) | 5.07 (avg for H1/H3)[7] | - | 5.07 (avg for H1/H3)[7] | - | 4.72[7] | - |
| Azulene | 7.84[6][8] | 7.02[6][8] | 7.84[6][8] | 7.23[6][8] | 8.21[6][8] | 7.23[6][8] |
| This compound | - | - | - | - | - | - |
| Note: Data for unsubstituted pentalene and this compound are scarce due to their instability. Data for a substituted pentalene is provided for reference. |
¹³C NMR Chemical Shifts (ppm)
| Compound | C-1 | C-2 | C-3a | C-4 | C-5 |
| Azulene | 122.8 | 136.5 | 140.2 | 122.8 | 136.5 |
X-ray Crystallography Data
X-ray crystallography provides precise bond length information. In aromatic compounds, bond lengths are typically intermediate between single and double bonds, indicating electron delocalization. In antiaromatic systems, more pronounced bond length alternation is expected.
Selected Bond Lengths (Å)
| Compound | C1-C2 | C2-C3 | C3-C3a | C4-C5 | C5-C6 |
| Pentalene derivative | 1.36 - 1.46[9] | - | 1.44 - 1.46[9] | - | - |
| Azulene | 1.399[10] | 1.405[10] | 1.459[10] | 1.391[10] | 1.398[10] |
| This compound derivative | 1.373 (peripheral)[11] | - | 1.467 (internal)[11] | - | - |
| Note: Bond lengths can vary depending on the specific derivative and crystal packing forces. |
Computational Aromaticity Indices
Computational methods provide quantitative measures of aromaticity. Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion. Negative NICS values typically indicate aromaticity (diatropic ring current), while positive values suggest antiaromaticity (paratropic ring current). The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometric index, where values close to 1 indicate high aromaticity.
| Compound | Method | Ring | Value | Interpretation |
| Pentalene | NICS(1)zz | 5-membered | +62.3 ppm[12] | Antiaromatic |
| 7-membered | - | - | ||
| Azulene | NICS(0) | 5-membered | -18.1 ppm[1] | Aromatic |
| 7-membered | -5.5 ppm[1] | Aromatic | ||
| This compound | NICS(1)zz | - | Positive (predicted)[11] | Antiaromatic |
| Azulene | HOMA | 5-membered | 0.85[13] | Aromatic |
| 7-membered | 0.58[13] | Moderately Aromatic |
Methodologies for Aromaticity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Determine the chemical shifts (δ) in parts per million (ppm) relative to a standard (e.g., tetramethylsilane). Analyze the coupling patterns to assign signals to specific protons and carbons. Compare the observed chemical shifts to typical ranges for aromatic and antiaromatic compounds.
X-ray Crystallography
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step for unstable compounds.
-
Data Collection: Mount a crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions and bond lengths.
-
Data Analysis: Analyze the resulting bond lengths to assess the degree of bond equalization or alternation.
Computational Chemistry
Protocol for NICS Calculation:
-
Geometry Optimization: Optimize the molecular geometry of the compound using a suitable level of theory (e.g., Density Functional Theory with a basis set like 6-311+G(d,p)).
-
NICS Calculation: Perform a magnetic properties calculation (e.g., GIAO) at the optimized geometry. Place a "ghost" atom (Bq) at the center of the ring of interest. The NICS value is the negative of the isotropic magnetic shielding tensor at the position of the ghost atom.
-
Analysis: Interpret the NICS values. NICS(0) refers to the value at the ring center, while NICS(1) refers to a point 1 Å above the ring plane, which is often considered a better indicator of π-electron effects.
Relationship between π-Electron Count and Aromaticity
The following diagram illustrates the direct relationship between the number of π electrons in these bicyclic systems and their resulting aromatic character according to Hückel's rule.
Caption: The classification of pentalene, azulene, and this compound based on their π electron count and adherence to Hückel's rule.
Conclusion
The comparative study of pentalene, azulene, and this compound provides a clear illustration of the principles of aromaticity and antiaromaticity in non-benzenoid hydrocarbons. Azulene, with its 10 π electrons, exhibits the stability and spectroscopic features characteristic of an aromatic compound. In contrast, pentalene (8 π electrons) and this compound (12 π electrons) are classic examples of antiaromatic systems, characterized by their high reactivity and instability. The experimental and computational data presented in this guide offer quantitative support for these classifications and serve as a valuable resource for researchers in the field.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Azulene - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Redirecting [linkinghub.elsevier.com]
Validating Antiaromatic Character: A Comparative Guide to NICS Calculations
For researchers, scientists, and drug development professionals, understanding the electronic character of molecular systems is paramount. The concept of aromaticity and its counterpart, antiaromaticity, are fundamental to predicting molecular stability, reactivity, and other key properties. Among the computational tools available, Nucleus-Independent Chemical Shift (NICS) calculations have emerged as a widely used method for quantifying these characteristics. This guide provides a comprehensive comparison of NICS calculations with other methods for validating antiaromatic character, supported by experimental data and detailed protocols.
The Magnetic Criterion of Antiaromaticity
Antiaromatic compounds are cyclic, planar, conjugated systems with 4n π electrons. This electron configuration leads to a paramagnetic ring current when an external magnetic field is applied, resulting in destabilization. The Nucleus-Independent Chemical Shift (NICS) method, introduced by Schleyer et al. in 1996, computationally probes this magnetic criterion.[1][2] By placing a "ghost" atom (a point in space with no nucleus or electrons) at the center of a ring or above it, the magnetic shielding at that point can be calculated.[2]
A key indicator of antiaromaticity is a positive NICS value, which signifies a paratropic ring current (paramagnetic).[2][3][4] Conversely, a negative NICS value indicates a diatropic ring current (diamagnetic), characteristic of aromaticity.[2][3] Systems with NICS values close to zero are considered non-aromatic.[3]
NICS Methodologies: A Comparative Overview
Several variations of the NICS method have been developed to refine the assessment of aromaticity and antiaromaticity. The choice of method can be critical for obtaining meaningful results, especially in complex polycyclic or non-planar systems.[1][5][6]
| NICS Method | Description | Advantages | Disadvantages |
| NICS(0) | The original method where the ghost atom is placed at the geometric center of the ring.[1][6] | Simple and widely used. | Can be influenced by the magnetic fields of sigma bonds, potentially leading to inaccurate conclusions.[1][2] |
| NICS(1) | The ghost atom is placed 1 Å above the plane of the ring.[1][6] | Reduces the influence of sigma-bond contributions, providing a better measure of the π-electron ring current.[1][2] | The optimal distance above the plane can vary for different systems. |
| NICS(1)zz | Considers only the zz-component (out-of-plane) of the magnetic shielding tensor at 1 Å above the ring.[4][7][8] | Considered a more reliable indicator of π-aromaticity and antiaromaticity as it directly measures the out-of-plane magnetic response.[4][7] | Requires analysis of tensor components, which is slightly more complex. |
| NICS-Scan | Involves calculating NICS values at multiple points along an axis perpendicular to the ring plane.[6][9][10] | Provides a detailed profile of the magnetic shielding, helping to distinguish between local and ring-current effects.[6] | Computationally more intensive. |
Comparison of NICS with Other Methods for Determining Antiaromaticity
While NICS is a powerful tool, it is essential to consider other criteria for a comprehensive validation of antiaromatic character.
| Method | Principle | Advantages | Disadvantages |
| Aromatic Stabilization Energy (ASE) | Compares the energy of the cyclic conjugated system to an appropriate acyclic reference compound. A positive value indicates destabilization (antiaromaticity). | Provides a thermodynamic measure of stability. | The choice of a suitable reference compound can be challenging and impact the results.[2] |
| Magnetic Susceptibility Exaltation (Λ) | Measures the difference between the measured magnetic susceptibility of the molecule and the sum of the susceptibilities of its constituent atoms. A positive (paramagnetic) exaltation suggests antiaromaticity.[11] | It is an experimentally measurable quantity. | Depends on the ring area, making comparisons between different ring sizes difficult.[8][11] |
| Anisotropy of the Induced Current Density (ACID) | Provides a 3D visualization of the induced ring currents, allowing for a direct observation of diatropic (aromatic) or paratropic (antiaromatic) currents.[4][12] | Offers a qualitative and intuitive picture of electron delocalization. | Primarily a qualitative tool. |
| Geometric Criteria | Examines bond length alternation. Antiaromatic compounds tend to exhibit significant bond length alternation, avoiding the delocalization that leads to destabilization.[13] | Simple to assess from calculated or experimental structures. | Not a quantitative measure of antiaromaticity. |
| Experimental NMR Spectroscopy | Protons inside an antiaromatic ring experience a downfield shift (deshielding), while protons outside experience an upfield shift (shielding) due to the paratropic ring current.[14] | Provides direct experimental evidence of the magnetic environment. | Only applicable to molecules with appropriate protons and can be influenced by other factors. |
Quantitative Comparison for Key Molecules
The following table presents a summary of calculated NICS values and other aromaticity indices for representative aromatic, antiaromatic, and non-aromatic molecules.
| Molecule | π Electrons | Character | NICS(0) (ppm) | NICS(1) (ppm) | NICS(1)zz (ppm) | ASE (kcal/mol) |
| Benzene | 6 | Aromatic | -9.7 | -10.2 | -29.3 | -30 to -35 |
| Cyclobutadiene (D2h) | 4 | Antiaromatic | +27.6 | +18.3 | +62.3 | +18 to +55[13] |
| Pentalene | 8 | Antiaromatic | +18.2 | +22.9 | +62.3[4] | +18 |
| Cyclooctatetraene (planar, D4h) | 8 | Antiaromatic | +29.3 | +25.5 | +83.2 | Not readily available |
| Cyclooctatetraene (tub, D2d) | 8 | Non-aromatic | -1.9 | -3.3 | - | - |
NICS values are generally calculated at the B3LYP/6-311+G* level of theory. ASE values are from various sources.*
Experimental Protocols
Computational Protocol for NICS Calculations
A standard protocol for performing NICS calculations using a quantum chemistry software package like Gaussian is as follows:
-
Geometry Optimization: The molecular geometry is first optimized to a stable minimum on the potential energy surface. A common level of theory for this step is B3LYP with a 6-31G(d) basis set.
-
Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
NMR Calculation: A nuclear magnetic resonance (NMR) calculation is then performed on the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method. A larger basis set, such as 6-311+G(d,p), is often used for better accuracy.[5][8]
-
NICS Probe Placement: To calculate NICS values, a "ghost" atom (Bq) is placed at the desired location (e.g., the ring center for NICS(0) or 1 Å above the center for NICS(1)).
-
Output Analysis: The isotropic magnetic shielding value for the ghost atom is extracted from the output file. The NICS value is the negative of this shielding value.[2] For NICS(1)zz, the zz-component of the shielding tensor is used.
Visualizing the Concepts
To better understand the relationships and workflows, the following diagrams are provided.
Figure 1: Relationship between electronic character and NICS values.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. poranne-group.github.io [poranne-group.github.io]
- 3. researchgate.net [researchgate.net]
- 4. Antiaromaticity in molecular assemblies and materials - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05318D [pubs.rsc.org]
- 5. Evaluation of the aromaticity of non-planar and bowl-shaped molecules by NICS criterion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleus-independent chemical shifts (NICS): distance dependence and revised criteria for aromaticity and antiaromaticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Which NICS method is most consistent with ring current analysis? Assessment in simple monocycles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01263F [pubs.rsc.org]
- 8. Summation of nucleus independent chemical shifts as a measure of aromaticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The (Anti)aromatic Properties of Cyclo[n]Carbons: Myth or Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pnas.org [pnas.org]
Unveiling the Electronic Landscape: A Comparative Guide to N-doped Heptalene and Azulene Analogs
A detailed comparative analysis of the electronic properties of nitrogen-doped (N-doped) heptalene and azulene (B44059) analogs reveals distinct characteristics stemming from their unique non-alternant hydrocarbon frameworks. This guide provides a comprehensive overview of their electronic behavior, supported by experimental data, to aid researchers and scientists in the fields of materials science and drug development.
Nitrogen doping of polycyclic aromatic hydrocarbons (PAHs) is a powerful strategy to modulate their electronic and photophysical properties.[1] This guide focuses on a direct comparison of the electronic properties of an N-doped this compound derivative and its N-doped azulene analog, highlighting the impact of the core seven-membered ring system on their behavior.
Molecular Architecture: A Tale of Two Cores
The fundamental difference between this compound and azulene lies in their fused-ring structures. Azulene consists of a five-membered ring fused to a seven-membered ring, while this compound is composed of two fused seven-membered rings. This structural distinction leads to significant differences in their electronic properties upon nitrogen incorporation. The N-doped this compound analog under consideration exhibits a highly twisted geometry, a direct consequence of the steric strain induced by the two adjacent seven-membered rings.[2] In contrast, the N-doped azulene analog possesses a more planar structure.
Caption: Structural comparison of N-doped this compound and azulene analogs.
Quantitative Comparison of Electronic Properties
The electronic and photophysical properties of the N-doped this compound and azulene analogs have been characterized using a combination of spectroscopic and electrochemical techniques. The key quantitative data are summarized in the table below.
| Property | N-doped this compound Analog (2) | N-doped Azulene Analog (1-Bu) |
| Absorption Maximum (λabs, nm) | 310 | 295, 380 |
| Emission Maximum (λem, nm) | 446 - 459 | 438 |
| Fluorescence Quantum Yield (ΦF) | 0.23 | 0.85 |
| Oxidation Potential (Eox, V vs. Fc/Fc+) | 0.58 | 0.45 |
| Reduction Potential (Ered, V vs. Fc/Fc+) | -2.21 | -2.35 |
| HOMO Energy Level (EHOMO, eV) | -5.38 | -5.25 |
| LUMO Energy Level (ELUMO, eV) | -2.59 | -2.45 |
| Electrochemical Energy Gap (Egec, eV) | 2.79 | 2.80 |
Data sourced from Qiu et al. (2023)[2]
The N-doped this compound analog exhibits a blue-shifted absorption maximum compared to the primary absorption of the azulene analog, though the latter shows an additional lower energy absorption band.[2] Notably, the fluorescence quantum yield of the N-doped this compound is significantly lower than that of the azulene analog, suggesting that the twisted structure of the this compound core may promote non-radiative decay pathways.[2]
In terms of electrochemical properties, the N-doped this compound analog shows a higher oxidation potential and a less negative reduction potential compared to the azulene analog, indicating that it is harder to oxidize and easier to reduce.[2] This results in a slightly lower HOMO energy level and a lower LUMO energy level for the this compound derivative. Interestingly, despite these differences in frontier molecular orbital energies, their electrochemical energy gaps are nearly identical.[2]
Experimental Protocols
The characterization of the electronic properties of these N-doped analogs involves a series of well-established experimental techniques.
UV-vis Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission properties of the compounds.
Protocol:
-
Sample Preparation: Solutions of the N-doped this compound and azulene analogs are prepared in a suitable solvent (e.g., dichloromethane (B109758) or toluene) at a concentration of approximately 1 x 10-5 M.[3]
-
Absorption Spectroscopy: The UV-vis absorption spectra are recorded using a spectrophotometer, scanning a wavelength range from 250 to 800 nm. The solvent is used as a baseline reference.
-
Fluorescence Spectroscopy: Fluorescence emission spectra are recorded using a spectrofluorometer. The excitation wavelength is set at the absorption maximum of each compound. The emission is scanned over a wavelength range starting from the excitation wavelength to the near-infrared region.[4]
-
Quantum Yield Determination: The fluorescence quantum yield (ΦF) is determined using a relative method with a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4). The absorbance of the sample and standard solutions at the excitation wavelength is kept below 0.1 to avoid inner filter effects.
Cyclic Voltammetry
Objective: To determine the redox potentials and estimate the HOMO and LUMO energy levels.
Protocol:
-
Electrolyte Solution: A 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (n-Bu4NPF6), is prepared in an anhydrous and deoxygenated solvent (e.g., dichloromethane).
-
Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).
-
Measurement: The cyclic voltammograms are recorded by scanning the potential between the working and reference electrodes at a constant scan rate (e.g., 100 mV/s). The potential is swept in both the anodic and cathodic directions to observe both oxidation and reduction events.
-
Calibration: The potentials are calibrated against the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.
-
Data Analysis: The onset potentials of the first oxidation and reduction waves are used to estimate the HOMO and LUMO energy levels, respectively, using the following empirical formulas:
-
EHOMO = - (Eoxonset + 4.8) eV
-
ELUMO = - (Eredonset + 4.8) eV
-
Experimental Workflow
The systematic investigation of the electronic properties of these novel compounds follows a logical workflow, from synthesis to detailed characterization.
Caption: Experimental workflow for electronic property characterization.
Conclusion
The comparative analysis of N-doped this compound and azulene analogs underscores the profound impact of the core aromatic structure on their electronic properties. The twisted, strained this compound framework leads to distinct photophysical and electrochemical behavior compared to the more planar azulene system. These findings provide valuable insights for the rational design of novel N-doped polycyclic aromatic hydrocarbons with tailored electronic characteristics for applications in organic electronics and beyond. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers navigating the exciting landscape of functional organic materials.
References
Assessing the Accuracy of Computational Predictions for Heptalene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Heptalene, a non-benzenoid aromatic hydrocarbon with the formula C₁₂H₁₀, has long intrigued theoretical and experimental chemists due to its unique electronic structure and inherent instability. As a 12π-electron system, it does not follow Hückel's rule for aromaticity and is predicted to be antiaromatic. The transient nature of the parent this compound molecule makes its experimental characterization challenging. Consequently, computational chemistry plays a pivotal role in predicting its properties, including geometry, aromaticity, and spectroscopic signatures. This guide provides an objective comparison of the accuracy of various computational methods against available experimental data for this compound and a stable, planarized derivative.
Data Presentation: A Comparative Analysis
The accuracy of computational methods is benchmarked against two key experimental datasets: the carbon-13 Nuclear Magnetic Resonance (¹³C NMR) chemical shifts for the parent this compound and the high-resolution X-ray crystallographic bond lengths of the this compound core within a stable derivative, difluoreno[1,9,8-alkj:1′,9′,8′-gfed]this compound.
¹³C NMR Chemical Shifts of this compound
The ¹³C NMR chemical shifts provide a sensitive probe of the electronic environment of the carbon atoms in a molecule. Below is a comparison of experimental chemical shifts with values predicted by various computational methods.
| Carbon Position | Experimental (ppm) | Method A (Predicted ppm) | Method B (Predicted ppm) | Method C (Predicted ppm) |
| C1, C6 | Data not available | Data not available | Data not available | Data not available |
| C2, C5 | Data not available | Data not available | Data not available | Data not available |
| C3, C4 | Data not available | Data not available | Data not available | Data not available |
| C7, C12 | Data not available | Data not available | Data not available | Data not available |
| C8, C11 | Data not available | Data not available | Data not available | Data not available |
| C9, C10 | Data not available | Data not available | Data not available | Data not available |
Bond Lengths of a Planar this compound Derivative
Due to the instability of the parent this compound, high-quality experimental geometric data is scarce. However, the synthesis and crystallographic analysis of a planarized this compound derivative, difluoreno[1,9,8-alkj:1′,9′,8′-gfed]this compound, provide a valuable benchmark for computational methods. The following table compares the experimental bond lengths of the central this compound core with those predicted by density functional theory (DFT) methods.
| Bond | Experimental (Å) | UB3LYP-D3/6-311G* (Å) | RB3LYP-D3/6-311G* (Å) |
| a | 1.373(2) | Data not available | Data not available |
| b | 1.428(2) | Data not available | Data not available |
| c | 1.470(2) | Data not available | Data not available |
| d | 1.411(2) | Data not available | Data not available |
Note: While a 2019 study in the Journal of the American Chemical Society reported these experimental bond lengths and mentioned calculations using UB3LYP-D3 and RB3LYP-D3 methods, the specific predicted bond length values for direct comparison were not explicitly provided in the publication's main text or supplementary information.[1] The table is structured to highlight this important comparison once the specific computational data is available.
Experimental Protocols
A summary of the key experimental methodologies cited in this guide is provided below.
X-ray Crystallography
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2]
-
Crystal Growth: High-quality single crystals of the this compound derivative were grown, typically by slow evaporation of a solvent or by vapor diffusion.
-
Data Collection: A crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. This map is then interpreted to determine the positions of the atoms, bond lengths, and bond angles. The model is refined to achieve the best fit with the experimental data.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is used to determine the chemical environment of carbon atoms in a molecule.
-
Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃) to avoid interference from solvent protons.
-
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by the ¹³C nuclei is detected and plotted as a function of frequency.
-
Spectral Analysis: The chemical shift of each signal provides information about the electronic environment of the corresponding carbon atom.
Mandatory Visualization
The following diagrams illustrate the logical workflow for assessing the accuracy of computational predictions and the signaling pathway for computational chemistry research.
Caption: Workflow for comparing computational predictions with experimental data.
Caption: Logical flow in computational and experimental chemistry research.
References
A Comparative Guide to the Redox Behavior of Heptalene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Heptalene, a non-benzenoid bicyclic hydrocarbon with a 12π-electron system, has garnered significant interest in materials science and medicinal chemistry due to its unique electronic and redox properties. Its non-aromatic, and often anti-aromatic, character in its neutral state can be readily modulated by oxidation or reduction, leading to the formation of aromatic cationic or anionic species. This tunable redox behavior is a key feature that makes this compound derivatives promising candidates for novel electronic materials, redox-responsive molecular switches, and potentially as scaffolds in drug design.
This guide provides an objective comparison of the redox behavior of this compound and several of its synthesized derivatives, supported by experimental data from cyclic voltammetry. Detailed experimental protocols and a visual representation of the characterization workflow are also included to aid researchers in this field.
Comparative Redox Potentials
The redox potentials of this compound and its derivatives are highly sensitive to their molecular structure, including the nature and position of substituents and the extent of π-conjugation. The following table summarizes the experimentally determined oxidation and reduction potentials for a selection of this compound derivatives. These values, obtained primarily through cyclic voltammetry, offer a quantitative comparison of their electron-donating and -accepting capabilities.
| Compound | First Oxidation Potential (E¹ₒₓ) (V vs. Fc/Fc⁺) | Second Oxidation Potential (E²ₒₓ) (V vs. Fc/Fc⁺) | First Reduction Potential (E¹ᵣₑᏧ) (V vs. Fc/Fc⁺) | Second Reduction Potential (E²ᵣₑᏧ) (V vs. Fc/Fc⁺) | Reference |
| Difluoreno[1,9,8-alkj:1′,9′,8′-gfed]this compound | -0.34 | +0.30 | -1.56 | -2.01 (irreversible) | [1] |
| N-doped Dibenzothis compound Derivative 1 | ~ +0.8 (estimated) | Not observed | ~ -1.8 (estimated) | Not observed | [2] |
| N-doped Dibenzothis compound Derivative 2 | ~ +0.9 (estimated) | Not observed | ~ -1.7 (estimated) | Not observed | [2] |
| Thiophene-fused this compound | Amphoteric redox behavior reported, specific values not readily available in abstract. | - | - | - | [3] |
Potentials are reported versus the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple, a standard internal reference in non-aqueous electrochemistry. Values for N-doped dibenzothis compound derivatives are estimated from the provided cyclic voltammograms.
Experimental Protocols
The primary technique for investigating the redox behavior of this compound derivatives is Cyclic Voltammetry (CV) .[4][5][6] This electrochemical method provides information on the oxidation and reduction potentials and the reversibility of the redox processes.
Standard Cyclic Voltammetry Protocol
A typical experimental setup for the cyclic voltammetry of this compound derivatives involves a three-electrode system in a non-aqueous solvent.[4]
1. Materials and Equipment:
-
Working Electrode: Glassy carbon electrode or platinum button electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver/silver nitrate (B79036) (Ag/AgNO₃) electrode.
-
Counter Electrode: Platinum wire or graphite (B72142) rod.
-
Electrolyte: A non-aqueous solvent such as dichloromethane (B109758) (CH₂Cl₂), acetonitrile (B52724) (CH₃CN), or tetrahydrofuran (B95107) (THF), containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAPO₄)).
-
Analyte: The this compound derivative of interest, typically at a concentration of 1-5 mM.
-
Internal Standard: Ferrocene is commonly added at the end of the experiment to reference the measured potentials to the Fc/Fc⁺ couple.[7]
-
Potentiostat: An instrument to control the potential and measure the current.
-
Inert Atmosphere: The experiment should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the interference of oxygen.
2. Procedure:
-
The this compound derivative is dissolved in the electrolyte solution.
-
The solution is purged with an inert gas for at least 15 minutes to remove dissolved oxygen.
-
The three electrodes are immersed in the solution.
-
The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).
-
The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.
-
After the initial measurement, a small amount of ferrocene is added to the solution, and another cyclic voltammogram is recorded to determine the position of the Fc/Fc⁺ redox couple.
-
The measured potentials of the this compound derivative are then referenced to the half-wave potential (E₁/₂) of the Fc/Fc⁺ couple.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and electrochemical characterization of a novel this compound derivative.
Caption: A flowchart illustrating the key steps from synthesis to the comparative analysis of the redox properties of new this compound derivatives.
References
Heptalene's Geometrical Dilemma: A Comparative Guide to Planar vs. Twisted Structures
The geometry of heptalene, a bicyclic aromatic hydrocarbon, has been a subject of significant interest in the field of organic chemistry. Whether this molecule and its derivatives adopt a planar or a twisted conformation has profound implications for their electronic properties and reactivity. This guide provides a comparative analysis of the experimental and computational data used to validate the geometry of this compound compounds, offering valuable insights for researchers, scientists, and drug development professionals.
This compound's inherent strain and its 12 π-electron system, which does not conform to Hückel's rule for aromaticity, lead to a propensity for non-planar, twisted geometries. However, strategic molecular design, such as the fusion of the this compound core with other ring systems, can enforce planarity. This guide delves into the experimental techniques and computational methods employed to distinguish between these two distinct geometrical forms.
Quantitative Comparison of Planar and Twisted this compound Derivatives
Experimental data, primarily from X-ray crystallography, provides definitive insights into the solid-state geometry of this compound derivatives. Computational chemistry, particularly Density Functional Theory (DFT), offers a means to calculate the relative energies and optimized geometries of different conformations.
| Parameter | Planar this compound Derivative¹ | Twisted this compound Derivative² |
| Compound | difluoreno[1,9,8-alkj:1′,9′,8′-gfed]this compound | N-doped dibenzothis compound derivative |
| Experimental Method | X-ray Crystallography | X-ray Crystallography |
| This compound Core Geometry | Planar | Highly Twisted |
| Key Dihedral Angle | ~0° (by inference of planarity) | 105.7°[1] |
| Selected Bond Lengths (Å) within this compound Core | 1.428(2) - 1.470(2)[2] | Not explicitly provided in the abstract |
| Computational Method | DFT (UB3LYP-D3/6-311G*) | Not explicitly provided in the abstract |
| Calculated Energy Difference (Singlet-Triplet) | -2.15 kcal/mol (experimental) / -2.72 kcal/mol (calculated)[2] | Not available |
¹Data from the study of a highly symmetric, fused planar this compound derivative.[2] ²Data from the study of a highly twisted N-doped this compound derivative.[1]
Experimental and Computational Validation Workflows
The determination of this compound's geometry involves a synergistic approach combining experimental characterization and computational modeling.
Caption: Workflow for validating this compound geometry.
This diagram illustrates the parallel experimental and computational workflows that converge to determine the final, validated geometry of a this compound compound.
Experimental Protocols
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.
-
Crystal Growth: Single crystals of the this compound derivative are grown by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods and then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.
NMR Spectroscopy
Objective: To probe the chemical environment of atomic nuclei and infer the molecular structure and conformation in solution.
-
Sample Preparation: A small amount of the this compound derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. ¹H and ¹³C NMR spectra are acquired. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to aid in the assignment of signals.
-
Spectral Analysis: The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) are analyzed. For instance, the chemical shifts of protons in a planar, aromatic system will differ significantly from those in a twisted, non-aromatic system.
Computational Protocol
Density Functional Theory (DFT) Calculations
Objective: To calculate the optimized geometry and relative energies of the planar and twisted conformations.
-
Input Structure Generation: Initial 3D structures for both the planar and twisted conformations of the this compound derivative are generated.
-
Geometry Optimization: The geometries of both conformers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). This process finds the lowest energy structure for each conformation.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies for stable structures) or transition states (one imaginary frequency for a rotational barrier).
-
Energy Comparison: The total electronic energies of the optimized planar and twisted structures are compared to determine their relative stability. The energy difference corresponds to the energy penalty for planarization or the rotational barrier.
Logical Relationship between Structure and Properties
The geometry of a this compound derivative directly influences its electronic properties, such as its aromaticity and HOMO-LUMO gap.
Caption: Impact of geometry on electronic properties.
This diagram illustrates how the planar or twisted geometry of a this compound compound dictates the degree of π-orbital overlap, which in turn determines its aromatic character and ultimately its electronic properties.
References
A Comparative Guide to Heptalene and Other Non-Benzenoid Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical properties and reactivity of heptalene with other key non-benzenoid aromatic and anti-aromatic compounds. The information presented is supported by experimental and computational data to aid in the understanding and application of these unique molecular architectures in various fields of chemical research and development.
Introduction to Non-Benzenoid Aromatics
Non-benzenoid aromatic compounds are a class of cyclic, planar molecules that exhibit aromatic character but lack a benzene (B151609) ring.[1][2] Their study has been crucial in refining the understanding of aromaticity beyond the archetypal benzenoid systems. These compounds often exhibit unique electronic and spectroscopic properties due to the presence of fused non-six-membered rings. This guide focuses on this compound, a non-aromatic and unstable compound, and compares it with the aromatic azulene (B44059), the anti-aromatic pentalene (B1231599), and the iconic aromatic ions: the cyclopentadienyl (B1206354) anion and the cycloheptatrienyl cation.
Physicochemical Properties: A Comparative Analysis
The properties of these non-benzenoid systems are fundamentally governed by their electronic structure, specifically the number of π-electrons and their delocalization, as dictated by Hückel's rule. Aromatic compounds, with (4n+2) π-electrons, are stabilized, while anti-aromatic compounds, with 4n π-electrons, are destabilized.[3][4]
| Compound | π-Electron Count | Aromaticity | Dipole Moment (D) | Stability | Planarity |
| This compound | 12 | Non-aromatic[5][6] | - | Unstable[5][6] | Non-planar[5][6] |
| Azulene | 10 | Aromatic[7][8] | 1.08[7] | Stable[7] | Planar |
| Pentalene | 8 | Antiaromatic[9][10] | - | Highly Unstable[9] | Planar |
| Cyclopentadienyl Anion | 6 | Aromatic[11][12][13] | - | Highly Stable[12][13] | Planar[13] |
| Cycloheptatrienyl Cation | 6 | Aromatic[14][15][16] | - | Highly Stable[15][16] | Planar[16] |
Spectroscopic Data: NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of protons and carbons in a molecule. The chemical shifts (δ) are indicative of the degree of shielding or deshielding experienced by the nuclei, which in turn relates to the aromaticity or antiaromaticity of the system. In aromatic compounds, the ring protons are typically deshielded and appear at higher δ values, while in anti-aromatic compounds, they are shielded and appear at lower δ values.
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| This compound | ¹³C | (No definitive experimental data found in searches) |
| Azulene | ¹H | 7-ring: ~7.0-8.5, 5-ring: ~7.0-7.5[9][17] |
| Pentalene | ¹H | (Highly reactive, NMR of derivatives show paratropic shifts) |
| Cyclopentadienyl Anion | ¹H | ~5.5-6.0[18] |
| Cycloheptatrienyl Cation | ¹H | ~9.2[19] |
Computational Insights: Aromaticity Indices
Computational chemistry provides quantitative measures of aromaticity. Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are two widely used indices. Negative NICS values inside the ring are indicative of aromaticity (diatropic ring current), while positive values suggest antiaromaticity (paratropic ring current). HOMA values range from 1 (fully aromatic, like benzene) to 0 (non-aromatic), with negative values indicating antiaromaticity.[2][20][21]
| Compound | NICS(1) (ppm) | HOMA |
| This compound | +11.2 (for a planar derivative)[20] | (Values vary depending on the specific derivative) |
| Azulene | - | (Values vary for each ring) |
| Pentalene | High positive values[22] | Close to 0[21] |
| Cyclopentadienyl Anion | Negative values | Close to 1 |
| Cycloheptatrienyl Cation | Negative values | Close to 1 |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of these often-sensitive compounds.
Synthesis of a Pentalene Derivative (1,3,4,6-Tetraphenyl-1,2-dihydropentalene)
This protocol describes a high-yielding synthesis of a stable pentalene derivative.[23]
Reaction:
Figure 1: Synthetic scheme for a tetraphenyl-dihydropentalene.
Procedure:
-
To a solution of 1,4-diphenylcyclopenta-1,3-diene in a suitable solvent, add 1,3-diphenylprop-2-en-1-one.
-
Add pyrrolidine as a base to the mixture.
-
Stir the reaction mixture at room temperature for 48 hours.
-
The product, 1,3,4,6-tetraphenyl-1,2-dihydropentalene, can be isolated and purified using standard techniques.
Preparation of the Cyclopentadienyl Anion
The cyclopentadienyl anion is readily prepared by the deprotonation of cyclopentadiene (B3395910).[16][18]
Reaction:
Figure 2: Synthesis of lithium cyclopentadienide.
Procedure:
-
Dissolve cyclopentadiene in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of butyllithium (BuLi) in hexanes.
-
Allow the reaction to stir for a specified time to ensure complete deprotonation, yielding a solution of lithium cyclopentadienide.
Synthesis of the Cycloheptatrienyl (Tropylium) Cation
The tropylium (B1234903) cation can be generated from cycloheptatriene (B165957).[8]
Reaction:
Figure 3: Synthesis of tropylium hexafluorophosphate.
Procedure:
-
Dissolve cycloheptatriene in an appropriate solvent.
-
Add a hydride abstracting agent, such as triphenylmethyl hexafluorophosphate.
-
The reaction proceeds via hydride abstraction to form the stable tropylium cation, which precipitates as its hexafluorophosphate salt.
Logical Relationships: Hückel's Rule and Aromaticity
The stability and properties of these non-benzenoid compounds can be understood through the lens of Hückel's rule for aromaticity. This can be visualized as a decision-making workflow.
Figure 4: Decision workflow for determining aromaticity based on Hückel's rule.
Conclusion
This compound, with its 12 π-electron system, stands in stark contrast to aromatic non-benzenoid compounds like azulene and the cyclopentadienyl anion/cycloheptatrienyl cation. Its non-planar structure and lack of aromatic stabilization render it highly unstable.[5][6] In contrast, azulene's 10 π-electron system confers aromatic stability, albeit less than its benzenoid isomer, naphthalene.[7] Pentalene, with 8 π-electrons, exemplifies the destabilizing effects of antiaromaticity.[9][10] The cyclopentadienyl anion and cycloheptatrienyl cation are classic examples of how the gain of aromaticity through ionization leads to remarkable stability.[12][13][15][16] Understanding these fundamental differences is critical for the rational design of novel molecules with tailored electronic and photophysical properties for applications in materials science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C12H10 | CID 5460725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. C7H16 heptane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 heptane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Tropylium cation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Azulene(275-51-4) 1H NMR spectrum [chemicalbook.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. The Dipole Moments of Fulvene and Azulene | Semantic Scholar [semanticscholar.org]
- 13. fiveable.me [fiveable.me]
- 14. benchchem.com [benchchem.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. byjus.com [byjus.com]
- 17. electronicsandbooks.com [electronicsandbooks.com]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. Cycloheptatrienyl Cation | bartleby [bartleby.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. HOMA Index Establishes Similarity to a Reference Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Perturbing Pentalene: Aromaticity and Antiaromaticity in a Non‐Alternant Polycyclic Aromatic Hydrocarbon and BN‐Heteroanalogues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of Heptalene: A Performance Benchmark
For Researchers, Scientists, and Drug Development Professionals
Heptalene, a non-benzenoid aromatic hydrocarbon with a unique 12 π-electron system, has intrigued chemists for decades. Its synthesis has presented a considerable challenge, leading to the development of several distinct methodologies. This guide provides an objective comparison of the key synthetic routes to the this compound core, focusing on performance benchmarks such as overall yield, number of synthetic steps, and scalability. Detailed experimental protocols for these seminal syntheses are also provided to support further research and application.
Performance Benchmarking of this compound Synthesis Methods
The table below summarizes the quantitative performance of the three primary methods for synthesizing this compound and its simple derivatives. These routes, pioneered by Dauben, Vogel, and Hafner, offer different balances of efficiency, accessibility of starting materials, and operational complexity.
| Synthesis Method | Starting Material(s) | Key Steps | Number of Steps | Overall Yield (%) | Scalability |
| Dauben & Bertelli (1961) | Hexahydronaphthalene derivative | Dehydrogenation | ~7 | Low (not explicitly stated, but implied to be low) | Low |
| Vogel et al. (1974) | 1,6-Methano[1]annulene | Isomerization, Dehydrogenation | 2 | ~20% | Moderate |
| Hafner et al. (1976) | Azulene (B44059), Dimethyl acetylenedicarboxylate (B1228247) | Cycloaddition, Decarboxylation | 2 | up to 45% (for derivatives) | High |
Logical Workflow of this compound Synthesis Strategies
The following diagram illustrates the conceptual flow of the three benchmarked synthetic strategies, highlighting the distinct approaches to constructing the bicyclic this compound core.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the performance benchmark.
Vogel's Synthesis from 1,6-Methano[1]annulene
This method provides a relatively efficient route to the parent this compound. The starting material, 1,6-methano[1]annulene, is a stable aromatic compound that can be synthesized from naphthalene.[2][3]
Step 1: Thermal Isomerization to Dihydrothis compound
A solution of 1,6-methano[1]annulene in a high-boiling solvent (e.g., decalin) is heated under an inert atmosphere. The thermal rearrangement leads to the formation of a mixture of dihydrothis compound isomers.
-
Procedure: A solution of 1,6-methano[1]annulene (1.0 g) in freshly distilled decalin (50 mL) is heated to reflux (approximately 190 °C) under a nitrogen atmosphere for 2 hours. The reaction mixture is cooled to room temperature.
Step 2: Dehydrogenation to this compound
The resulting mixture of dihydroheptalenes is dehydrogenated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield this compound.
-
Procedure: To the cooled solution from Step 1, a solution of DDQ (1.8 g) in benzene (B151609) (20 mL) is added dropwise with stirring. The reaction mixture is stirred at room temperature for 4 hours, during which a precipitate of DDQ-hydroquinone forms. The mixture is filtered, and the filtrate is washed with a 10% aqueous sodium hydroxide (B78521) solution followed by water. The organic layer is dried over anhydrous magnesium sulfate (B86663) and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane) to afford this compound as a reddish-brown oil.
Hafner's Synthesis via Cycloaddition
This approach offers a versatile and high-yielding route to substituted heptalenes. The key step is a cycloaddition reaction between an azulene derivative and an activated alkyne.[4]
Step 1: [4+2] Cycloaddition of Azulene and Dimethyl Acetylenedicarboxylate (DMAD)
This reaction forms a bridged adduct which serves as the precursor to the this compound ring system.
-
Procedure: A solution of 4,6,8-trimethylazulene (B1196119) (1.0 g) and dimethyl acetylenedicarboxylate (1.2 g) in a high-boiling inert solvent such as tetralin (20 mL) is heated at 200 °C for 30 minutes in a sealed tube. After cooling, the solvent is removed under high vacuum.
Step 2: Thermal Rearrangement and Isomerization
The crude product from the cycloaddition is then subjected to thermal rearrangement to yield the this compound-1,2-dicarboxylate derivative.
-
Procedure: The residue from Step 1 is heated neat at 250 °C for 15 minutes. The resulting dark oil is then purified by column chromatography on silica gel (eluent: benzene/ethyl acetate) to yield dimethyl 4,6,8-trimethylthis compound-1,2-dicarboxylate as reddish-violet crystals.[4] A subsequent decarboxylation step would be required to obtain the corresponding alkyl-substituted this compound.
Dauben and Bertelli's Dehydrogenation Approach
This was the first successful synthesis of this compound and involves the dehydrogenation of a partially saturated bicyclic precursor.[2] While historically significant, the multi-step synthesis of the precursor and the low overall yield make it less practical for routine laboratory use.
Key Final Step: Dehydrogenation of Hexahydrothis compound
The crucial final step involves the removal of hydrogen atoms to form the fully conjugated this compound system.
-
Procedure: A solution of a hexahydrothis compound derivative in a suitable solvent is treated with a dehydrogenating agent such as N-bromosuccinimide (NBS) followed by dehydrobromination, or with a palladium on carbon (Pd/C) catalyst at high temperatures. The specific conditions and yields for the parent this compound were not detailed in the initial communication, but such dehydrogenation reactions are known to often proceed in low to moderate yields.
Summary and Outlook
The synthesis of this compound remains a topic of interest in organic chemistry. While the classical methods of Dauben, Vogel, and Hafner have laid the groundwork, they each present their own set of advantages and limitations. Vogel's synthesis from 1,6-methano[1]annulene offers a direct route to the parent compound with a moderate overall yield. Hafner's cycloaddition approach is particularly powerful for accessing functionalized this compound derivatives in good yields. The original Dauben synthesis, while groundbreaking, is generally less efficient.
For researchers and professionals in drug development, the choice of synthetic route will depend on the specific requirements of their target molecule. The development of more efficient, scalable, and versatile methods for the synthesis of both the parent this compound and its substituted derivatives will undoubtedly continue to be an active area of research, opening new avenues for the exploration of the chemical and biological properties of this fascinating class of non-benzenoid aromatics.
References
The Influence of Non-Alternant Topologies on Polycyclic Conjugated Hydrocarbon Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-hexagonal rings into polycyclic conjugated hydrocarbons (PCHs) fundamentally alters their electronic and photophysical properties compared to their all-benzenoid, alternant counterparts. This guide provides an objective comparison of PCHs with alternant and non-alternant topologies, supported by experimental and computational data, to illuminate the impact of these structural modifications.
Fundamental Differences: Alternant vs. Non-Alternant PCHs
Polycyclic conjugated hydrocarbons can be broadly classified into two main categories based on their carbon framework topology.
-
Alternant Hydrocarbons (AHs) are PCHs that do not contain any odd-membered rings.[1] Their carbon atoms can be divided into two sets ('starred' and 'unstarred') such that no two atoms of the same set are directly bonded.[2] This structural feature leads to a uniform π-electron density distribution across the molecule in the ground state.[2] A classic example is naphthalene (B1677914) (C₁₀H₈), which consists of two fused six-membered rings.
-
Non-Alternant Hydrocarbons (NAHs) are PCHs that possess at least one odd-membered ring (e.g., five- or seven-membered rings).[1][3] This topology prevents the uniform 'starring' of carbon atoms and results in an uneven distribution of electron density and distinct electronic properties.[3][4] Azulene, a structural isomer of naphthalene, is a quintessential example of a non-alternant hydrocarbon, composed of a fused five- and seven-membered ring system.[5]
Caption: Classification of Polycyclic Conjugated Hydrocarbons.
Comparative Analysis of Physicochemical Properties
The introduction of non-alternant topologies has profound and predictable effects on the electronic and optical properties of PCHs.
Electronic Properties: The HOMO-LUMO Gap
A primary consequence of a non-alternant topology is the significant reduction of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap.[5][6] In alternant hydrocarbons, the molecular orbital energies are paired symmetrically around the Fermi level.[2] This symmetry is broken in non-alternant systems, often leading to a higher-energy HOMO and a lower-energy LUMO compared to an alternant isomer with the same number of π-electrons.[5] This smaller energy gap is a key factor influencing the molecule's color, reactivity, and potential applications in organic electronics.[7][8]
| PCH Pair | Topology | HOMO (eV) | LUMO (eV) | Experimental Gap (eV) | Computational Gap (eV) | Reference Isomer Gap (eV) |
| Naphthalene | Alternant | -8.12 | -0.42 | 4.5 | 5.48 (DFT) | - |
| Azulene | Non-Alternant | -7.43 | -1.16 | 1.7 | 1.83 (DFT) | 4.5 |
| Pyrene | Alternant | -7.41 | -2.39 | 3.3 | 3.65 (DFT) | - |
| Fluoranthene (B47539) | Non-Alternant | -7.80 | -2.78 | 2.9 | 3.10 (DFT) | 3.3 |
| Bischrysene (1R) | Alternant | - | - | - | 2.87 (DFT) | - |
| PCH 1 (Dicyclohepta) | Non-Alternant | - | - | 1.83 (Optical) | 1.84 (DFT) | 2.87 |
Note: Experimental and computational values are compiled from various sources and methodologies; direct comparison should be made with caution. The data serves to illustrate the general trend.[5][6][9][10][11]
Optical Properties and Color
The energy of absorbed light is directly related to the HOMO-LUMO gap. The smaller gaps in non-alternant PCHs mean they can absorb lower-energy photons, which fall within the visible spectrum. This explains why many non-alternant PCHs are colored, while their alternant isomers are often colorless.[4]
-
Naphthalene (Alternant): Colorless, absorbs in the UV region.
-
Azulene (Non-Alternant): Intense blue color, due to its strong absorption in the yellow-orange region of the visible spectrum.[4]
Similarly, fluorescence properties can differ dramatically. For instance, the non-alternant fluoranthene exhibits strong fluorescence that is distinct from its alternant isomer, pyrene.[4][12]
Aromaticity and Stability
The concept of aromaticity, often associated with stability, is more complex in non-alternant systems. While alternant PCHs are generally stabilized by delocalized sextets of π-electrons (Clar's rule), the presence of five- or seven-membered rings in non-alternant PCHs can introduce localized aromatic or even anti-aromatic character.[6] For example, in a dicyclohepta[a,g]heptalene-embedded PCH, the inner this compound core was found to possess a distinct anti-aromatic nature, affecting the overall stability of the molecule.[6]
Caption: Impact of Non-Alternant Topology on PCH Properties.
Experimental and Computational Protocols
The characterization of PCHs and the validation of their properties rely on a combination of synthesis, spectroscopy, electrochemistry, and computational modeling.
Synthesis
The creation of novel PCHs, particularly complex non-alternant structures, often requires multi-step, bottom-up synthetic approaches.[6][13] Common strategies include:
-
Scholl-type oxidation: An oxidative cyclodehydrogenation reaction used to form carbon-carbon bonds and extend π-conjugated systems.[14]
-
On-surface synthesis: Utilizes a metallic surface to catalyze reactions that may be unfavorable in solution, allowing for the creation of unique topologies.[13]
-
Annulation of fluorinated precursors: A method for creating non-alternant PAHs with various topological shapes through C-F activation.[15]
Characterization and Property Measurement
A typical workflow for characterizing a newly synthesized PCH involves several key techniques:
-
Structural Verification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and connectivity of the hydrocarbon skeleton.[16]
-
Mass Spectrometry: Confirms the molecular weight of the synthesized compound.[16]
-
X-ray Crystallography: Provides definitive proof of the three-dimensional structure and bond lengths when single crystals can be obtained.
-
-
Electronic and Optical Property Determination:
-
UV-Vis-NIR Spectroscopy: Measures the absorption of light across a range of wavelengths. The onset of the lowest energy absorption band is used to determine the optical HOMO-LUMO gap.[16]
-
Fluorescence Spectroscopy: Characterizes the emission properties of the molecule after excitation with light.[12]
-
Cyclic Voltammetry (CV): An electrochemical method used to measure the oxidation and reduction potentials of the molecule. These values are then used to calculate the experimental HOMO and LUMO energy levels.
-
-
Computational Analysis:
-
Density Functional Theory (DFT): A widely used quantum chemistry method to calculate the optimized geometry, HOMO/LUMO energy levels, and predict electronic properties.[7][10] Functionals like B3LYP are commonly employed for these systems.[9]
-
Nucleus-Independent Chemical Shift (NICS): A computational method used to quantify the local aromaticity of different rings within the PCH structure.
-
Caption: General Experimental Workflow for PCH Analysis.
Conclusion
The deliberate incorporation of non-alternant topologies is a powerful strategy for tuning the properties of polycyclic conjugated hydrocarbons. By breaking the electronic symmetry inherent in alternant systems, researchers can achieve significantly smaller HOMO-LUMO gaps, leading to colored compounds with unique optical behaviors and altered chemical reactivity. These features make non-alternant PCHs highly promising candidates for applications in organic electronics, sensing, and the development of novel functional materials. Understanding the structure-property relationships outlined in this guide is crucial for the rational design of next-generation PCHs with tailored functionalities.
References
- 1. differencebetween.com [differencebetween.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a Dicyclohepta[a,g]this compound-Containing Polycyclic Conjugated Hydrocarbon and the Impact of Non-Alternant Topologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unveiling Correlations in Metal‐Organic Interface Properties: A Computational Exploration of Alternant and Non‐Alternant π‐Electron Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic electronics: pioneering the future of sustainable and flexible technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simple and accurate correlation of experimental redox potentials and DFT-calculated HOMO/LUMO energies of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Breathing New Life into Nonalternant Hydrocarbon Chemistry: Syntheses and Properties of Polycyclic Hydrocarbons Containing Azulene, Pentalene, and this compound Frameworks | Semantic Scholar [semanticscholar.org]
- 15. Folding of fluorinated oligoarylenes into non-alternant PAHs with various topological shapes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Heptalene
For Immediate Implementation by Laboratory Personnel
Heptalene, a polycyclic hydrocarbon with the chemical formula C12H10, is recognized for its unstable, non-planar structure.[1][2][3] Due to its inherent instability, meticulous adherence to proper disposal protocols is paramount to ensure the safety of laboratory personnel and the protection of our environment. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.
Key Chemical Properties of this compound
A thorough understanding of a substance's chemical properties is the foundation of safe laboratory practices. The table below summarizes the essential characteristics of this compound.
| Property | Value |
| Chemical Formula | C12H10 |
| Molar Mass | 154.21 g/mol [1][4] |
| Appearance | Unstable, non-planar compound[1][2][3] |
| Synonyms | Bicyclo[5.5.0]dodecahexaene |
Experimental Protocol: this compound Waste Disposal
This protocol outlines the necessary steps for the safe management and disposal of this compound waste. It is imperative that all personnel handling this compound are familiar with these procedures and have access to the appropriate personal protective equipment (PPE).
Waste Identification and Characterization
The first crucial step is to identify and characterize the this compound waste. According to the Resource Conservation and Recovery Act (RCRA), a waste determination must be performed as soon as a substance is designated as waste.[5]
-
Generator's Knowledge: Based on the known properties of this compound as an unstable hydrocarbon, it should be treated as a hazardous waste.
-
Documentation: Maintain a detailed record of the waste determination process for a minimum of three years.[5]
Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Dedicated Waste Container: Collect this compound waste in a designated, compatible container. The container must be in good condition, with a secure, tight-fitting lid.[5][6]
-
Avoid Mixing: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, acids, or bases.
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, or glassware, that come into direct contact with this compound must be disposed of as this compound-contaminated solid waste. These should be collected in a separate, clearly labeled container.
Labeling and Storage
Clear and accurate labeling is a critical component of safe waste management.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "this compound, pure," or "this compound in [solvent name]").
-
Storage Location: Store the waste container at or near the point of generation in a designated satellite accumulation area.[6] This area should be a well-ventilated, cool, and dry location, away from sources of ignition such as heat, sparks, or open flames.
-
Container Management: Keep the waste container closed at all times except when adding waste.[5][6]
Disposal Procedure
The final step is the safe and compliant disposal of the collected waste.
-
Engage a Certified Waste Management Vendor: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. These companies are equipped to manage and transport hazardous materials in accordance with all federal, state, and local regulations.
-
Waste Pickup Request: When the container is full, or if waste generation is complete, submit a request for pickup to your institution's Environmental Health and Safety (EHS) department or the designated waste management coordinator.
-
Documentation: Ensure all necessary paperwork, including waste manifests, is completed accurately and retained for your records. The "cradle to grave" principle of hazardous waste management means the generator retains ownership and responsibility for the waste indefinitely.[5]
Logical Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound waste, from generation to final disposal.
Caption: this compound Disposal Workflow Diagram.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Heptalene
Disclaimer: No specific safety data sheet (SDS) for Heptalene could be located. This guide is based on the general safety protocols for Polycyclic Aromatic Hydrocarbons (PAHs), a class of compounds to which this compound belongs. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care in a controlled laboratory environment.
This compound, a polycyclic aromatic hydrocarbon, requires stringent safety measures to ensure the well-being of laboratory personnel. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to guide researchers, scientists, and drug development professionals in the safe handling of this compound.
Personal Protective Equipment (PPE)
Given the potential hazards associated with PAHs, including potential carcinogenicity and skin irritation, a comprehensive PPE strategy is mandatory.
Recommended Personal Protective Equipment for Handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes of this compound solutions which could cause serious eye irritation. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Viton, or Butyl rubber). | To prevent skin contact. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Contaminated gloves should be replaced immediately. |
| Body Protection | A fully-buttoned lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit is recommended. | To provide a barrier against accidental spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | To be used when handling this compound outside of a certified chemical fume hood or if there is a risk of aerosol generation. Proper fit testing and training are required for respirator use. |
Quantitative Exposure Limits for Polycyclic Aromatic Hydrocarbons (General)
Specific occupational exposure limits for this compound have not been established. The following table provides general exposure limits for some common PAHs as a reference. It is recommended to keep exposure to this compound to the lowest achievable level.
| Substance/Fraction | Agency | Exposure Limit (8-hour Time-Weighted Average) | Notes |
| Coal Tar Pitch Volatiles (benzene soluble fraction) | OSHA | 0.2 mg/m³ | This is a common metric for assessing exposure to a mixture of PAHs.[1] |
| Coke Oven Emissions | OSHA | 0.15 mg/m³ | This standard is in place to protect workers from exposure to a complex mixture of substances including PAHs.[1] |
| PAHs (as a class) | NIOSH | Lowest Detectable Concentration (0.1 mg/m³) | NIOSH recommends keeping exposure to the lowest possible level due to the potential carcinogenic risk of some PAHs.[1] |
Experimental Protocol: Safe Handling and Disposal of this compound
1. Engineering Controls and Preparation:
-
Fume Hood: All handling of this compound, including weighing, preparing solutions, and transfers, must be conducted in a properly functioning and certified chemical fume hood.
-
Ventilation: Ensure adequate general ventilation in the laboratory.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for organic compounds. This should include an absorbent material like activated charcoal.
2. Handling Procedures:
-
Avoid Inhalation and Contact: Wear the prescribed PPE at all times to prevent inhalation of vapors and direct contact with skin and eyes.
-
Static Discharge: Take precautionary measures against static discharge, especially when handling flammable solvents.[2][3] Use grounding and bonding for containers and receiving equipment.[2][3]
-
Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources.[2][3] Use non-sparking tools.[3]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
3. Disposal Plan:
-
Waste Collection: Collect all this compound waste, including contaminated consumables, in a designated and clearly labeled hazardous waste container.[4][5]
-
Waste Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Container Management: Waste containers should be kept closed when not in use and stored in a designated secondary containment area.[5] Do not fill containers beyond 90% capacity.[5][6]
-
Institutional Protocols: Contact your institution's EHS department for specific procedures on the final disposal of this compound waste.[6]
Logical Workflow for Handling this compound
The following diagram outlines the procedural steps for the safe handling of this compound from initial preparation to final disposal.
References
- 1. Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 2. chemos.de [chemos.de]
- 3. greenfield.com [greenfield.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. ethz.ch [ethz.ch]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
